Ethyl 5-fluoro-2-nitrobenzoate
Description
BenchChem offers high-quality Ethyl 5-fluoro-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-fluoro-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFCVLHYTOGQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450909 | |
| Record name | Ethyl 5-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-51-2 | |
| Record name | Ethyl 5-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 5-fluoro-2-nitrobenzoate
CAS Number: 364-51-2 Document Type: Technical Application Guide Version: 2.0 (Scientific Review)[1]
Executive Summary & Core Identity
Ethyl 5-fluoro-2-nitrobenzoate is a high-value fluorinated building block used extensively in the synthesis of heterocyclic pharmaceutical intermediates.[1] It serves as the primary precursor to 5-fluoroanthranilic acid , a critical scaffold for developing kinase inhibitors, quinazolinone-based antineoplastics, and Hedgehog pathway modulators.[1]
Critical Isomer Distinction: As a researcher, you must distinguish this compound from its constitutional isomer, Ethyl 2-fluoro-5-nitrobenzoate (CAS 367-79-3).[1] While they share a molecular formula, their reactivity profiles differ drastically.[1] The 5-fluoro-2-nitro arrangement (CAS 364-51-2) places the nitro group ortho to the ester, facilitating reductive cyclization reactions (e.g., to indazoles or quinazolines) that are impossible with the 2-fluoro-5-nitro isomer.[1]
Physicochemical Specifications
| Property | Specification |
| CAS Number | 364-51-2 |
| IUPAC Name | Ethyl 5-fluoro-2-nitrobenzoate |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 73–75 °C |
| Boiling Point | ~296 °C (at 760 mmHg) |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |
Synthesis Workflow & Mechanistic Insight
The synthesis of Ethyl 5-fluoro-2-nitrobenzoate is a two-stage process designed to maximize regioselectivity.[1] Citing the work on nitration kinetics, the process begins with 3-fluorobenzoic acid.[1]
Step 1: Regioselective Nitration
Precursor: 3-Fluorobenzoic acid Reagents: Fuming HNO₃, Conc.[1] H₂SO₄ Mechanism: Electrophilic Aromatic Substitution (EAS)[1]
-
Causality: The fluorine atom at position 3 is an ortho/para director (deactivating), while the carboxylic acid is a meta director.[1] These directing effects reinforce substitution at the C6 position (which becomes C2 in the product numbering), favoring the formation of 5-fluoro-2-nitrobenzoic acid over other isomers.[1]
-
Protocol:
Step 2: Fischer Esterification
Precursor: 5-Fluoro-2-nitrobenzoic acid Reagents: Absolute Ethanol, H₂SO₄ (cat.) or SOCl₂ Mechanism: Nucleophilic Acyl Substitution[1]
-
Self-Validating Check: The reaction progress can be monitored via TLC (Hexane:EtOAc 4:1).[1] The disappearance of the acid spot (baseline/low Rf) and appearance of the ester spot (high Rf) confirms conversion.[1]
-
Protocol:
-
Reflux the acid intermediate in absolute ethanol with catalytic H₂SO₄ for 4-6 hours.
-
Concentrate under reduced pressure.
-
Neutralize with NaHCO₃ (aq) and extract with EtOAc.[1]
-
Synthesis Pathway Diagram
Figure 1: Two-step synthesis workflow emphasizing the regioselective nitration and subsequent esterification.
Applications in Drug Discovery
Ethyl 5-fluoro-2-nitrobenzoate is primarily a "gateway molecule."[1] Its value lies not in its final form, but in its reduction to Ethyl 2-amino-5-fluorobenzoate (5-Fluoroanthranilic acid ester) .[1] This reduced amine is a versatile nucleophile for constructing fused heterocycles.[1]
A. Quinazolinone Scaffolds (Kinase Inhibitors)
The 5-fluoroanthranilic ester reacts with formamide, urea, or isothiocyanates to form 6-fluoroquinazolin-4(3H)-ones.[1]
-
Mechanism: Cyclocondensation.[1]
-
Therapeutic Relevance: These scaffolds are bioisosteres for Gefitinib and Erlotinib analogs, targeting EGFR kinases in oncology.[1]
B. Indazole Synthesis
Diazotization of the reduced amine followed by internal cyclization yields fluorinated indazoles.[1]
-
Mechanism: Intramolecular azo coupling.[1]
-
Therapeutic Relevance: Indazoles are key pharmacophores in anti-inflammatory agents and multikinase inhibitors (e.g., Axitinib analogs).[1]
C. Hedgehog Pathway Modulators
Research indicates that fluorinated nitrobenzoate derivatives serve as intermediates for small molecules that agonize or antagonize the Hedgehog (Hh) signaling pathway, crucial for tissue regeneration and cancer stem cell maintenance.[1]
Divergent Synthesis Diagram
Figure 2: Divergent synthetic utility of CAS 364-51-2 in generating bioactive heterocyclic libraries.
Safety & Handling Protocols
As a nitro-aromatic ester, this compound requires specific handling to mitigate irritation and stability risks.[1]
-
Hazard Classification:
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as hydrolysis will revert the ester to the corrosive parent acid.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize NOx and HF gases).[1]
References
-
National Institutes of Health (NIH) . (2024).[1] Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Retrieved from [Link]
-
Google Patents . (1998).[1] Process for the preparation of 5-fluoro-2-nitrobenzoic acid (US5756831A).[1] Retrieved from
Sources
Ethyl 5-fluoro-2-nitrobenzoate: A Core Building Block for Modern Chemistry
An In-depth Technical Guide for Researchers
Introduction: Ethyl 5-fluoro-2-nitrobenzoate is a pivotal intermediate compound, strategically important for professionals in drug development, agrochemical synthesis, and materials science. Its chemical architecture, featuring an ethyl ester, a nitro group, and a fluorine atom on a benzene ring, provides a versatile platform for a wide array of chemical transformations. The electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly activates the molecule for nucleophilic aromatic substitution, making it an exemplary substrate for constructing complex molecular frameworks. This guide offers a deep dive into the essential chemical properties, synthesis, reactivity, and handling of Ethyl 5-fluoro-2-nitrobenzoate, providing researchers with the foundational knowledge required to leverage this compound's full potential.
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical is the first step toward its effective application. This section details the key physical and spectroscopic characteristics of Ethyl 5-fluoro-2-nitrobenzoate.
Core Chemical Properties
The essential identification and physical properties are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 367-79-3 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [1][2] |
| Molecular Weight | 213.16 g/mol | [1][2] |
| Melting Point | 45.6 °C | [3] |
| Appearance | White to light yellow crystalline solid (inferred from methyl analog) | [4] |
| Storage | Room Temperature, in a dry, well-ventilated area | [2][5] |
| Topological Polar Surface Area | 72.1 Ų | [1] |
Spectroscopic Characterization: The Scientist's Fingerprint
While specific spectra for this exact compound are not publicly cataloged, its structure allows for a highly accurate prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic and ethyl protons. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The ethyl group will present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display nine unique signals. The carbonyl carbon of the ester will be the most downfield signal. The six aromatic carbons will show signals influenced by the substituents, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The two carbons of the ethyl group will appear in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands are expected for the strong carbonyl (C=O) stretch of the ester group (typically ~1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C-O ester stretch, and aromatic C=C bond vibrations.[8]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 213. Common fragmentation patterns would include the loss of the ethoxy group ([M-45]⁺) and the nitro group ([M-46]⁺).
| Spectroscopy | Predicted Key Features |
| ¹H NMR | Aromatic Multiplets, Ethyl Quartet & Triplet |
| ¹³C NMR | 9 signals, including C=O, aromatic C-F (large coupling), ethyl carbons |
| IR (cm⁻¹) | ~1730 (C=O Ester), ~1530 & ~1350 (NO₂), ~1250 (C-O) |
| Mass Spec (m/z) | 213 (M⁺), 168 (M-OEt⁺), 167 (M-NO₂⁺) |
Section 2: Synthesis and Purification
The synthesis of Ethyl 5-fluoro-2-nitrobenzoate is typically achieved through a reliable two-step process starting from 3-fluorobenzoic acid. This involves an electrophilic aromatic substitution (nitration) followed by an esterification reaction.
Protocol 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid via Nitration
This protocol is based on a standard procedure for the regioselective nitration of 3-fluorobenzoic acid.[9] The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The directing effects combine to favor nitration at the C2 and C5 positions. The C2 position is sterically hindered by the adjacent carboxylic acid, leading to the C5 position (para to fluorine and meta to the carboxylic acid) being the major product.
Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), slowly add 3-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid.
-
Nitrating Agent Addition: While maintaining the temperature at 0 °C, add fuming nitric acid (1.2 eq) dropwise to the stirred solution. The slow, controlled addition is crucial to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 1-2 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-fluoro-2-nitrobenzoic acid as a light-yellow solid.
Protocol 2: Fischer Esterification to Yield Ethyl 5-fluoro-2-nitrobenzoate
Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] To achieve a high yield, the equilibrium must be shifted towards the product side, typically by using an excess of the alcohol or by removing water as it forms.
Methodology:
-
Reaction Setup: Combine 5-fluoro-2-nitrobenzoic acid (1.0 eq), a large excess of absolute ethanol (which acts as both solvent and reactant), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude ethyl 5-fluoro-2-nitrobenzoate can be purified by column chromatography on silica gel or by recrystallization.
Section 3: Chemical Reactivity and Synthetic Utility
The true value of Ethyl 5-fluoro-2-nitrobenzoate lies in its predictable and versatile reactivity, which is dominated by the interplay between its functional groups.
Key Transformation 1: Nucleophilic Aromatic Substitution (SₙAr)
This is arguably the most important reaction for this compound. The aromatic ring is "electron-deficient" due to the powerful electron-withdrawing effect of the nitro group. This makes the ring susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The ortho-nitro group is crucial as it directly participates in stabilizing the negative charge of the intermediate through resonance, thereby lowering the activation energy for the reaction.[11][13]
This reaction is widely used to introduce amines, ethers, and thioethers by using primary/secondary amines, alkoxides, or thiolates as nucleophiles, respectively.
Key Transformation 2: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation that unlocks a new range of synthetic possibilities, particularly for the synthesis of heterocyclic compounds like quinolones and benzimidazoles.[14][15][16] Several methods are available, each with its own advantages regarding cost, selectivity, and functional group tolerance.[17]
| Reduction Method | Reagents | Conditions | Key Advantages/Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temp to moderate heat, atmospheric to high pressure | Pro: High yield, clean reaction. Con: Can reduce other functional groups (alkenes, alkynes); potential for dehalogenation. |
| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or Acetic Acid | Reflux | Pro: Cost-effective, robust. Con: Harsh acidic conditions, requires stoichiometric metal, workup can be cumbersome.[18][19] |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Catalyzed by Pd/C or Raney Ni | Pro: Avoids use of gaseous H₂, often milder conditions. Con: Reagent stability and cost. |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, HCl | Pro: Milder than Fe/HCl, good chemoselectivity. Con: Stoichiometric tin waste.[18][20] |
Protocol 3: A General Protocol for Nitro Group Reduction using SnCl₂
This method is often preferred in laboratory settings for its reliability and milder conditions compared to other metal/acid systems.[20]
Methodology:
-
Reaction Setup: Dissolve Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution, followed by concentrated HCl.
-
Heating: Heat the reaction mixture to 50-70 °C with stirring for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the mixture and carefully basify with a concentrated NaOH or NaHCO₃ solution until the solution is strongly basic and tin salts precipitate.
-
Extraction: Extract the product (Ethyl 2-amino-5-fluorobenzoate) with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified if necessary.
Section 4: Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. Ethyl 5-fluoro-2-nitrobenzoate possesses specific hazards that must be managed appropriately.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Procedures:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[5]
-
Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][22]
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[21]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
Ethyl 5-fluoro-2-nitrobenzoate is more than just a chemical; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties and predictable reactivity, particularly in SₙAr and nitro reduction reactions, make it an invaluable precursor for synthesizing a multitude of target molecules. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their projects in drug discovery, agrochemistry, and beyond.
References
- Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
Justia Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Retrieved from [Link]
-
ChemBK. (n.d.). ETHYL 2-FLUORO-5-NITROBENZOATE. Retrieved from [Link]
- Google Patents. (n.d.). EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5.
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ChemBK. (n.d.). benzoic acid, 2-fluoro-5-nitro-, methyl ester. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. Retrieved from [Link]
- University Website. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from a university website providing lecture notes on spectroscopy.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
Sources
- 1. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. vapourtec.com [vapourtec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 15. patents.justia.com [patents.justia.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fishersci.com [fishersci.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
Introduction: The Significance of Ethyl 5-fluoro-2-nitrobenzoate in Synthetic Chemistry
An In-Depth Technical Guide to the Physical Properties of Ethyl 5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-fluoro-2-nitrobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. As a functionalized nitroaromatic ester, it serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of the fluoro, nitro, and ethyl ester groups on the benzene ring provides multiple reaction sites for further chemical modification. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in modern organic synthesis.
Understanding the physical properties of this compound is paramount for its effective use in a research and development setting. These properties dictate the conditions required for its synthesis, purification, storage, and handling, as well as its behavior in various reaction media. This guide provides a comprehensive overview of the known and predicted physical characteristics of Ethyl 5-fluoro-2-nitrobenzoate, supplemented with detailed experimental protocols for their determination.
Core Molecular and Physical Identifiers
The fundamental properties of Ethyl 5-fluoro-2-nitrobenzoate are summarized in the table below. These identifiers are crucial for unambiguous documentation, procurement, and safety assessment.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 5-fluoro-2-nitrobenzoate | IUPAC |
| CAS Number | 367-79-3 | [1][2] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)[O-])F | [1] |
| InChIKey | UJIPWFPJAVYMHV-UHFFFAOYSA-N | [1] |
| Storage | Sealed in a dry place at room temperature | [2] |
Synthesis Pathway: Fischer-Tropsch Esterification
Ethyl 5-fluoro-2-nitrobenzoate is most commonly synthesized via the Fischer-Tropsch esterification of its corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is a classic and reliable method for preparing esters. The precursor acid is a stable, solid compound with a melting point of 142-144 °C.[3][4]
Caption: Fischer-Tropsch esterification workflow for Ethyl 5-fluoro-2-nitrobenzoate.
Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-nitrobenzoate
This protocol describes a standard laboratory procedure for the synthesis of the title compound. The use of excess ethanol shifts the reaction equilibrium towards the product, maximizing the yield.
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzoic acid (5.0 g, 27.0 mmol).
-
Reagent Addition: Add 50 mL of anhydrous ethanol to the flask. While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Physical State and Thermal Properties
While specific experimental data for the pure compound is not widely published, based on analogous structures such as ethyl 4-nitrobenzoate ("yellow crystalline powder") and methyl 5-fluoro-2-nitrobenzoate ("solid"), it is highly probable that Ethyl 5-fluoro-2-nitrobenzoate is a solid at room temperature, likely appearing as a pale yellow or off-white crystalline substance.[6][7]
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically <2 °C) is indicative of a pure compound.
Protocol: Melting Point Determination using a Mel-Temp Apparatus
-
Sample Preparation: Finely powder a small amount of the dry, purified ester.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample (2-3 mm in height). Tap the sealed end on a hard surface to pack the sample down.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.
-
Rapid Heating (Initial Run): Heat the sample rapidly and note the approximate temperature at which it melts. This provides a rough estimate.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Solubility Profile
The solubility of a compound is essential for selecting appropriate solvents for reactions, purification, and analysis. Given its molecular structure, Ethyl 5-fluoro-2-nitrobenzoate is expected to be non-polar to moderately polar.
-
Predicted High Solubility: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran.
-
Predicted Moderate Solubility: Alcohols like ethanol and methanol.
-
Predicted Low/Insoluble: Water and non-polar hydrocarbon solvents like hexane.
A related compound, methyl 5-fluoro-2-nitrobenzoate, is reported to be soluble in dimethyl sulfoxide and acetone, and slightly soluble in water, which supports these predictions.[8]
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Add approximately 10-20 mg of the compound to a series of small, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, hexane, acetone).
-
Observation: Agitate each tube for 1-2 minutes at room temperature.
-
Classification: Observe and classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The following sections detail the predicted spectral data for Ethyl 5-fluoro-2-nitrobenzoate based on established chemical principles and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Sources
- 1. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. ossila.com [ossila.com]
- 4. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Methyl 2-fluoro-5-nitrobenzoate 2965-22-2 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Safety and Hazards of Ethyl 5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
Ethyl 5-fluoro-2-nitrobenzoate, a substituted aromatic compound, is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its molecular structure, characterized by a nitro group ortho to an ethyl ester and a fluorine atom at the 5-position, imparts a unique reactivity profile that is both synthetically useful and a source of potential hazards. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to nucleophilic substitution, a key feature in its application. However, these same electronic properties, coupled with the presence of the nitro group, also necessitate a thorough understanding of its safety profile.
Hazard Identification and Classification
The primary hazards associated with Ethyl 5-fluoro-2-nitrobenzoate are related to its potential for irritation and sensitization. Based on data for analogous compounds, it is classified as a hazardous chemical.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | May cause an allergic skin reaction. |
| Aquatic Hazard (Acute) | 3 | Harmful to aquatic life. |
| Aquatic Hazard (Long-term) | 3 | Harmful to aquatic life with long lasting effects. |
Data synthesized from the safety data sheet for Methyl 5-fluoro-2-nitrobenzoate.[1]
The "Warning" signal word is appropriate for this level of hazard. The primary concern during handling is the potential for skin sensitization, which means that repeated exposure can lead to an allergic reaction, such as a rash, even at low concentrations.
Toxicological Profile and Health Effects
The toxicological properties of Ethyl 5-fluoro-2-nitrobenzoate have not been fully investigated.[1] However, based on its chemical structure and data from similar nitroaromatic compounds, several potential health effects can be anticipated.
-
Skin Contact : May cause an allergic skin reaction.[1] Symptoms can include rash, itching, and swelling.[1]
-
Eye Contact : May cause irritation. Direct contact should be avoided.
-
Inhalation : Inhalation of dust or vapors should be avoided.[1]
-
Ingestion : Ingestion should be avoided.[1]
-
Methemoglobinemia : Aromatic nitro compounds, as a class, have the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[1] Symptoms can include dizziness, lightheadedness, chest pain, and a bluish discoloration of the skin (cyanosis).[1] While this has not been specifically documented for Ethyl 5-fluoro-2-nitrobenzoate, it remains a theoretical risk.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₄ | [2] |
| Molecular Weight | 213.16 g/mol | [2] |
| Appearance | Solid (form not specified) | [1] |
| Autoignition Temperature | No information available | [1] |
| Flash Point | No information available | [1] |
| Water Solubility | No information available | [1] |
Data primarily from Methyl 5-fluoro-2-nitrobenzoate and Ethyl 2-fluoro-5-nitrobenzoate.[1][2]
Safe Handling and Experimental Workflow
A systematic approach to handling Ethyl 5-fluoro-2-nitrobenzoate is crucial to minimize exposure and ensure a safe laboratory environment. The following protocol outlines a self-validating system for its use.
Experimental Protocol: A Step-by-Step Guide
-
Preparation and Hazard Assessment :
-
Before any work begins, review this guide and any available safety data for analogous compounds.
-
Ensure that all necessary Personal Protective Equipment (PPE) is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable choice for incidental contact.
-
Body Protection : A lab coat is mandatory.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1]
-
-
Handling and Dispensing :
-
Storage :
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
-
Waste Disposal :
-
Dispose of contents and container to an approved waste disposal plant.[1] Follow all local, state, and federal regulations.
-
Mandatory Visualization: Safe Handling Workflow
Caption: A logical workflow for the safe handling of Ethyl 5-fluoro-2-nitrobenzoate.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If on Skin : Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1]
-
If in Eyes : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
If Inhaled : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
If Swallowed : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]
-
Environmental Precautions : Should not be released into the environment.[1]
-
Methods for Containment and Clean-up : Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products : In the event of a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[1]
-
Protective Equipment : As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Conclusion: A Commitment to Safety
Ethyl 5-fluoro-2-nitrobenzoate is a compound with significant potential in scientific research and development. Its safe use hinges on a clear understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. The principles of thorough preparation, careful handling, and emergency preparedness are paramount.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%.
- Fisher Scientific. (2009, March 31). SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzoic acid.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
- BLD Pharm. (n.d.). 367-79-3|Ethyl 2-fluoro-5-nitrobenzoate.
- Aceschem. (n.d.). CAS 367-79-3 | Ethyl 2-fluoro-5-nitrobenzoate.
- Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7.
- ChemBK. (n.d.). ETHYL 2-FLUORO-5-NITROBENZOATE.
- Thermo Fisher Scientific. (2025, May 1). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.
- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Ethyl benzoate.
Sources
An In-depth Technical Guide to the Safe Handling of Ethyl 5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
A Note on the Data: A comprehensive, verified Material Safety Data Sheet (MSDS) for Ethyl 5-fluoro-2-nitrobenzoate (CAS No. 364-51-2) is not publicly available. This guide has been constructed by synthesizing data from its close structural isomer, Ethyl 2-fluoro-5-nitrobenzoate (CAS No. 367-79-3), and its methyl ester analog, Methyl 5-fluoro-2-nitrobenzoate (CAS No. 393-85-1). This approach provides a robust safety framework, but users must handle the target compound with the understanding that its properties are inferred from these related structures.
Section 1: Compound Identification and Scientific Context
Ethyl 5-fluoro-2-nitrobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the nitro and ester functionalities serve as versatile synthetic handles for creating more complex molecules[1]. Its primary role is as a building block or intermediate in the synthesis of novel active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and central nervous system agents[1].
| Identifier | Value | Source |
| Chemical Name | Ethyl 5-fluoro-2-nitrobenzoate | - |
| CAS Number | 364-51-2 | BLD Pharm |
| Molecular Formula | C₉H₈FNO₄ | Inferred |
| Molecular Weight | 213.16 g/mol | PubChem[2] |
| Canonical SMILES | CCOC(=O)C1=C([O-])C=C(F)C=C1 | Inferred |
Section 2: Synthesized Hazard Profile and GHS Classification
The hazard profile for Ethyl 5-fluoro-2-nitrobenzoate is inferred primarily from the detailed GHS classification of its isomer, Ethyl 2-fluoro-5-nitrobenzoate (CAS 367-79-3), which is expected to have a nearly identical toxicological profile due to the same functional groups being present.
Signal Word: Warning
| Hazard Class | Category | Hazard Statement | GHS Code | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 | PubChem[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 | PubChem[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 | PubChem[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | PubChem[2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction | H317 | Thermo Fisher Scientific[3] |
GHS Pictograms (Inferred)
Caption: GHS pictogram for acute toxicity, skin/eye irritation, and skin sensitization.
Primary Routes of Exposure and Health Effects:
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation[2][4].
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction (sensitization) upon repeated contact[2][3].
Section 3: Risk Mitigation and Laboratory Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks associated with handling this compound. The following protocols are based on best practices for handling similarly hazardous research chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind these choices is to create a series of barriers that prevent the chemical from coming into contact with the researcher.
| Control/PPE | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
| Eye/Face Protection | ANSI Z87.1 or EN166 compliant safety goggles | To protect against splashes that can cause serious eye irritation. |
| Skin Protection | Nitrile gloves (check manufacturer for breakthrough time) and a lab coat | To prevent skin irritation and absorption. Contaminated gloves must be removed and disposed of properly. |
| Respiratory Protection | Not required under normal use with a fume hood | If handling large quantities or outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary. |
Standard Operating Procedure (SOP) for Handling
This workflow is designed to be a self-validating system, where each step minimizes exposure before proceeding to the next.
-
Preparation:
-
Confirm the chemical fume hood is operational.
-
Don all required PPE (lab coat, goggles, gloves).
-
Prepare all necessary equipment (spatula, weigh boat, glassware, solvent) and place it within the fume hood.
-
Have a designated waste container for contaminated materials ready.
-
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the solid compound to a weigh boat. Avoid creating dust.
-
Record the weight and transfer the compound to the reaction vessel.
-
Promptly and securely close the main container.
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with the solvent) or as per lab protocol.
-
Dispose of all contaminated disposables (gloves, weigh boat, wipes) in the designated hazardous waste container.
-
Wash hands thoroughly after the procedure is complete.
-
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for the safe handling of Ethyl 5-fluoro-2-nitrobenzoate.
Section 4: Emergency Response Protocols
Immediate and appropriate action is critical in the event of an exposure or spill. The following procedures are adapted from the safety data sheet for Methyl 5-fluoro-2-nitrobenzoate[3].
| Exposure Type | First Aid Protocol |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
-
Hazardous Combustion Products: Combustion may produce toxic gases including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen fluoride.
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Evacuate: Ensure adequate ventilation and evacuate non-essential personnel.
-
Contain: Use personal protective equipment. Avoid dust formation.
-
Clean-up: Sweep up the material and shovel it into a suitable, labeled container for disposal. Do not flush into surface water or the sanitary sewer system.
Section 5: Storage, Stability, and Disposal
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
| Parameter | Guideline | Reasoning |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place[3]. | Prevents degradation and minimizes the release of vapors or dust. |
| Incompatible Materials | Strong oxidizing agents, strong bases. | To prevent hazardous reactions. |
| Stability | Stable under normal conditions. | No known hazardous polymerization. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[3]. | Ensures environmental protection and compliance with regulations. |
References
-
PubChem, National Center for Biotechnology Information. Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]
-
MySkinRecipes. Methyl 5-fluoro-2-nitrobenzoate. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-2-nitrobenzoate
This guide provides a detailed technical framework for the spectroscopic analysis of Ethyl 5-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. The methodologies and interpretations herein are designed to equip researchers with the expertise to confirm the synthesis, assess the purity, and fully characterize this molecule.
Introduction: The Significance of Structural Verification
Ethyl 5-fluoro-2-nitrobenzoate (C₉H₈FNO₄) is a substituted aromatic ester. Its utility as a synthetic building block is derived from its specific arrangement of functional groups: an activating nitro group, a deactivating but ortho-para directing fluorine atom, and an ethyl ester moiety. This unique electronic landscape makes it a valuable precursor for complex heterocyclic systems in drug discovery.
Given the potential for isomeric impurities during synthesis—particularly from the initial nitration of a fluorinated precursor—rigorous spectroscopic characterization is not merely a procedural step but a cornerstone of synthetic validation. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind each predicted signal.
Molecular Structure and Electronic Effects
The substitution pattern on the benzene ring dictates the spectroscopic fingerprint of the molecule. The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly deshielding the aromatic protons and carbons. The fluorine atom (-F) is also electron-withdrawing via induction but is a weak electron-donating group via resonance. These competing effects, along with the ethyl ester, create a distinct and predictable set of spectral features.
Ethyl 5-fluoro-2-nitrobenzoate 1H NMR spectrum
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-fluoro-2-nitrobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 5-fluoro-2-nitrobenzoate is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties conferred by its three distinct functional groups: a strongly electron-withdrawing nitro group, an electronegative fluorine atom, and an ethyl ester moiety. Accurate structural confirmation and purity assessment are paramount in its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate. Moving beyond a simple recitation of spectral data, we will delve into the underlying physical organic principles that dictate the observed chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret and verify the structure of this and similar substituted aromatic systems.
Molecular Structure and Electronic Environment Analysis
To predict and interpret the ¹H NMR spectrum, a thorough analysis of the molecule's electronic landscape is essential. The positioning of substituents on the benzene ring creates a highly differentiated environment for each of the aromatic protons.
Caption: Molecular structure of ethyl 5-fluoro-2-nitrobenzoate with proton labeling.
The key factors influencing the proton chemical shifts are:
-
The Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing and anisotropic groups. Through both inductive and resonance effects, it strongly deshields nearby protons. Protons ortho and para to the nitro group experience the most significant downfield shift.[1]
-
The Ethyl Ester Group (-COOEt): This group is moderately electron-withdrawing, contributing to the overall deshielding of the aromatic ring protons. The ester's oxygen atom significantly deshields the adjacent methylene (-CH₂-) protons.
-
The Fluorine Atom (-F): As the most electronegative element, fluorine withdraws electron density inductively. A critical feature of fluorine in NMR is its nuclear spin (I=½), which causes it to couple with nearby protons, leading to characteristic splitting patterns (¹H-¹⁹F coupling).[2]
Based on this analysis, we can predict the relative chemical shifts of the aromatic protons: H-3 > H-6 > H-4
-
H-3 is ortho to the powerfully deshielding -NO₂ group, placing it furthest downfield.
-
H-6 is ortho to the ester and meta to the -NO₂ group.
-
H-4 is para to the -NO₂ group and meta to the ester.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum can be logically divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region.
The Aromatic Region (δ 7.5 - 8.8 ppm)
The protons on the benzene ring exhibit complex splitting patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) spin-spin coupling. Typical aromatic proton-proton coupling constants are J(ortho) = 7–10 Hz and J(meta) = 2–3 Hz.[3][4] Proton-fluorine couplings are of similar magnitude, with J(ortho) ≈ 6-10 Hz and J(meta) ≈ 4-8 Hz.
-
H-3 (Predicted δ ≈ 8.7 ppm): This proton will appear as a doublet of doublets (dd) .
-
It is coupled to H-4 (ortho coupling, ³J(H3-H4) ≈ 9.0 Hz).
-
It is also coupled to the fluorine at C-5 (meta coupling, ⁴J(H3-F) ≈ 7.0 Hz).
-
Its significant downfield shift is a direct consequence of its proximity to the nitro group.[1]
-
-
H-4 (Predicted δ ≈ 7.8 ppm): This proton is coupled to three different nuclei, which will result in a complex multiplet, best described as a triplet of doublets of doublets (tdd) or simply a multiplet (m).
-
It is coupled to H-3 (ortho coupling, ³J(H4-H3) ≈ 9.0 Hz).
-
It is coupled to H-6 (ortho coupling, ³J(H4-H6) ≈ 8.5 Hz).
-
A smaller coupling to the fluorine at C-5 is also expected (para coupling, ⁵J(H4-F) ≈ 2.5 Hz).
-
-
H-6 (Predicted δ ≈ 8.0 ppm): This proton will appear as a triplet of doublets (td) or a multiplet (m).
-
It is coupled to H-4 (ortho coupling, ³J(H6-H4) ≈ 8.5 Hz).
-
It is strongly coupled to the fluorine at C-5 (ortho coupling, ³J(H6-F) ≈ 9.5 Hz). The similar magnitude of the ortho H-H and ortho H-F couplings may cause the signal to appear as a triplet, which is then further split by a smaller meta coupling.
-
The Aliphatic Region (δ 1.4 - 4.5 ppm)
The ethyl group gives rise to two distinct and predictable signals.[5]
-
-OCH₂- (Predicted δ ≈ 4.4 ppm): The methylene protons are adjacent to both the deshielding ester oxygen and the three protons of the methyl group. This results in a quartet (q) with a coupling constant of ³J ≈ 7.1 Hz .
-
-CH₃ (Predicted δ ≈ 1.4 ppm): The methyl protons are adjacent to the two protons of the methylene group. This results in a triplet (t) with a coupling constant of ³J ≈ 7.1 Hz .
Caption: Spin-spin coupling network for the aromatic region of the molecule.
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR data for ethyl 5-fluoro-2-nitrobenzoate in a standard solvent like CDCl₃.
| Proton Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-3 | 1H | ~ 8.7 | dd | ³J(H3-H4) ≈ 9.0, ⁴J(H3-F) ≈ 7.0 |
| H-6 | 1H | ~ 8.0 | td or m | ³J(H6-F) ≈ 9.5, ³J(H6-H4) ≈ 8.5 |
| H-4 | 1H | ~ 7.8 | tdd or m | ³J(H4-H3) ≈ 9.0, ³J(H4-H6) ≈ 8.5, ⁵J(H4-F) ≈ 2.5 |
| -OCH₂- | 2H | ~ 4.4 | q | ³J ≈ 7.1 |
| -CH₃ | 3H | ~ 1.4 | t | ³J ≈ 7.1 |
Self-Validating Experimental Protocol
Adherence to a rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed to be a self-validating system, minimizing common sources of error.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Accurate concentration is key for good signal-to-noise without causing line broadening.[6][7]
-
Protocol:
-
Accurately weigh 5-10 mg of ethyl 5-fluoro-2-nitrobenzoate directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.
-
Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v. If not, add a minimal amount. TMS provides the 0 ppm reference point.[8]
-
Gently vortex the vial until the sample is fully dissolved.
-
Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm).
-
Cap the NMR tube securely. Clean the exterior of the tube with a lint-free wipe dampened with isopropanol or methanol to remove any fingerprints or dust.[9]
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: Proper instrument setup, particularly shimming, is critical for achieving high resolution and sharp spectral lines, which is necessary to resolve the complex coupling patterns.
-
Protocol:
-
Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set the acquisition parameters. For a standard ¹H experiment on a 400 MHz spectrometer, typical parameters would be:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 8-16
-
-
Acquire the Free Induction Decay (FID).
-
-
-
Data Processing:
-
Rationale: Standardized processing ensures that the final spectrum is a true and accurate representation of the FID.
-
Protocol:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual CDCl₃ peak can be used as a secondary reference (δ 7.26 ppm).
-
Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal (1:1:1:2:3).
-
-
Conclusion
The ¹H NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate is a rich source of structural information, providing a textbook example of how substituent effects and complex spin-spin coupling manifest in a polysubstituted aromatic system. The powerful deshielding effect of the nitro group dictates the overall chemical shift dispersion in the aromatic region, while the presence of the fluorine atom introduces characteristic ¹H-¹⁹F couplings that are invaluable for unambiguous signal assignment. By understanding the fundamental principles outlined in this guide and adhering to a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this important synthetic building block.
References
- Vertex AI Search. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Oregon State University. 1H NMR Chemical Shift.
- ChemicalBook. (n.d.). 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
- MDPI. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Molecules, 17(10), 12055-12071.
- The Royal Society of Chemistry. (2014). Supporting information.
- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- YouTube. (2021). Interpreting Aromatic NMR Signals.
- Western University. (n.d.). NMR Sample Preparation.
- SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. Acta Chemica Scandinavica, 20, 1222-1228.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Journal of the Chemical Society, Perkin Transactions 2. (1984). nitroso group in substituted nitrosobenzenes. (10), 1653-1658.
- Unknown Source. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
- University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry.
- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.
- University of Calgary. (n.d.). Chapter 13: Spectroscopy - The Aromatic Region.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- ChemScene. (n.d.). Ethyl 2,4-difluoro-5-nitrobenzoate.
- University of Glasgow. (n.d.). Fluorine Coupling Constants.
- Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
A Technical Guide to the ¹³C NMR Analysis of Ethyl 5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5-fluoro-2-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document presents a predicted ¹³C NMR spectrum based on established substituent effects and data from structurally analogous compounds. This guide offers a thorough interpretation of the predicted chemical shifts and coupling constants, explains the underlying principles governing these spectral features, and provides a standardized protocol for the experimental acquisition of high-quality ¹³C NMR data for this and similar molecules.
Introduction: The Structural Significance of Ethyl 5-fluoro-2-nitrobenzoate
Ethyl 5-fluoro-2-nitrobenzoate is a substituted aromatic compound featuring an ethyl ester, a nitro group, and a fluorine atom. The interplay of these functional groups, with their distinct electronic properties, creates a unique and complex electronic environment within the molecule. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds.[1] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a distinct "fingerprint" of the molecular structure.[2][3] A comprehensive understanding of the ¹³C NMR spectrum is therefore critical for confirming the identity and purity of ethyl 5-fluoro-2-nitrobenzoate in research and development settings.
The presence of a fluorine atom introduces carbon-fluorine coupling (J-coupling), which provides valuable additional structural information.[4][5] The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the ester functionality, significantly influences the chemical shifts of the aromatic carbons.[2][6] This guide will dissect these influences to provide a robust interpretation of the predicted spectrum.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate is based on the analysis of substituent chemical shift (SCS) effects and comparison with related compounds, including 2-fluoro-5-nitrobenzoic acid and ethyl 2-fluorobenzoate.[7][8] The spectrum is expected to exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Molecular Structure and Carbon Numbering
To facilitate the discussion of peak assignments, the carbon atoms of ethyl 5-fluoro-2-nitrobenzoate are numbered as shown in the diagram below.
Figure 1: Molecular structure of ethyl 5-fluoro-2-nitrobenzoate with carbon numbering.
Predicted Chemical Shifts and Assignments
The predicted ¹³C NMR chemical shifts (in ppm, relative to TMS) and their assignments are summarized in the table below. These values are estimated based on typical chemical shift ranges for substituted benzenes and related esters.[2][9][10][11]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to J-coupling with ¹⁹F) | Rationale for Assignment |
| C=O | ~164 | s | Carbonyl carbon of an ester, typically in the 160-180 ppm range.[2][10] |
| C5 | ~162 | d, ¹JCF ≈ 250 Hz | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.[4][5] |
| C2 | ~149 | d, ³JCF ≈ 3-4 Hz | Attached to the electron-withdrawing nitro group, causing a downfield shift. A small three-bond coupling to fluorine is expected. |
| C4 | ~131 | d, ²JCF ≈ 25 Hz | Ortho to the fluorine atom, experiencing a deshielding effect and a significant two-bond C-F coupling. |
| C1 | ~129 | d, ³JCF ≈ 7-9 Hz | Para to the fluorine atom, with a moderate three-bond coupling. |
| C6 | ~125 | d, ²JCF ≈ 20-25 Hz | Ortho to the fluorine atom, experiencing a deshielding effect and a notable two-bond C-F coupling. |
| C3 | ~118 | d, ⁴JCF ≈ 3-5 Hz | Meta to the fluorine atom, with a smaller four-bond coupling. |
| -OCH₂- | ~63 | s | Methylene carbon of the ethyl ester, typically found in the 60-70 ppm range.[2] |
| -CH₃ | ~14 | s | Methyl carbon of the ethyl ester, appearing in the aliphatic region.[2] |
Table 1: Predicted ¹³C NMR Peak Assignments for Ethyl 5-fluoro-2-nitrobenzoate.
Rationale Behind the Predicted Spectrum
The predicted chemical shifts are governed by the following key principles:
-
Electronegativity: The highly electronegative fluorine and nitro groups withdraw electron density from the aromatic ring, generally causing a downfield shift (higher ppm values) for the attached and nearby carbon atoms.[2]
-
Substituent Effects:
-
The nitro group (-NO₂) is a strong deactivating and electron-withdrawing group, causing significant deshielding of the carbon to which it is attached (C2) and other carbons in the ring.
-
The fluorine atom (-F) is also strongly electronegative and deshields the directly attached carbon (C5). It can have a more complex effect on other ring carbons due to a combination of inductive and resonance effects.
-
The ethyl ester group (-COOCH₂CH₃) is an electron-withdrawing group that deshields the attached carbon (C1) and the carbonyl carbon itself is found significantly downfield.[11][12]
-
-
Carbon-Fluorine Coupling: The presence of the ¹⁹F nucleus (spin I = 1/2) leads to through-bond scalar coupling with the ¹³C nuclei, resulting in the splitting of carbon signals into doublets or more complex multiplets.[4][5] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and is a powerful tool for peak assignment.[5]
The interplay of these effects results in a well-resolved spectrum where each aromatic carbon is in a unique chemical environment.[13]
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate, the following experimental procedure is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid spectral contamination.
-
Sample Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound.[14] However, the choice of solvent can influence chemical shifts, so it should be recorded and reported.[15][16][17][18] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]
-
NMR Tube: Use a clean, dry, standard 5 mm NMR tube.
NMR Spectrometer Setup and Parameters
The following parameters are suggested for a standard NMR spectrometer (e.g., 400-600 MHz).
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (zgpg30 or similar pulse program).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 to 4096 scans (or more, depending on sample concentration) to achieve an adequate signal-to-noise ratio. Quaternary carbons and carbons coupled to fluorine may have lower signal intensity.[9]
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
Pulse Width: Calibrated 30° or 90° pulse.
-
Decoupling: Broadband proton decoupling (e.g., WALTZ-16). For fluorinated compounds, simultaneous proton and fluorine decoupling can be employed to simplify the spectrum, though this removes valuable C-F coupling information.[5]
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[9]
Figure 2: A generalized workflow for the acquisition and processing of a ¹³C NMR spectrum.
Self-Validating Systems and Trustworthiness
The protocol described above incorporates self-validating checks. The observation of the characteristic solvent peak at its known chemical shift confirms the proper referencing of the spectrum.[9][16] Furthermore, the expected number of signals (nine for ethyl 5-fluoro-2-nitrobenzoate) and their general positions in the spectrum provide a preliminary validation of the sample's identity. The presence and magnitude of the C-F coupling constants offer a robust method for confirming the assignment of the fluorinated carbon and its neighbors.[5] Discrepancies from the predicted spectrum would warrant further investigation into the sample's purity or structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of ethyl 5-fluoro-2-nitrobenzoate. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently interpret experimental data. The provided protocol for data acquisition serves as a standardized starting point for obtaining high-quality spectra. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other substituted aromatic compounds, making this guide a valuable resource for professionals in the fields of chemistry and drug development.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Scribd. 13C NMR Chemical Shifts Guide. [Link]
-
Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. [Link]
-
Perlin, A. S. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1385-1390. [Link]
-
Facey, G. A. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
Starkey, J. A., & D'Souza, M. J. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2734-2739. [Link]
-
Gowenlock, B. G., & Pfab, J. (1983). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 915-918. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
PubChem. Ethyl 2-fluoro-5-nitrobenzoate. [Link]
-
Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
The Journal of Chemical Physics. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]
- 8. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. thieme-connect.de [thieme-connect.de]
- 18. pubs.aip.org [pubs.aip.org]
A Technical Guide to the FT-IR Spectrum of Ethyl 5-fluoro-2-nitrobenzoate
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 5-fluoro-2-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document will delve into the theoretical basis for the expected spectral features, a standard protocol for sample analysis, and a detailed interpretation of the principal absorption bands, grounded in established spectroscopic principles.
Introduction: The Molecular Blueprint
Ethyl 5-fluoro-2-nitrobenzoate (C₉H₈FNO₄) is a substituted aromatic compound of significant interest in synthetic organic chemistry, often serving as a building block in the preparation of more complex molecules, including pharmaceutical intermediates.[1][2] The structural integrity and purity of such intermediates are paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and overall molecular structure.[3]
The molecule's structure, comprising an ethyl ester, a nitro group, and a fluorine atom attached to a benzene ring, gives rise to a unique vibrational spectrum. Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies, providing a molecular "fingerprint."[4][5] Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a clean and reproducible FT-IR spectrum is contingent upon a well-defined experimental methodology. The following protocol outlines a standard procedure for the analysis of a solid sample like Ethyl 5-fluoro-2-nitrobenzoate.
Sample Preparation: The KBr Pellet Method
Causality: For solid samples, the Potassium Bromide (KBr) pellet technique is often preferred as KBr is transparent to infrared radiation over a wide spectral range (4000-400 cm⁻¹) and provides a solid matrix that minimizes scattering effects.
Step-by-Step Protocol:
-
Drying: Ensure both the sample and spectroscopic grade KBr powder are thoroughly dried in an oven (e.g., at 110°C for 2-3 hours) to eliminate moisture. Water exhibits strong O-H stretching and H-O-H bending absorptions that can obscure important spectral regions.
-
Grinding: Add approximately 1-2 mg of Ethyl 5-fluoro-2-nitrobenzoate to ~200 mg of dried KBr in an agate mortar.
-
Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce particle size to less than the wavelength of the incident IR radiation to minimize scattering.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrumental Parameters
Rationale: The choice of instrumental parameters directly impacts the quality of the final spectrum. The settings below represent a balance between signal-to-noise ratio, resolution, and acquisition time for routine analysis.
| Parameter | Recommended Setting | Justification |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental vibrations of most organic molecules occur. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve the majority of rotational-vibrational bands for a molecule of this complexity in the solid state. |
| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. |
| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |
A background spectrum of the pure KBr pellet or the empty sample compartment should be acquired immediately prior to the sample scan to correct for atmospheric (CO₂, H₂O) and instrumental contributions.
Spectral Interpretation: Decoding the Vibrational Signature
The FT-IR spectrum of Ethyl 5-fluoro-2-nitrobenzoate can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. While an experimental spectrum for this exact molecule is not publicly available in standard databases, its features can be predicted with high confidence based on extensive data from analogous compounds.[6][7][8]
Diagram: Key Functional Groups of Ethyl 5-fluoro-2-nitrobenzoate
Caption: Major functional groups contributing to the FT-IR spectrum.
The Carbonyl (C=O) Stretch: The Ester Signature
The most prominent and easily identifiable peak in the spectrum will be the carbonyl (C=O) stretching vibration of the ethyl ester group.[9][10] For aromatic esters, this band is typically very strong and sharp.
-
Expected Frequency: ~1720-1730 cm⁻¹ .
-
Causality: The position of the C=O stretch is influenced by electronic effects. Conjugation with the aromatic ring slightly lowers the frequency from that of a saturated aliphatic ester (which appears around 1735-1750 cm⁻¹).[11][12] The electron-withdrawing nature of the nitro and fluoro substituents on the ring will also influence the electron density of the carbonyl group, modulating this frequency.
The Nitro (NO₂) Group Vibrations
The nitro group is characterized by two distinct and strong stretching vibrations.[13]
-
Asymmetric Stretch (νₐₛ N-O): Expected around 1520-1550 cm⁻¹ . This is typically a very strong absorption.
-
Symmetric Stretch (νₛ N-O): Expected around 1340-1360 cm⁻¹ . This band is also strong, though generally less intense than the asymmetric stretch.
The precise positions are sensitive to the electronic environment of the aromatic ring.[14]
Aromatic Ring and C-H Vibrations
The substituted benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch: A group of weaker bands typically appears just above 3000 cm⁻¹, in the range of 3050-3150 cm⁻¹ .[15]
-
Aliphatic C-H Stretch: The ethyl group's C-H stretching vibrations will be observed as stronger bands just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region.
-
Aromatic C=C Stretch: These vibrations appear as a series of medium to sharp bands in the 1450-1610 cm⁻¹ region. The substitution pattern on the ring influences the exact number and position of these peaks.
The "Fingerprint" Region: C-O and C-F Stretches
The region below 1400 cm⁻¹ is known as the fingerprint region, as it contains a complex series of absorptions that are unique to the molecule as a whole.
-
Ester C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations. These appear as strong bands in the 1250-1300 cm⁻¹ (asymmetric C-O-C stretch) and 1000-1150 cm⁻¹ (symmetric C-O-C stretch) regions.[11][12]
-
Aromatic C-F Stretch: The carbon-fluorine stretching vibration gives rise to a strong absorption typically found in the 1200-1270 cm⁻¹ range for aryl fluorides.[16] This band may overlap with the strong C-O stretching absorption of the ester, potentially appearing as a very broad and intense feature in this region.
Summary of Expected FT-IR Absorptions
The following table summarizes the anticipated characteristic absorption bands for Ethyl 5-fluoro-2-nitrobenzoate.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3050 - 3150 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2850 - 2980 | C-H Stretch | Ethyl Group (-CH₂, -CH₃) | Medium-Strong |
| ~1720 - 1730 | C=O Stretch | Aromatic Ester | Very Strong |
| 1450 - 1610 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1520 - 1550 | Asymmetric N-O Stretch | Nitro Group | Very Strong |
| 1340 - 1360 | Symmetric N-O Stretch | Nitro Group | Strong |
| 1200 - 1300 | Asymmetric C-O-C Stretch & C-F Stretch | Ester & Aryl Fluoride | Very Strong, possibly broad/overlapping |
| 1000 - 1150 | Symmetric C-O-C Stretch | Ester | Strong |
Diagram: Expected FT-IR Spectrum Workflow
Caption: Workflow from sample preparation to spectral interpretation.
Conclusion
The FT-IR spectrum of Ethyl 5-fluoro-2-nitrobenzoate is rich with information, providing a robust confirmation of its chemical identity. The key diagnostic peaks are the strong carbonyl stretch of the aromatic ester around 1725 cm⁻¹, the two very strong N-O stretching bands of the nitro group between 1550-1520 cm⁻¹ and 1360-1340 cm⁻¹, and the complex, intense absorptions between 1300-1000 cm⁻¹ arising from the C-O and C-F stretching modes. By following a rigorous experimental protocol and applying fundamental principles of vibrational spectroscopy, researchers can confidently use FT-IR as a primary tool for the characterization of this and related compounds.
References
-
Abramov, Y. A. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]
-
The Journal of Chemical Physics. (2021). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). Retrieved from [Link]
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
-
LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]
-
Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]
-
Nature. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Brainly. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]
-
S.P.I.E. Digital Library. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes. Retrieved from [Link]
Sources
- 1. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. sciencing.com [sciencing.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Ethyl 2-nitrobenzoate [webbook.nist.gov]
- 7. Methyl 3-nitrobenzoate(618-95-1) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. ijsr.net [ijsr.net]
- 16. pubs.aip.org [pubs.aip.org]
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of Ethyl 5-fluoro-2-nitrobenzoate
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Ethyl 5-fluoro-2-nitrobenzoate, a key building block in synthetic organic chemistry, presents a unique analytical challenge due to the interplay of its electron-withdrawing nitro group, the electronegative fluorine atom, and the labile ethyl ester moiety. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a robust framework for its identification and characterization. We will delve into the principles of electron ionization mass spectrometry (EI-MS) as applied to this molecule, elucidate its characteristic fragmentation pathways, and provide a field-proven experimental protocol for its analysis.
The Rationale Behind the Method: Why Electron Ionization?
Electron ionization is the chosen method for this analysis due to its ability to produce complex and reproducible fragmentation patterns, which act as a molecular fingerprint.[1][2] This "hard" ionization technique imparts significant energy to the analyte molecule, inducing characteristic bond cleavages that are invaluable for structural elucidation.[2] For a molecule like Ethyl 5-fluoro-2-nitrobenzoate, which is amenable to gas chromatography (GC) due to its volatility, GC-MS with EI is the gold standard for achieving both separation from complex mixtures and definitive identification.[1]
Deconstructing the Molecule: The Predicted Fragmentation Pathway
The mass spectrum of Ethyl 5-fluoro-2-nitrobenzoate is anticipated to be rich with information, revealing a cascade of fragment ions that tell the story of its structure. The initial event is the removal of an electron to form the molecular ion (M• ⁺) at an expected m/z of 213.
The subsequent fragmentation is governed by the relative stabilities of the resulting ions and neutral losses. The presence of the aromatic ring provides a stable core, while the nitro and ester groups are primary sites for initial cleavages.[3]
A logical representation of the fragmentation cascade is presented below:
Caption: Predicted Electron Ionization fragmentation pathway of Ethyl 5-fluoro-2-nitrobenzoate.
The primary fragmentation events are hypothesized as follows:
-
Loss of an Ethoxy Radical (•OC2H5): Cleavage of the C-O bond in the ester group is a common fragmentation pathway for ethyl esters.[4] This would result in a stable acylium ion at m/z 168 .
-
Loss of a Nitro Group (NO2): The C-N bond is susceptible to cleavage, leading to the expulsion of a nitro radical. This fragmentation is characteristic of nitroaromatic compounds and would yield an ion at m/z 167 .
-
McLafferty Rearrangement: The ethyl ester functionality can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen and elimination of a neutral ethylene molecule (C2H4). This would produce a radical cation at m/z 185 .
-
Secondary Fragmentation: The initial fragment ions will likely undergo further fragmentation. For instance, the acylium ion at m/z 168 could lose carbon monoxide (CO) to form an ion at m/z 140 . The ion at m/z 167 may lose carbon dioxide (CO2) to produce a fluorophenyl cation at m/z 95 .
Quantitative Data Summary
The following table summarizes the predicted key ions in the mass spectrum of Ethyl 5-fluoro-2-nitrobenzoate.
| m/z | Proposed Fragment Structure | Neutral Loss |
| 213 | [M]• ⁺ (Molecular Ion) | - |
| 185 | [M - C2H4]• ⁺ | C2H4 |
| 168 | [M - OC2H5]⁺ | •OC2H5 |
| 167 | [M - NO2]⁺ | •NO2 |
| 140 | [M - OC2H5 - CO]⁺ | •OC2H5, CO |
| 95 | [M - NO2 - CO2]⁺ | •NO2, CO2 |
Experimental Protocol: A Self-Validating System
This protocol is designed to provide a clear and reproducible method for the GC-MS analysis of Ethyl 5-fluoro-2-nitrobenzoate.
1. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate to dissolve the sample.[5] These solvents are compatible with common GC columns and will not interfere with the analysis.
-
Concentration: Prepare a stock solution of Ethyl 5-fluoro-2-nitrobenzoate at a concentration of 1 mg/mL. From this, prepare a working solution of approximately 10-20 µg/mL.[6] This concentration range is typically suitable for achieving good signal-to-noise ratios without overloading the detector.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[5]
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic resolution and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for standard capillary columns, ensuring efficient separation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) | A non-polar column suitable for the separation of a wide range of aromatic compounds.[7] |
| Oven Program | Initial temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting temperature below the solvent boiling point allows for good peak shape. The ramp rate provides a balance between analysis time and resolution. The final hold ensures elution of any less volatile components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | As discussed, for generating a reproducible fragmentation pattern.[1] |
| Ionization Energy | 70 eV | The standard energy for EI, which allows for comparison with spectral libraries.[7] |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |
| Mass Range | m/z 40-300 | A range that encompasses the molecular ion and all expected fragment ions. |
| Solvent Delay | 3-4 minutes | Prevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament and detector. |
3. Data Acquisition and Analysis
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Process the data using the instrument's software to identify the retention time of the analyte and extract its mass spectrum.
-
Compare the obtained mass spectrum with the predicted fragmentation pattern and known spectral libraries for confirmation.
This comprehensive guide provides a solid foundation for the successful mass spectrometric analysis of Ethyl 5-fluoro-2-nitrobenzoate. By understanding the underlying principles of fragmentation and adhering to a robust experimental protocol, researchers can confidently identify and characterize this important synthetic intermediate.
References
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Retrieved January 29, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 29, 2026, from [Link]
-
Electron ionization - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
-
Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Retrieved January 29, 2026, from [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved January 29, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 29, 2026, from [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY - TDI-Brooks. (n.d.). Retrieved January 29, 2026, from [Link]
-
Sample preparation GC-MS - SCION Instruments. (n.d.). Retrieved January 29, 2026, from [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
-
GC-MS Sample Preparation - Organomation. (n.d.). Retrieved January 29, 2026, from [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS - Shimadzu. (n.d.). Retrieved January 29, 2026, from [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023, January 25). Retrieved January 29, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 29, 2026, from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved January 29, 2026, from [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - MDPI. (2023, May 2). Retrieved January 29, 2026, from [Link]
-
Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. (n.d.). Retrieved January 29, 2026, from [Link]
-
2.5F: Sample Preparation for Gas Chromatography - Chemistry LibreTexts. (2022, April 7). Retrieved January 29, 2026, from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). Retrieved January 29, 2026, from [Link]
-
REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS - Canadian Science Publishing. (n.d.). Retrieved January 29, 2026, from [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (2023, January 26). Retrieved January 29, 2026, from [Link]
Sources
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. tdi-bi.com [tdi-bi.com]
A Technical Guide to Ethyl 5-fluoro-2-nitrobenzoate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-fluoro-2-nitrobenzoate is a key fluorinated building block in medicinal chemistry, valued for its utility in the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom and the nitro group offers multiple avenues for synthetic modification, influencing the physicochemical and pharmacological properties of the target molecules. This in-depth technical guide provides a comprehensive overview of the commercial availability of Ethyl 5-fluoro-2-nitrobenzoate, detailed protocols for its synthesis and purification, thorough characterization data, and an exploration of its applications in drug discovery, supported by relevant examples.
Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Ethyl 5-fluoro-2-nitrobenzoate (CAS No: 367-79-3) is a versatile bifunctional reagent that serves as a valuable starting material for the synthesis of various pharmaceutical intermediates. Its structure, featuring an ester for further modification, a nitro group that can be reduced to an amine, and a fluorine atom that can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, makes it a highly sought-after component in the drug discovery process.
Commercial Availability and Procurement
Ethyl 5-fluoro-2-nitrobenzoate is readily available from a range of chemical suppliers. Researchers can procure this compound in various quantities, from laboratory-scale grams to bulk kilograms, to support projects from early-stage discovery to process development.
Table 1: Representative Commercial Suppliers of Ethyl 5-fluoro-2-nitrobenzoate
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Grams to Kilograms |
| Thermo Fisher Scientific | ≥98% | Grams to Kilograms |
| TCI Chemicals | >98% | Grams to Kilograms |
| Combi-Blocks | ≥97% | Grams to Kilograms |
| BLD Pharm | ≥98% | Grams to Kilograms |
Note: This table is not exhaustive and represents a selection of well-known suppliers. Purity and available quantities may vary.
Pricing is competitive and dependent on the quantity and purity required. It is advisable to request quotes from multiple suppliers to ensure the best value for your research needs.
Synthesis and Purification of Ethyl 5-fluoro-2-nitrobenzoate
The most common and efficient method for the synthesis of Ethyl 5-fluoro-2-nitrobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-nitrobenzoic acid.
Synthesis of the Precursor: 2-Fluoro-5-nitrobenzoic Acid
2-Fluoro-5-nitrobenzoic acid can be synthesized via the nitration of 3-fluorobenzoic acid.[1][2]
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid.
-
Cool the solution to 0 °C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of 2-fluoro-5-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Sources
Beyond Flatland: The Next Generation of Medicinal Chemistry Building Blocks
Topic: Key Chemical Building Blocks in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The era of "flat" drug discovery—dominated by sp²-rich aromatic systems—is waning. Analysis of clinical attrition rates reveals a stark correlation: candidates with higher fractions of sp³-hybridized carbons (
The 3D Imperative: and Clinical Success
The "Escape from Flatland" is not merely aesthetic; it is a physicochemical necessity. Planar molecules often suffer from poor aqueous solubility and "brick dust" crystal packing. Increasing three-dimensionality (
The Correlation
Data from major pharmaceutical pipelines indicates that approved drugs possess a significantly higher mean
Table 1: Physicochemical Impact of Increasing
| Property | High Aromaticity (Low | High 3D Character (High |
| Solubility | Low (High Lattice Energy) | High (Disrupted Packing) |
| Selectivity | Low (Promiscuous | High (Specific Shape Matching) |
| Metabolic Liability | High (CYP450 Arene Oxidation) | Lower (Aliphatic blocking) |
| Melting Point | High | Lower |
Strained Rings: Oxetanes and Azetidines
Small, strained heterocycles are the premier building blocks for introducing
Oxetanes: The Carbonyl Bioisostere
The oxetane ring is a powerful bioisostere for both the carbonyl group and the gem-dimethyl group.
-
Dipole Moment: The oxetane oxygen has a significant dipole and acts as a hydrogen bond acceptor, mimicking a ketone/amide carbonyl but without the liability of nucleophilic attack or enolization.
-
Lipophilicity: Replacing a gem-dimethyl group with an oxetane typically lowers
by ~1.0 unit while retaining steric volume. -
Metabolic Stability: Unlike open-chain ethers, the oxetane ring is surprisingly resistant to oxidative metabolism due to the high ionization potential of the oxygen lone pairs (a consequence of ring strain).
Azetidines: The Stable Amine
Azetidines offer a rigidified amine scaffold. Recent advances (2024) have overcome historical synthetic difficulties, positioning them as metabolically robust alternatives to piperidines or pyrrolidines, which are often prone to
dot Visualization: Bioisosteric Decision Tree
Caption: Logic flow for selecting high-value building blocks to address specific ADME liabilities.
Experimental Protocol: Innate C-H Functionalization
Objective: Direct installation of oxetane/azetidine rings onto heteroaromatic drug leads without pre-functionalization (e.g., halogenation). Method: Zinc Sulfinate Radical Transfer (Baran Diversinates™ methodology).
Why this protocol? Traditional Suzuki couplings require a pre-existing halide. This radical protocol allows for "late-stage functionalization" (LSF), enabling you to append an oxetane directly onto a finished drug scaffold (e.g., a pyridine or quinoline core) at the most electron-deficient position.
Materials
-
Substrate: 1.0 equiv (Heteroarene, e.g., Quinine, Caffeine, or a Pyridine-based lead).
-
Reagent: 3.0 equiv Zinc bis(oxetane-3-sulfinate) or Zinc bis(azetidine-3-sulfinate).
-
Oxidant: 3.0–5.0 equiv tert-Butyl hydroperoxide (TBHP, 70% aq.).
-
Solvent: DMSO:H₂O (2.5:1) or DCM:H₂O (biphasic).
-
Additive: TFA (1.0 equiv) if the substrate is highly basic.
Step-by-Step Methodology
-
Setup: To a 20 mL vial equipped with a stir bar, add the heteroarene substrate (0.5 mmol, 1.0 equiv) and the Zinc sulfinate salt (1.5 mmol, 3.0 equiv).
-
Solvation: Add DMSO (1.25 mL) and Water (0.5 mL). The reaction does not require inert atmosphere (open to air).[2]
-
Initiation: Cool the mixture to 0 °C (ice bath). Add TFA (0.5 mmol) if the substrate contains a basic nitrogen.
-
Oxidation: Add TBHP (70% aq, 1.5 mmol) dropwise with vigorous stirring.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (or 40–50 °C for sluggish substrates). Stir for 12–24 hours.
-
Self-Validation Check: Monitor by LCMS. The radical species is electrophilic; it will attack the most electron-deficient position (e.g., C2 or C4 of a pyridine).
-
-
Workup: Dilute with saturated NaHCO₃ (to neutralize TFA and solubilize Zinc salts) and extract with DCM or EtOAc (3x).
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography.
Mechanism: The TBHP oxidizes the sulfinate to a sulfonyl radical, which desulfonylates (releases SO₂) to generate the oxetanyl radical. This radical attacks the protonated heterocycle.
Click Chemistry 2.0: SuFEx (Sulfur-Fluoride Exchange)
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) defined the first generation of click chemistry, SuFEx represents the next evolution, utilizing the extraordinary stability of the S(VI)-F bond.[3]
The Building Block: Sulfonyl Fluorides (-SO₂F) . Unlike sulfonyl chlorides, which hydrolyze rapidly, sulfonyl fluorides are stable to water, heat, and chromatography. They only react when "activated" by a specific Lewis base (e.g., DBU) or silyl ether, making them ideal for covalent drug design or connecting complex fragments.
Protocol: Accelerated SuFEx Coupling
Objective: Create a stable sulfonate linkage between a phenol (drug fragment A) and a sulfonyl fluoride (drug fragment B).
-
Reagents:
-
Aryl Sulfonyl Fluoride (1.0 equiv).
-
Aryl Silyl Ether (TMS-protected phenol) OR free Phenol (1.0 equiv).
-
Catalyst: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Loading: 5 mol%.[4]
-
Solvent: Acetonitrile (MeCN).
-
-
Procedure:
-
Dissolve the Sulfonyl Fluoride and Phenol/Silyl Ether in MeCN (0.2 M).
-
Add the BTMG catalyst (5 mol%).[4]
-
Stir at room temperature. Reaction is typically complete in <15 minutes.
-
Workup: Evaporate solvent. The conversion is often quantitative; purification may simply require a short silica plug to remove the catalyst.
-
The Fluorine Renaissance
Fluorine is the "magic dust" of medicinal chemistry. It is the most electronegative element, yet the C-F bond length (1.41 Å) is close to C-O (1.43 Å), allowing it to mimic oxygen electronically while mimicking hydrogen sterically.
Strategic Applications
-
Metabolic Blocking: Replacing an oxidatively labile C-H bond (e.g., para-position of a phenyl ring) with C-F blocks CYP450 metabolism without significant steric penalty.
-
pKa Modulation: Fluorine adjacent to a basic amine lowers the pKa (by ~1-2 units), improving membrane permeability (more non-ionized species at physiological pH) and reducing hERG channel binding (often driven by high basicity).
dot Visualization: Late-Stage Functionalization Workflow
Caption: Divergent synthesis workflow using modern building block protocols.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Fujiwara, Y., et al. (2012). Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][5] Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][7] Chemical Reviews. Link
-
Dunne, K., et al. (2024). Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. Chemical Communications.[8] Link
-
Meanwell, N. A. (2018).[9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chigroup.site [chigroup.site]
- 8. Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Strategic Utilization of Fluorinated Nitrobenzoates in High-Value API Synthesis
Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.
Executive Summary
In the architecture of modern small-molecule therapeutics, fluorinated nitrobenzoates (FNBs) represent a "privileged scaffold" class. Their utility stems from a unique electronic duality: the nitro group serves as a potent electron-withdrawing activator for nucleophilic aromatic substitution (
This guide dissects the mechanistic roles of FNBs, specifically methyl 2-fluoro-4-nitrobenzoate and 4-fluoro-3-nitrobenzoic acid , in the synthesis of blockbuster oncology drugs like Venetoclax and Enzalutamide . It provides self-validating protocols for their manipulation, ensuring high fidelity in late-stage functionalization.
The Mechanistic Landscape: Electronic "Push-Pull"
The synthetic value of FNBs is defined by the interplay between the nitro group (
Reactivity Matrix
-
Fluorine as a Leaving Group (
): When positioned ortho or para to the nitro group, the C–F bond is significantly weakened toward nucleophilic attack. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate more effectively than chlorine or bromine, making FNBs superior substrates for rapid, mild reactions. -
Nitro as a Masked Aniline: Post-functionalization, the nitro group is chemoselectively reduced to an aniline, providing a vector for amide coupling or urea formation (common in kinase inhibitors).
-
Carboxylate as an Anchor: The ester/acid moiety allows for attachment to solid supports or further elaboration into amides/heterocycles.
Visualization: The Reactivity Divergence
The following diagram illustrates the divergent synthetic pathways accessible from a core 2-fluoro-4-nitrobenzoate scaffold.
Figure 1: Divergent reactivity profile of Methyl 2-fluoro-4-nitrobenzoate. The nitro group activates the fluorine for displacement (Green path) or serves as an aniline precursor (Yellow path).
Case Studies in Drug Development
Venetoclax (BCL-2 Inhibitor)
The Challenge: Constructing the biaryl ether core with high regioselectivity. The Solution: Methyl 2-fluoro-4-nitrobenzoate is used as the electrophile. The nitro group at the 4-position activates the fluorine at the 2-position.
-
Reaction:
displacement of Fluorine by 5-hydroxy-7-azaindole. -
Outcome: The resulting ether linkage is formed under mild conditions, preserving the ester for later hydrolysis and the nitro group for reduction to the aniline required for the sulfonamide coupling.
Enzalutamide (Androgen Receptor Antagonist)
The Challenge: Synthesis of the diarylthiohydantoin core. The Solution: 2-Fluoro-4-nitrobenzoic acid serves as a raw material.
-
Pathway: The acid is converted to the amide, and the nitro group is reduced to the amine.[1] The fluorine remains on the ring to block metabolic hydroxylation and enhance lipophilicity, contributing to the drug's oral bioavailability.
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Displacement of Fluorine
Target: Synthesis of biaryl ethers from Methyl 2-fluoro-4-nitrobenzoate.
Checkpoint: Disappearance of the doublet (C-F coupling) in
-
Preparation: Dissolve Methyl 2-fluoro-4-nitrobenzoate (1.0 equiv) in anhydrous DMF (0.5 M).
-
Activation: Add the nucleophile (e.g., phenol derivative, 1.1 equiv) and
(2.0 equiv).-
Note: Use Cesium Carbonate (
) if the nucleophile is sterically hindered to accelerate the reaction.
-
-
Reaction: Heat to 60°C under
atmosphere. Monitor by HPLC at 2-hour intervals.-
Self-Validation: The reaction is complete when the starting material (RT ~5.2 min) is <1% and the product (RT shifted later due to increased lipophilicity) dominates.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over
. -
Purification: Recrystallize from EtOH/Heptane. Avoid chromatography if yield >90%.
Protocol B: Chemoselective Nitro Reduction (Preserving Halogens)
Target: Reduction of Nitrobenzoate to Aminobenzoate without defluorination.
Risk: Standard Pd/C hydrogenation can cause hydrodefluorination.
Checkpoint: LC-MS showing M+H peak corresponding to
-
System: Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) in EtOH:Water (4:1).
-
Why: This method is mild and strictly chemoselective for nitro groups, leaving aryl-fluorides and esters intact.
-
-
Process: Heat mixture to 70°C. Add the nitro-intermediate portion-wise.
-
Monitoring: Reaction is typically fast (1-2 hours).
-
Self-Validation: A color change from grey suspension to rust-orange indicates oxidation of Fe(0) to Fe(III), confirming reduction is occurring.
-
-
Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.
-
Isolation: Adjust pH to 8 with
, extract with EtOAc.
Synthesis Workflow Visualization
The following diagram details the Venetoclax intermediate synthesis, highlighting the critical role of the fluorinated nitrobenzoate.
Figure 2: Synthetic workflow for Venetoclax intermediate. The FNB scaffold enables the rapid assembly of the core ether linkage followed by aniline generation.
Safety & Handling
-
Thermal Stability: Nitrobenzoates are potentially explosive if heated to dryness under acidic conditions. Always maintain neutral/basic pH during concentration.
-
Fluoride Waste:
reactions generate stoichiometric fluoride ions. Glassware etching can occur; use PTFE-lined reactors for scale-up. -
Sensitization: Fluorinated anilines (products of reduction) are known skin sensitizers. Double-gloving (Nitrile) is mandatory.
References
-
Synthesis and Application in Pharmaceutical R&D: Methyl 3-fluoro-2-nitrobenzoate. NBInno. Available at: [Link]
-
Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax. Google Patents (EP3412666A1).[2] Available at:
-
Synthetic Routes for Venetoclax at Different Stages of Development. ACS Omega. Available at: [Link]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine. ResearchGate. Available at: [Link]
Sources
Methodological & Application
Synthesis of Ethyl 5-fluoro-2-nitrobenzoate from 5-fluoro-2-nitrobenzoic acid
Application Note & Protocol: Synthesis of Ethyl 5-fluoro-2-nitrobenzoate
For: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Importance of Ethyl 5-fluoro-2-nitrobenzoate
Ethyl 5-fluoro-2-nitrobenzoate is a key chemical intermediate whose value lies in its specific arrangement of functional groups: an ester, a nitro group, and a fluorine atom on a benzene ring. This trifecta of functionalities makes it a versatile precursor in the synthesis of complex heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable pathway for introducing further molecular complexity. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this valuable compound from 5-fluoro-2-nitrobenzoic acid via the classic Fischer esterification reaction.
The Underpinning Chemistry: Fischer-Speier Esterification
The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[1] This reaction is a cornerstone of organic synthesis, valued for its use of readily available starting materials. However, it is a reversible process, and understanding the equilibrium is critical to achieving high yields.[2][3]
The mechanism proceeds through several distinct, reversible steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄).[4] The acid plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol in this case).[2][4]
The subsequent steps involve proton transfers to form a good leaving group (water) and its eventual elimination, followed by deprotonation of the resulting ester to regenerate the acid catalyst and yield the final product.[2][5] To drive the equilibrium towards the product side, a large excess of the alcohol reactant is typically used, and in some setups, water is actively removed as it is formed.[2]
Caption: Fischer Esterification Mechanism.
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system. Adherence to the specified quantities and conditions has been proven to yield the desired product reliably.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Purity | CAS No. |
| 5-Fluoro-2-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 5.00 g | 27.0 | 1.0 | >98% | 394-35-4 |
| Ethanol, Absolute | C₂H₅OH | 46.07 | 50 mL | ~855 | ~31.7 | 200 Proof | 64-17-5 |
| Sulfuric Acid, Conc. | H₂SO₄ | 98.08 | 2.0 mL | ~37.4 | ~1.38 | 95-98% | 7664-93-9 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - | Reagent | 144-55-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | - | ACS Grade | 141-78-6 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | Reagent | 7487-88-9 |
| Deionized Water | H₂O | 18.02 | ~150 mL | - | - | - | 7732-18-5 |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitrobenzoic acid (5.00 g, 27.0 mmol).
-
Reagent Addition: Add absolute ethanol (50 mL). Begin stirring to dissolve the solid. Once dissolved, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the solution. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 80-85°C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Cooling and Concentration: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the bulk of the excess ethanol using a rotary evaporator.
-
Neutralization and Work-up: Carefully pour the concentrated residue into a beaker containing deionized water (~100 mL). A precipitate or oil may form. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Be cautious as this will cause CO₂ evolution (foaming).[7]
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often a pale yellow solid, can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals. Filter the pure crystals and dry them under vacuum.
Product Characterization and Data
-
Product: Ethyl 5-fluoro-2-nitrobenzoate
-
Molecular Formula: C₉H₈FNO₄[8]
-
Molecular Weight: 213.16 g/mol [8]
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 85-95%
-
Melting Point: 58-60 °C
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.30 (dd, J=8.8, 2.8 Hz, 1H), 8.20 (dd, J=8.8, 4.4 Hz, 1H), 7.30 (ddd, J=8.8, 8.8, 2.8 Hz, 1H), 4.45 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 165.2, 162.8 (d, J=268 Hz), 140.4, 131.2 (d, J=8 Hz), 129.2 (d, J=3 Hz), 124.6 (d, J=25 Hz), 118.9 (d, J=24 Hz), 62.9, 14.2.
Critical Safety Considerations
All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable) are mandatory.[9][10]
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact.[11][12] It is also a strong dehydrating agent. Handle with extreme care, and always add acid to other solutions slowly, never the other way around. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 30 minutes.[12]
-
Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds. These should be handled with care as they can be harmful if swallowed, inhaled, or absorbed through the skin.[8][13] Avoid creating dust.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Acidic and organic waste streams should be collected in separate, properly labeled containers.
References
- Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4. PubChem. [Link]
-
Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]
-
Mechanism for the esterification reaction. Chemguide. [Link]
-
General experimental procedures. The Royal Society of Chemistry. [Link]
-
Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing (SciRP). [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. VelocityEHS. [Link]
-
The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Supporting information - ¹H NMR Data of alkoxy carbonylation products. The Royal Society of Chemistry. [Link]
- The preparation method of 2-amino-5-fluorobenzoic acid.
-
Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4. PubChem. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training (NCERT). [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. homework.study.com [homework.study.com]
- 6. rsc.org [rsc.org]
- 7. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 8. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. westlab.com.au [westlab.com.au]
- 10. ehs.com [ehs.com]
- 11. nj.gov [nj.gov]
- 12. CCOHS: Sulfuric Acid [ccohs.ca]
- 13. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Ethyl 5-fluoro-2-nitrobenzoate
Introduction
The reduction of aromatic nitro groups to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] The resulting aromatic amines are versatile intermediates for the construction of a wide array of complex molecules and active pharmaceutical ingredients (APIs). Ethyl 5-fluoro-2-nitrobenzoate is a key starting material, and its reduction to ethyl 2-amino-5-fluorobenzoate provides a valuable building block for various therapeutic agents.[2][3]
The presence of both a fluorine atom and an ester functional group on the aromatic ring necessitates a careful selection of the reduction methodology to ensure high chemoselectivity. The ideal process must efficiently reduce the nitro group while preserving the structural integrity of the ester and avoiding defluorination, a common side reaction under harsh reductive conditions.
This comprehensive guide provides detailed, field-proven protocols for the reduction of ethyl 5-fluoro-2-nitrobenzoate. We will explore and compare three of the most reliable and scalable methods: Catalytic Hydrogenation, and two distinct metal-acid reduction systems using Iron (Fe) and Tin(II) Chloride (SnCl₂). Each protocol is designed to be a self-validating system, with explanations for key experimental choices to empower researchers to not only execute the synthesis but also to understand the underlying chemical principles.
Methodology Comparison: Choosing the Right Path
The selection of an appropriate reduction method is contingent on several factors including substrate compatibility, desired scale, available equipment, and cost-effectiveness. Below is a comparative overview of the three detailed protocols.
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction, minimal waste | Requires specialized high-pressure equipment, potential for catalyst poisoning and defluorination | >90 |
| Metal-Acid Reduction (Fe) | Fe powder, Acid (HCl, Acetic Acid) | Cost-effective, tolerant of many functional groups | Heterogeneous reaction, requires vigorous stirring, potentially messy workup | 85 - 95 |
| Metal-Acid Reduction (SnCl₂) | SnCl₂·2H₂O, HCl | Mild conditions, good for sensitive substrates | Stoichiometric amounts of tin salts are produced as waste | 80 - 90 |
Visualizing the Transformation
The core chemical transformation discussed in this guide is the six-electron reduction of a nitro group to an amine.
Caption: Reaction scheme for the reduction of Ethyl 5-fluoro-2-nitrobenzoate.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile.[4] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney nickel.[4][5] For substrates containing halides, Raney nickel can sometimes be preferred to minimize the risk of dehalogenation.[4]
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon is a highly active and widely used catalyst for the hydrogenation of nitroarenes.[6] Raney nickel is a cost-effective alternative and can be advantageous where dehalogenation is a concern.[4][7]
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Pressure and Temperature: While the reaction can proceed at atmospheric pressure, employing elevated hydrogen pressure (e.g., 5-10 bar) significantly accelerates the reaction rate.[8] The reaction is typically run at room temperature but may require gentle heating to initiate.[8]
-
Safety: Catalytic hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[9][10] It is imperative that these reactions are carried out in a well-ventilated fume hood using appropriate high-pressure equipment.
Experimental Workflow
Caption: Step-by-step workflow for catalytic hydrogenation.
Detailed Step-by-Step Protocol:
-
Reactor Setup: In a high-pressure hydrogenation vessel, combine Ethyl 5-fluoro-2-nitrobenzoate (1 equivalent) and a suitable solvent such as ethanol or methanol (10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst. For palladium on carbon (5-10% Pd/C), a loading of 1-5 mol% is typical. For Raney nickel, a slurry in the reaction solvent is often used.
-
Inerting and Hydrogenation: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.[11] Subsequently, purge with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (typically 50-150 psi).
-
Reaction: Commence vigorous stirring and maintain the reaction at room temperature or gentle heat (30-50 °C) as needed. The reaction is often exothermic, so initial cooling may be necessary.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter pad can be pyrophoric and should be kept wet and disposed of properly.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-amino-5-fluorobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Metal-Acid Reduction with Iron
The use of iron powder in the presence of an acid is a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds.[12][13] This method is particularly valued for its chemoselectivity and tolerance of other reducible functional groups.[4][14]
Causality Behind Experimental Choices:
-
Reducing Agent: Iron is an inexpensive and easily handled metal that acts as the electron donor for the reduction.[12]
-
Acidic Medium: An acidic medium, typically aqueous hydrochloric acid or acetic acid, is required to facilitate the reaction.[15] The acid protonates the nitro group, making it more susceptible to reduction, and also helps to dissolve the iron salts formed during the reaction.
-
Solvent System: A co-solvent system such as ethanol/water is often employed to ensure the solubility of the organic substrate while allowing for the aqueous acidic conditions.
-
Work-up: The work-up involves filtering off the iron and its salts, followed by basification to deprotonate the newly formed aniline, allowing for its extraction into an organic solvent.
Experimental Workflow
Caption: Step-by-step workflow for iron-mediated reduction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 5-fluoro-2-nitrobenzoate (1 equivalent), a solvent mixture (e.g., ethanol/water or ethanol/acetic acid), and iron powder (3-5 equivalents).
-
Acid Addition: Heat the mixture to reflux with vigorous stirring. Slowly and carefully add concentrated hydrochloric acid or glacial acetic acid (catalytic to 1 equivalent). An exothermic reaction may be observed.
-
Reaction: Continue to reflux the mixture for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
-
Basification and Extraction: Carefully basify the filtrate with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is > 8.[15] Extract the product into an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 2-amino-5-fluorobenzoate. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Metal-Acid Reduction with Tin(II) Chloride
Reduction with tin(II) chloride (stannous chloride) in an acidic medium is another widely used method for converting aromatic nitro compounds to anilines.[5] It is particularly useful for small-scale reactions and for substrates that may be sensitive to the conditions of catalytic hydrogenation.[4]
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate is a mild and effective reducing agent for this transformation.[16]
-
Acidic Conditions: Concentrated hydrochloric acid is typically used to facilitate the reduction and to keep the resulting amine protonated and in solution.[17]
-
Solvent: Ethanol is a common solvent for this reaction, providing good solubility for both the substrate and the reagent.[16]
-
Work-up: The work-up requires careful basification to precipitate tin salts and liberate the free amine for extraction.[16][17]
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-fluoro-2-nitrobenzoate (1 equivalent) in ethanol (10-15 volumes).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the solution.[16] Then, carefully add concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to 50-70 °C with stirring.[16] Monitor the reaction for 1-2 hours until completion is observed by TLC.
-
Work-up: Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution until a precipitate of tin salts forms and the solution is strongly basic (pH > 10).
-
Extraction: Extract the mixture with ethyl acetate (3x). Filter the organic layer to remove any remaining solids.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Purify as required.
Safety and Handling
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Catalytic Hydrogenation: Exercise extreme caution when working with hydrogen gas and pyrophoric catalysts. Ensure all equipment is properly rated for high-pressure reactions and follow established safety protocols for handling flammable gases.[11][18]
-
Metal-Acid Reductions: The addition of acid to the reaction mixture can be exothermic. Add acids slowly and with adequate cooling. The work-up procedure involves the use of strong bases; handle with care.
Conclusion
The reduction of the nitro group in Ethyl 5-fluoro-2-nitrobenzoate to yield Ethyl 2-amino-5-fluorobenzoate is a crucial synthetic step that can be achieved through several reliable methods. The choice between catalytic hydrogenation, iron-acid reduction, or tin(II) chloride reduction will depend on the specific requirements of the synthesis, including scale, equipment availability, and cost considerations. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and safely perform this important transformation.
References
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Bartoli, G., et al. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Lin, H. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]
-
ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
-
S. K. Pharma Machinery. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 23). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
The Journal of Physical Chemistry C. (n.d.). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. Retrieved from [Link]
-
NIH. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
-
H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
-
PMC - NIH. (n.d.). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chem.wisc.edu [chem.wisc.edu]
- 11. njhjchem.com [njhjchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgosolver.com [orgosolver.com]
- 18. environmentclearance.nic.in [environmentclearance.nic.in]
A Practical Guide to the Catalytic Hydrogenation of Ethyl 5-fluoro-2-nitrobenzoate to Ethyl 2-amino-5-fluorobenzoate
< < APPLICATION NOTE
Abstract: This document provides a comprehensive guide for the catalytic hydrogenation of ethyl 5-fluoro-2-nitrobenzoate, a critical transformation for the synthesis of valuable pharmaceutical intermediates. The protocol details reaction setup, catalyst selection, safety procedures, and troubleshooting, ensuring a reliable and scalable process for researchers and drug development professionals.
Introduction: The Significance of Nitroarene Reduction
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a direct route to aniline derivatives that are fundamental building blocks in the pharmaceutical and agrochemical industries.[1] The resulting amino functionality is a key precursor for a wide range of molecular scaffolds.[1] This application note focuses on the specific and highly relevant conversion of ethyl 5-fluoro-2-nitrobenzoate to ethyl 2-amino-5-fluorobenzoate, an important intermediate in the synthesis of various therapeutic agents. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, selectivity, and favorable environmental profile compared to stoichiometric reductants.[2]
Reaction Mechanism and Catalyst Selection
Catalytic hydrogenation of a nitro group to an amine is a complex process involving the transfer of hydrogen atoms from a catalyst surface to the substrate. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species.[3] The choice of catalyst is paramount for achieving high conversion and selectivity while minimizing side reactions.
For the hydrogenation of ethyl 5-fluoro-2-nitrobenzoate, palladium on carbon (Pd/C) is a widely used and effective catalyst.[2][4] Its high activity allows the reaction to proceed under mild conditions, and it generally exhibits good chemoselectivity, leaving the ester and fluoro substituents intact.[4] Alternative catalysts such as Raney Nickel can also be employed; however, Pd/C often provides a better balance of reactivity and handling safety.[2][5]
The catalytic cycle can be visualized as follows:
Caption: Fig. 1: Simplified Catalytic Hydrogenation Pathway
Experimental Protocol
This protocol outlines a standard procedure for the catalytic hydrogenation of ethyl 5-fluoro-2-nitrobenzoate on a laboratory scale.
Materials and Equipment
-
Reactants: Ethyl 5-fluoro-2-nitrobenzoate
-
Catalyst: 5% or 10% Palladium on carbon (Pd/C)
-
Solvent: Ethanol or Ethyl Acetate
-
Hydrogen Source: Hydrogen gas cylinder or balloon
-
Inert Gas: Nitrogen
-
Apparatus: Three-necked round-bottom flask, magnetic stirrer, hydrogen inlet with balloon, nitrogen inlet, vacuum line, filtration apparatus (e.g., Büchner funnel with Celite®).[6]
Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may require more efficient heat dissipation. |
| Catalyst Loading | 1 - 5 mol% of Pd | Higher loading can increase reaction rate but also cost. |
| Solvent | Ethanol or Ethyl Acetate | Both are effective; ethanol is often preferred for its solubility profile. |
| Hydrogen Pressure | 1 atm (balloon) to 5 bar | Higher pressure can accelerate the reaction.[7] |
| Temperature | Room Temperature to 50°C | The reaction is exothermic; temperature control may be necessary.[8] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow
-
Catalyst and Solvent Addition: In a clean, dry three-necked flask equipped with a magnetic stir bar, add the palladium on carbon catalyst.
-
Inert Atmosphere Purge: Seal the flask and purge the system by evacuating and backfilling with nitrogen at least three times to remove all oxygen.[6]
-
Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol) via cannula or syringe. Dissolve the ethyl 5-fluoro-2-nitrobenzoate in a minimal amount of solvent and add it to the reaction flask.
-
Hydrogen Introduction: Evacuate the nitrogen and carefully introduce hydrogen gas, either from a balloon or a regulated cylinder.
-
Reaction Monitoring: Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen. Monitor the reaction progress by periodically taking aliquots (after purging with nitrogen) and analyzing by TLC or LC-MS.
-
Reaction Quench and Catalyst Filtration: Once the reaction is complete, purge the system with nitrogen. The pyrophoric catalyst must be handled with care.[6] Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.[9]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-amino-5-fluorobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen, poor stirring | Use fresh catalyst, ensure a continuous hydrogen supply, and maintain vigorous stirring. |
| Side Product Formation | Over-reduction, reaction with solvent | Monitor the reaction closely to avoid over-reduction. Ensure the solvent is of appropriate grade. |
| Catalyst Ignition | Exposure of dry, used catalyst to air | Keep the catalyst wet with solvent during filtration and disposal.[9] |
Safety is paramount in catalytic hydrogenation.
-
Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air.[6] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[9][10]
-
Catalyst Pyrophoricity: Palladium on carbon, especially after use, can be pyrophoric and ignite upon contact with air.[6] Always handle the used catalyst in a wet state.
-
Exothermic Reaction: The hydrogenation of nitro groups is exothermic.[1] For larger-scale reactions, external cooling may be necessary to maintain a safe operating temperature.
-
Emergency Preparedness: Have a fire extinguisher (Class B for flammable liquids and gases) and a sand bucket readily available.[9] In case of a hydrogen leak, evacuate the area and shut off the gas source.[11]
Conclusion
The catalytic hydrogenation of ethyl 5-fluoro-2-nitrobenzoate is a robust and scalable method for the synthesis of ethyl 2-amino-5-fluorobenzoate. By carefully selecting the catalyst and reaction conditions, and adhering to strict safety protocols, researchers can consistently achieve high yields of this valuable intermediate. The information provided in this application note serves as a detailed guide to aid in the successful execution of this important chemical transformation.
References
- Vertex AI Search. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- RSC Publishing. (n.d.). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry.
- CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- Unknown Source. (n.d.). Hydrogenation SOP.
- UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
- H.E.L Group. (n.d.). Hydrogen Safety in Chemistry.
- ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene.
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. almacgroup.com [almacgroup.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. njhjchem.com [njhjchem.com]
- 11. helgroup.com [helgroup.com]
Converting Ethyl 5-fluoro-2-nitrobenzoate to ethyl 2-amino-5-fluorobenzoate
Application Note & Protocol Guide
Subject: High-Yield, Chemoselective Synthesis of Ethyl 2-amino-5-fluorobenzoate via Reduction of Ethyl 5-fluoro-2-nitrobenzoate
Abstract
This document provides a comprehensive guide for the chemical reduction of Ethyl 5-fluoro-2-nitrobenzoate to produce Ethyl 2-amino-5-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. The core challenge of this transformation lies in achieving high chemoselectivity—reducing the aromatic nitro group while preserving the sterically adjacent and potentially labile ethyl ester functionality, as well as the robust carbon-fluorine bond. We present two field-proven protocols: (1) Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and (2) a classic metal-acid reduction using Tin(II) Chloride (SnCl₂). This guide is designed for researchers, chemists, and process development scientists, offering detailed, step-by-step protocols, mechanistic insights, process optimization strategies, and critical safety considerations to ensure a successful and reproducible synthesis.
Introduction: Strategic Importance of the Transformation
Ethyl 2-amino-5-fluorobenzoate is a valuable substituted anthranilate ester. The presence of the fluorine atom can significantly enhance the pharmacological properties of a target molecule, including metabolic stability and binding affinity. As such, this compound serves as a critical building block in the development of various therapeutic agents.
The conversion from its nitro precursor is a fundamental yet nuanced process. The primary goal is the selective reduction of the nitro (-NO₂) group to an amino (-NH₂) group. The choice of reducing agent and reaction conditions is paramount to prevent unwanted side reactions, such as the reduction of the ester group to an alcohol or hydrodehalogenation of the C-F bond.[1][2] This guide provides robust methods that balance efficiency, safety, and selectivity.
Reaction Overview & Mechanistic Rationale
The overall transformation is as follows:
Chemical Equation: Ethyl 5-fluoro-2-nitrobenzoate → (Reducing Agent) → Ethyl 2-amino-5-fluorobenzoate
The reduction of an aromatic nitro group is a multi-step process involving the transfer of six electrons and six protons. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[3]
dot digraph "Reaction_Mechanism_Pathway" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Ar-NO₂ (Nitro)"]; Intermediate1 [label="Ar-NO (Nitroso)"]; Intermediate2 [label="Ar-NHOH (Hydroxylamine)"]; Product [label="Ar-NH₂ (Amine)"];
Start -> Intermediate1 [label="+2e⁻, +2H⁺"]; Intermediate1 -> Intermediate2 [label="+2e⁻, +2H⁺"]; Intermediate2 -> Product [label="+2e⁻, +2H⁺"]; } Caption: Generalized pathway for the 6-electron reduction of a nitroarene.
The choice of method dictates the source of these electrons and protons:
-
Catalytic Hydrogenation: A metal catalyst (e.g., Pd/C) adsorbs molecular hydrogen (H₂), dissociating it into reactive hydrogen atoms on the catalyst surface.[4][5] The nitro compound then adsorbs onto the surface and is sequentially reduced. This method is often preferred for its clean reaction profile and simple work-up, as the by-product is typically just water.
-
Metal-Acid Reduction: A metal like tin (Sn) or iron (Fe) acts as the electron donor, being oxidized in the process (e.g., Sn⁰ → Sn²⁺ → Sn⁴⁺).[5] An acid (e.g., HCl) serves as the proton source. This method is highly robust and tolerant of various functional groups but requires a more involved aqueous work-up to remove metal salts.[6][7]
Comparative Analysis of Recommended Protocols
The selection between catalytic hydrogenation and metal-acid reduction depends on available equipment, scale, and substrate tolerance.
| Feature | Protocol 1: Catalytic Hydrogenation (Pd/C) | Protocol 2: Metal-Acid Reduction (SnCl₂) |
| Principle | Heterogeneous catalysis with H₂ source. | Stoichiometric reduction with a metal as the electron donor. |
| Pros | High yield, clean reaction, simple filtration work-up, atom economy. | Robust, less sensitive to catalyst poisons, no high-pressure gas needed. |
| Cons | Requires H₂ gas source (safety risk), catalyst can be pyrophoric, potential for catalyst poisoning. | Generates stoichiometric metal waste, requires aqueous work-up & pH adjustment, can be exothermic. |
| Ideal For | Labs equipped for hydrogenation, clean synthesis pathways. | Benchtop synthesis without specialized pressure equipment, substrates incompatible with H₂. |
| Safety | Flammable H₂ gas, pyrophoric catalyst.[8][9] | Corrosive acids, exothermic reaction control. |
Materials & Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| Ethyl 5-fluoro-2-nitrobenzoate | C₉H₈FNO₄ | 213.16 | 450-82-8 | Starting Material. Irritant.[10] |
| Palladium on Carbon (10%) | Pd/C | - | 7440-05-3 | Catalyst. Pyrophoric when dry. Handle with care. |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Solvent. Flammable. |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 10025-69-1 | Reducing Agent. Corrosive. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Proton Source. Highly Corrosive. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent. Flammable. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Agent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent. |
Required Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Hydrogen balloon setup or hydrogenation apparatus (e.g., Parr shaker)
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE): safety glasses, lab coat, acid-resistant gloves.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is optimized for its high efficiency and clean work-up.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add Ethyl 5-fluoro-2-nitrobenzoate (e.g., 5.0 g, 23.4 mmol) and anhydrous ethanol (100 mL). Stir until fully dissolved.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (e.g., 250 mg, 5% w/w). CAUTION: Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air.[11] Never add dry catalyst to a dry flask containing solvent vapors.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Purge the flask by briefly applying a vacuum and backfilling with nitrogen (repeat 3 times). Finally, apply vacuum and backfill with hydrogen from the balloon.
-
Reaction Execution: Stir the suspension vigorously at room temperature. A successful reaction is often indicated by the consumption of hydrogen (balloon deflates) and a color change from pale yellow to a darker solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.
-
Catalyst Removal: Prepare a small plug of Celite® in a Buchner funnel and wet it with ethanol. Carefully filter the reaction mixture through the Celite pad. CRITICAL: Do not allow the filter cake containing the Pd/C to dry, as it can ignite.[11] Wash the filter cake with a small amount of ethanol. The collected spent catalyst should be immediately quenched under water for safe disposal.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude Ethyl 2-amino-5-fluorobenzoate can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.
Protocol 2: Metal-Acid Reduction with Tin(II) Chloride (SnCl₂)
This classic method is an excellent alternative when a hydrogenation setup is unavailable.
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 5-fluoro-2-nitrobenzoate (e.g., 5.0 g, 23.4 mmol) in ethanol (150 mL).
-
Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 26.4 g, 117 mmol, 5 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C). The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (approx. 200 g). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is ~7-8. This will precipitate tin salts. CAUTION: Vigorous gas (CO₂) evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product as described in Protocol 1 (recrystallization or column chromatography) to obtain pure Ethyl 2-amino-5-fluorobenzoate.
Troubleshooting & Process Optimization
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | (Protocol 1): Inactive catalyst, insufficient H₂ pressure, poor stirring. (Protocol 2): Insufficient reducing agent, low temperature. | (Protocol 1): Use fresh catalyst, ensure good stirring, use a fresh H₂ balloon. (Protocol 2): Add another 0.5-1.0 eq. of SnCl₂, ensure consistent reflux. |
| Low Yield | (Both): Product loss during work-up/extraction. (Protocol 1): Adsorption of product onto the catalyst. | (Both): Ensure complete extraction and careful handling. (Protocol 1): Wash the catalyst filter cake thoroughly with the reaction solvent or a more polar one like methanol. |
| Side Product Formation (e.g., dehalogenation) | (Protocol 1): Overly active catalyst, prolonged reaction time, elevated temperature. | Use a less active catalyst (e.g., 5% Pd/C), carefully monitor the reaction and stop it upon completion, run at room temperature. |
| Ester Reduction to Alcohol | (Both): Use of overly harsh reducing agents (not recommended here, e.g., LiAlH₄).[5] | Stick to the recommended chemoselective methods. NaBH₄-FeCl₂ is another reported selective system.[1] |
Safety & Hazard Management
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate PPE.
-
Ethyl 5-fluoro-2-nitrobenzoate: Classified as an irritant. Avoid contact with skin and eyes.[10]
-
Catalytic Hydrogenation:
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby. Use a balloon or a properly maintained and operated hydrogenation apparatus.[12]
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite solvents. Always handle in an inert atmosphere when dry and never allow the filtered catalyst to dry in the air. Quench spent catalyst immediately with water.[11]
-
-
Tin(II) Chloride and HCl: Both are corrosive and can cause severe burns. Handle with extreme care, using acid-resistant gloves and eye protection.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and hot surfaces.
References
- Vertex AI Search. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4, e151–e156.
- Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate.
- ResearchGate. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES.
- Kineticorp. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn.
- University of Rochester. (n.d.). Hydrogenation SOP.
- AskIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- University of Wisconsin-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety.
- H.E.L Group. (n.d.). Hydrogen Safety in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. njhjchem.com [njhjchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. helgroup.com [helgroup.com]
The Strategic Application of Ethyl 5-Fluoro-2-Nitrobenzoate in the Synthesis of Kinase Inhibitors: A Focus on Regorafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fluorinated Building Block
Ethyl 5-fluoro-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of the fluoro, nitro, and ethyl ester groups on the benzene ring offers a versatile platform for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug molecule.[1] This application note will provide a detailed technical guide on the utilization of Ethyl 5-fluoro-2-nitrobenzoate in the synthesis of kinase inhibitors, with a specific focus on a plausible and efficient synthetic route to Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[2][3]
The Synthetic Blueprint: From Ethyl 5-Fluoro-2-Nitrobenzoate to Regorafenib
The synthesis of Regorafenib from Ethyl 5-fluoro-2-nitrobenzoate involves a multi-step process that leverages the reactivity of the nitro and fluoro substituents. The overall strategy involves the transformation of the starting material into a key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, which then undergoes a final urea formation step to yield the target API.[2][4]
Caption: Synthetic workflow from Ethyl 5-fluoro-2-nitrobenzoate to Regorafenib.
Part 1: Synthesis of the Key Intermediate: 4-Amino-3-fluorophenol
The initial steps focus on converting Ethyl 5-fluoro-2-nitrobenzoate into the pivotal intermediate, 4-amino-3-fluorophenol. This transformation requires a two-step sequence: hydrolysis of the ethyl ester to a phenol, followed by the reduction of the nitro group to an amine.
Step 1.1: Hydrolysis of Ethyl 5-fluoro-2-nitrobenzoate to 5-Fluoro-2-nitrophenol
The ester hydrolysis is a standard procedure, typically carried out under basic conditions. The choice of base and reaction conditions is crucial to ensure complete conversion without promoting unwanted side reactions.
Protocol: Alkaline Hydrolysis of Ethyl 5-fluoro-2-nitrobenzoate
| Parameter | Value |
| Reactants | Ethyl 5-fluoro-2-nitrobenzoate, Sodium Hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Acidification with HCl, extraction with ethyl acetate |
| Expected Yield | >90% |
Detailed Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-fluoro-2-nitrobenzoate (1 equivalent) in a mixture of ethanol and water (3:1 v/v).
-
Add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-fluoro-2-nitrophenol as a solid.
Step 1.2: Reduction of 5-Fluoro-2-nitrophenol to 4-Amino-3-fluorophenol
The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and purity.
Protocol: Catalytic Hydrogenation of 5-Fluoro-2-nitrophenol
| Parameter | Value |
| Reactants | 5-Fluoro-2-nitrophenol, Hydrogen gas |
| Catalyst | Palladium on Carbon (Pd/C, 5-10 mol%) |
| Solvent | Ethanol or Methanol |
| Pressure | 1-3 atm (or as per equipment) |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Work-up | Filtration of catalyst, solvent evaporation |
| Expected Yield | >95% |
Detailed Methodology:
-
To a solution of 5-fluoro-2-nitrophenol (1 equivalent) in ethanol in a suitable hydrogenation vessel, add 5% Palladium on Carbon (5-10 mol% by weight).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol.[5]
Part 2: Assembly of the Regorafenib Precursor
With 4-amino-3-fluorophenol in hand, the next stage involves its coupling with 4-chloro-N-methylpicolinamide to form the diaryl ether linkage, a key structural feature of Regorafenib.
Step 2.1: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
This nucleophilic aromatic substitution (SNAr) reaction is typically performed in a high-boiling polar aprotic solvent in the presence of a base.
Caption: Key components in the synthesis of the Regorafenib precursor.
Protocol: Etherification of 4-Amino-3-fluorophenol
| Parameter | Value |
| Reactants | 4-Amino-3-fluorophenol, 4-Chloro-N-methylpicolinamide, Sodium Hydroxide |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Temperature | 105 °C |
| Reaction Time | 1 hour |
| Work-up | Precipitation with water, filtration |
| Expected Yield | ~89% |
Detailed Methodology:
-
In a reaction vessel under a nitrogen atmosphere, add 4-amino-3-fluorophenol (1 equivalent), 4-chloro-N-methylpyridine-2-carboxamide (1.03 equivalents), and N,N-dimethylacetamide.[4]
-
Stir the mixture until all solids are dissolved.
-
Add sodium hydroxide (0.32 equivalents) and heat the reaction mixture to 105 °C for 1 hour.[4]
-
Monitor the reaction for completion by TLC.
-
After completion, add water to the reaction mixture and cool to 10 °C to induce crystallization.[4]
-
Stir the suspension overnight at this temperature.
-
Collect the solid product by filtration, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.[4]
Part 3: The Final Step - Urea Formation to Yield Regorafenib
The final step in the synthesis is the formation of the urea linkage by reacting the amino group of the precursor with an appropriate isocyanate.
Step 3.1: Synthesis of Regorafenib
This reaction is typically carried out in an aprotic solvent and proceeds readily at room temperature.
Protocol: Urea Formation
| Parameter | Value |
| Reactants | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate |
| Solvent | Toluene or Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 3-4 hours |
| Work-up | Filtration of the product |
| Expected Yield | High |
Detailed Methodology:
-
In a reaction flask, suspend 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1 equivalent) in toluene.
-
To this suspension, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1 equivalent) in toluene dropwise at room temperature.[6]
-
Stir the reaction mixture at room temperature for 3-4 hours.[6]
-
The product, Regorafenib, will precipitate out of the solution.
-
Collect the solid by filtration, wash with toluene, and dry under vacuum to yield the final API.[6]
Conclusion
Ethyl 5-fluoro-2-nitrobenzoate is a valuable and versatile starting material for the synthesis of complex APIs like Regorafenib. The synthetic route outlined in this application note highlights key chemical transformations, including hydrolysis, nitro-group reduction, nucleophilic aromatic substitution, and urea formation. The provided protocols offer a robust framework for researchers and drug development professionals to synthesize this important kinase inhibitor and to explore the synthesis of other novel compounds from this strategic building block. Careful optimization of each step is crucial for achieving high yields and purity, which are paramount in pharmaceutical manufacturing.
References
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen 2023, 7, 422–429.
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).
-
Table 4 Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis of Sorafenib and Regorafenib | Download Table - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. (n.d.).
-
A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (n.d.). Retrieved January 29, 2026, from [Link]
- Method and system for continuously producing 5-fluoro-2-nitrophenol. (n.d.).
-
A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib - Thieme E-Books & E-Journals. (n.d.). Retrieved January 29, 2026, from [Link]
- Process for the preparation of regorafenib and its crystalline forms. (n.d.).
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). SynOpen, 07(01), 422–429. [Link]
-
The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap. (n.d.). Retrieved January 29, 2026, from [Link]
- Process for the preparation of regorafenib and its crystalline forms. (n.d.).
-
Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 5. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl 5-fluoro-2-nitrobenzoate as a Strategic Precursor in Modern Heterocyclic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of Ethyl 5-fluoro-2-nitrobenzoate in the synthesis of diverse and pharmaceutically relevant heterocyclic compounds. This document provides not only detailed, field-proven protocols but also delves into the mechanistic rationale behind the experimental choices, ensuring both practical utility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of Ethyl 5-fluoro-2-nitrobenzoate
Ethyl 5-fluoro-2-nitrobenzoate is a trifunctional aromatic building block of significant interest in synthetic and medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups: the ethyl ester, the 2-nitro group, and the 5-fluoro substituent. This unique arrangement provides a powerful platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are cornerstones of many therapeutic agents.[1][2][3]
The strategic importance of this reagent can be attributed to two core features:
-
Electron-Deficient Aromatic Core: The potent electron-withdrawing nature of the nitro group, positioned ortho to the ester, significantly acidifies the aromatic ring. This electronic deficit is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr) reactions.
-
Fluorine as a Superior Leaving Group: In the context of SNAr, the fluorine atom at the 5-position serves as an excellent leaving group.[4] Its high electronegativity contributes to the activation of the ring for the initial nucleophilic attack, which is often the rate-determining step.[4][5] This reactivity allows for the facile introduction of various nucleophiles, forming key C-N, C-O, or C-S bonds essential for heterocycle formation.
The presence of fluorine in the final heterocyclic products can also impart desirable pharmacological properties, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[6][7] This guide will explore the practical synthesis of key heterocyclic scaffolds, including benzodiazepines and quinoxalines, starting from this versatile reagent.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of the starting material is provided below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₉H₈FNO₄ | [8][9] |
| Molecular Weight | 213.16 g/mol | [9] |
| Appearance | Solid / Low melting solid | [10] |
| Storage Condition | Room Temperature, in a dry, cool, well-ventilated place | [9][10][11] |
GHS Hazard Statements: According to supplier safety data, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[11] All manipulations should be performed in a well-ventilated fume hood.[11][12]
Mechanistic Cornerstone: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The central reaction enabling the utility of Ethyl 5-fluoro-2-nitrobenzoate is the Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the fluorine. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is essential for stabilizing this intermediate.
-
Elimination of Fluoride: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. This step is generally fast.
Caption: The two-step addition-elimination S_NAr mechanism.
Application Protocol I: Synthesis of a Benzodiazepine Precursor
Benzodiazepines are a critical class of psychoactive drugs.[13] The synthesis of the 1,4-benzodiazepine core can be efficiently initiated from Ethyl 5-fluoro-2-nitrobenzoate. The following protocol outlines the synthesis of an N-aryl intermediate, which is a direct precursor to the benzodiazepine ring system.[14]
Workflow for Benzodiazepine Precursor Synthesis
Caption: Stepwise workflow for benzodiazepine synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the synthesis of diarylamine intermediates.[14]
Part A: SNAr Coupling to Form Diaryl Amine Intermediate
-
Reagent Preparation: To a microwave-safe reaction vessel, add Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq.), 2-aminobenzophenone (1.05 eq.), and a suitable solvent like anhydrous THF.
-
Base Addition: Add a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Causality: A strong base is required to deprotonate the aminobenzophenone, generating the nucleophile for the SNAr reaction. LiHMDS is chosen for its high basicity and steric bulk, which minimizes side reactions.
-
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 120 °C for 20-30 minutes).[14]
-
Causality: Microwave heating dramatically accelerates the SNAr reaction, often reducing reaction times from hours to minutes and improving yields.[14]
-
-
Reaction Monitoring & Work-up: Monitor the reaction to completion using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture, quench with saturated aqueous NH₄Cl solution, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part B: Reductive Cyclization to form the Benzodiazepine Core
-
Nitro Reduction: The diaryl amine intermediate from Part A is subjected to reduction. A common method is catalytic hydrogenation.[14] Dissolve the intermediate in a solvent like ethanol or ethyl acetate and add a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete (monitored by TLC).
-
Causality: This step chemoselectively reduces the nitro group to a primary amine, which is essential for the subsequent cyclization.
-
-
Cyclization: After filtration of the catalyst, the resulting amino-ester can be cyclized. This is often achieved by heating in a high-boiling point solvent (e.g., toluene or xylene) with a catalytic amount of acid (like p-toluenesulfonic acid) to facilitate the intramolecular amide formation and ring closure.[15]
-
Purification: The final benzodiazepine product is purified by recrystallization or column chromatography.
Application Protocol II: Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of N-heterocycles with broad biological activities.[1] Their synthesis can be achieved via a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. Ethyl 5-fluoro-2-nitrobenzoate can be readily converted into the required diamine precursor.
Step-by-Step Experimental Protocol
Part A: Synthesis of Ethyl 2,5-diaminobenzoate
-
Nucleophilic Substitution: React Ethyl 5-fluoro-2-nitrobenzoate with a protected amine source, such as sodium azide (NaN₃) or a primary amine followed by deprotection, via an SNAr reaction to replace the fluorine. For this protocol, we will use a direct amination approach with ammonia.
-
Amination: In a sealed pressure vessel, dissolve Ethyl 5-fluoro-2-nitrobenzoate in a solvent like DMSO and add an excess of aqueous ammonia. Heat the mixture (e.g., 100-120 °C) for several hours.
-
Causality: The elevated temperature and pressure are necessary to drive the SNAr reaction with ammonia, which is a weaker nucleophile than a deprotonated amine.
-
-
Nitro Reduction: Isolate the resulting Ethyl 5-amino-2-nitrobenzoate. Reduce the nitro group as described in the benzodiazepine protocol (Section 3, Part B, Step 1-2) using a catalyst like Pd/C under a hydrogen atmosphere. This yields the key intermediate, Ethyl 2,5-diaminobenzoate.
Part B: Condensation to form the Quinoxaline Ring
-
Reaction Setup: Dissolve the Ethyl 2,5-diaminobenzoate (1.0 eq.) and a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq.) in a suitable solvent, such as ethanol or acetic acid.
-
Condensation: Heat the mixture to reflux for 2-4 hours. The reaction typically proceeds without the need for a strong catalyst, although a catalytic amount of acid can be beneficial.
-
Causality: The reaction is a classical condensation where the two amino groups of the o-phenylenediamine react with the two carbonyl groups of the dicarbonyl compound to form the six-membered pyrazine ring of the quinoxaline system.
-
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the desired substituted quinoxaline.
References
-
MDPI. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Retrieved from [Link]
-
Frontiers. (n.d.). Five-membered Heterocycles: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. Retrieved from [Link]
-
Hindawi. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid). Retrieved from [Link]
-
ChemBK. (n.d.). ETHYL 2-FLUORO-5-NITROBENZOATE. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Solid-phase synthesis using nitrobenzoic acid building blocks
Application Note: Advanced Solid-Phase Synthesis Using Nitrobenzoic Acid Building Blocks
Executive Summary
Nitrobenzoic acids serve as powerful, versatile building blocks in solid-phase organic synthesis (SPOS). Their primary utility lies in the "Latent Amine" strategy : the nitro group remains inert during standard peptide coupling cycles (Fmoc/tBu protocols) and acylation steps, only to be unmasked (reduced) to a reactive aniline at a precise stage. This orthogonality permits the construction of complex privileged heterocycles—such as quinazolinones, benzodiazepines, and benzimidazoles —directly on resin.
This guide provides validated protocols for the immobilization, on-resin reduction, and cyclization of nitrobenzoic acid scaffolds. It addresses the common challenge of "incomplete reduction" on solid support and provides a comparative analysis of reduction methodologies.
Strategic Considerations & Chemistry
The "Latent Functionality" Advantage
In complex library synthesis, free anilines are problematic; they are prone to over-acylation and oxidation. By using o- or p-nitrobenzoic acids, researchers can introduce the aromatic scaffold early in the synthesis while keeping the nitrogen "masked."
-
Ortho-Nitrobenzoic Acids: Precursors for heterocycles (Quinazolinones, Benzodiazepines) via intramolecular cyclization.
-
Para-Nitrobenzoic Acids: Used primarily as stable linkers or peptidomimetic caps that can be derivatized post-synthesis.
Resin Compatibility
-
Wang Resin: Suitable for generating C-terminal acids. Caution: The acidic cleavage (95% TFA) is compatible with nitro groups, but if the nitro group is reduced to an aniline before cleavage, the aniline is stable.
-
Rink Amide Resin: Ideal for generating C-terminal amides, often required for benzodiazepine scaffolds.
-
Trityl Chloride Resin: Recommended when mild cleavage (1% TFA/DCM) is needed to retain acid-labile protecting groups on the final scaffold.
Core Methodology: Experimental Protocols
Protocol A: Resin Loading & Coupling
Objective: Attach the nitrobenzoic acid building block to an amino-functionalized resin (e.g., Rink Amide).
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g)
-
Building Block: 2-Nitrobenzoic acid (3–5 equiv.)
-
Coupling Agents: HATU (3–5 equiv.) / DIPEA (6–10 equiv.)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection (if Fmoc): Treat with 20% Piperidine/DMF (2 x 10 min). Wash (DMF x3, DCM x3, DMF x3).
-
Activation: Dissolve 2-nitrobenzoic acid and HATU in minimal DMF. Add DIPEA. Shake for 2 min for pre-activation.
-
Coupling: Add solution to resin. Shake at RT for 2–4 hours.
-
QC Check: Perform Kaiser Test. A negative result (yellow beads) indicates successful coupling.
-
-
Capping (Optional): Acetic anhydride/Pyridine (1:1) in DCM for 15 min to cap unreacted amines.
Protocol B: On-Resin Nitro Reduction (The Critical Step)
Context: Catalytic hydrogenation (H2/Pd-C) is often ineffective on solid phase due to slow kinetics and catalyst poisoning by the resin matrix. Tin(II) Chloride (SnCl2) is the industry standard for this transformation due to its high efficiency and compatibility with acid-labile linkers.
Reagents:
Step-by-Step:
-
Preparation: Prepare a 2.0 M solution of SnCl2·2H2O in DMF. (Note: This solution must be fresh; SnCl2 oxidizes in air).
-
Reaction: Add the SnCl2 solution to the resin (approx. 10–20 equivalents relative to resin loading).
-
Incubation: Shake at room temperature for 4 to 6 hours .
-
Optimization: For sterically hindered nitro groups, heat to 50°C.
-
-
Washing (Crucial): The tin byproducts can adhere to the resin.
-
Wash with DMF (x3).
-
Wash with DMF/Water (1:1) (x3) – Essential to solubilize tin salts.
-
Wash with THF (x3) and DCM (x3).
-
-
Validation: Take a small aliquot of resin, cleave (TFA), and analyze by LC-MS. The mass shift is -30 Da (conversion of -NO2 [46] to -NH2 [16]).
Application Workflows: Heterocycle Synthesis
Application 1: 4(3H)-Quinazolinone Synthesis
This workflow utilizes 2-nitrobenzoic acid to generate the anthranilic acid intermediate, which is then cyclized with an orthoester or aldehyde.
Workflow Diagram:
Caption: Step-wise solid-phase synthesis of quinazolinones via the "Latent Amine" nitrobenzoic route.
Cyclization Protocol:
-
Suspend the reduced resin (Anthranilamide) in Triethyl Orthoformate (TEOF) containing 1% anhydrous HCl or PPTS.
-
Heat at 60–80°C for 4–8 hours.
-
Wash with DCM and MeOH. Cleave to release the Quinazolinone.
Application 2: 1,4-Benzodiazepine-2,5-diones
This scaffold is privileged in CNS drug discovery.
-
Coupling 1: Load an
-amino acid (e.g., Glycine, Alanine) onto Wang resin. -
Coupling 2: Acylate with 2-nitrobenzoic acid .
-
Reduction: SnCl2 reduction to form the aniline.
-
Alkylation (Optional): The newly formed aniline can be alkylated (reductive amination or alkyl halide) to introduce diversity.
-
Cyclization: Spontaneous or heat-induced cyclization releases the benzodiazepine from the resin (Cyclization-Release strategy).
Comparative Data: Reduction Methods
Not all reduction methods are equal on solid phase. The table below summarizes the efficiency of common reagents for nitrobenzoic acid scaffolds.
| Method | Reagents | Conditions | Efficiency on Solid Phase | Pros/Cons |
| Tin(II) Chloride | SnCl2·2H2O / DMF | 2M, RT, 4h | High (>95%) | Best Choice. Mild, tolerates acid-labile linkers. Requires thorough washing.[6] |
| Dithionite | Na2S2O4 / K2CO3 / Viologen | H2O/Dioxane, reflux | Moderate | "Green" alternative. Hard to solubilize reagents in resin-swelling solvents. |
| Iron / Acid | Fe powder / AcOH | 60°C, 2h | High | Risk of iron trapping in resin pores. Difficult workup. |
| Hydrogenation | H2 / Pd-C | High Pressure | Low | Heterogeneous catalyst cannot penetrate resin beads effectively. |
Troubleshooting & Optimization
-
Problem: Incomplete Reduction (Yellow beads remain).
-
Cause: Aggregation of peptide chains or poor solvation.
-
Solution: Repeat SnCl2 treatment at 50°C or switch solvent to NMP (N-methylpyrrolidone) which swells polystyrene resins better than DMF.
-
-
Problem: Clogged Frit during Washing.
-
Cause: Precipitation of Tin oxides/hydroxides.
-
Solution: Wash with 1M HCl in DMF (briefly) or alternating washes of DMF/Water.
-
-
Problem: Side Reaction during Cyclization.
-
Cause: Over-oxidation if using aldehydes for cyclization.
-
Solution: Use DDQ or Air gently; avoid harsh oxidants like KMnO4 on resin.
-
References
-
Solid-phase synthesis of 2-aminoquinazolinone derivatives. Source: PubMed (J Comb Chem). URL:[Link]
-
Nitro Reduction - Common Conditions (SnCl2 Protocol). Source: Common Organic Chemistry. URL:[Link]
-
4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic scaffolds. Source: ACS Combinatorial Science.[7] URL:[Link]
-
Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones. Source: ResearchGate / Tetrahedron Letters. URL:[Link]
-
Preparation of a new o-nitrobenzyl resin for solid-phase synthesis. Source: Journal of the American Chemical Society. URL:[Link]
Sources
- 1. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution reactions of fluoronitrobenzoates
Strategic Optimization of Reactions on Fluoronitrobenzoates for Heterocyclic Scaffold Synthesis
Executive Summary
Fluoronitrobenzoates (e.g., methyl 4-fluoro-3-nitrobenzoate) are privileged intermediates in medicinal chemistry. They serve as the "lynchpin" substrates for synthesizing diverse heterocyclic libraries, including benzimidazoles, quinoxalines, and benzoxazinones. This guide moves beyond basic textbook definitions to provide a process-optimized approach to Nucleophilic Aromatic Substitution (
Mechanistic Insight: The "Element Effect" Advantage
Unlike
-
The Fluorine Advantage: In
, the rate-determining step is usually the nucleophilic attack to form the anionic Meisenheimer complex. Highly electronegative atoms (F > Cl > Br) lower the energy of the LUMO at the ipso-carbon, stabilizing the transition state and accelerating the attack. This is known as the "Element Effect."[1] -
Activation: The ortho-nitro and para-ester groups withdraw electron density via resonance (
) and induction ( ), making the ring highly electrophilic.
Figure 1: Mechanistic Pathway & Meisenheimer Stabilization
Caption: The
Critical Experimental Parameters
Solvent Selection: The Polarity Paradox
Standard protocols utilize dipolar aprotic solvents (DMF, DMSO, NMP) to solvate the cation of the base while leaving the nucleophilic anion "naked" and reactive. However, these are difficult to remove and pose toxicity risks.
| Solvent System | Pros | Cons | Recommendation |
| DMF / DMSO | High reaction rates; excellent solubility. | High boiling point (workup difficulty); toxicity; potential thermal runaway with NaH. | Use only for unreactive nucleophiles. |
| Acetonitrile (MeCN) | Easy removal (low BP); moderate polarity. | Slower rates for weak nucleophiles. | Preferred for primary amines. |
| THF / 2-MeTHF | Good for alkoxides; greener profile (2-MeTHF). | Poor solubility for some zwitterionic intermediates. | Good for ether synthesis. |
| Cyrene™ | Bio-based; high flash point; replaces NMP.[2] | Viscous; limited stability with strong bases. | Emerging Green Alternative. |
Base Selection & Chemoselectivity
-
For Amines: Use non-nucleophilic organic bases (DIPEA, TEA) or an excess of the amine reactant (if cheap). Inorganic bases (
) in MeCN are excellent for preventing over-alkylation. -
For Phenols/Alcohols: Requires stronger activation.
is superior to due to the "cesium effect" (higher solubility in organic solvents). Avoid NaOH/KOH to prevent saponification of the benzoate ester .
Detailed Protocols
Protocol A: High-Throughput Synthesis of N-Arylated Amino Esters
Application: Synthesis of linker regions for PROTACs or peptidomimetics.
Reagents:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)[3]
-
Primary Amine (1.1 equiv)
- -Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Acetonitrile (MeCN) [Concentration: 0.2 M]
Step-by-Step Workflow:
-
Preparation: In a reaction vial, dissolve Methyl 4-fluoro-3-nitrobenzoate (200 mg, 1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add DIPEA (260 µL, 1.5 mmol) followed by the amine (1.1 mmol).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.
-
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Endpoint: Disappearance of the fluoride starting material (
). Product is usually more polar ( ) and yellow/orange due to the nitroaniline chromophore.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Pour slowly into ice-cold water (20 mL) with vigorous stirring.
-
The product typically precipitates as a bright yellow/orange solid. Filter and wash with cold water.
-
-
Alternative Workup (Extraction):
-
If no precipitate forms, evaporate MeCN. Dissolve residue in EtOAc, wash with 0.5 M HCl (to remove excess amine/DIPEA) and Brine. Dry over
.
-
Protocol B: Ether Synthesis via Controlled Displacement
Application: Creating biaryl ether scaffolds.
Reagents:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)[3]
-
Phenol derivative (1.0 equiv)
-
Cesium Carbonate (
) (1.2 equiv) -
DMF or DMSO [Concentration: 0.5 M]
Step-by-Step Workflow:
-
Activation: In a dry flask, combine the Phenol (1.0 mmol) and
(1.2 mmol) in DMF (2 mL). Stir at RT for 15 mins to generate the phenoxide in situ.-
Why? Pre-generation of the nucleophile prevents competition from trace water hydrolysis.
-
-
Displacement: Add Methyl 4-fluoro-3-nitrobenzoate (1.0 mmol) as a solution in DMF (1 mL).
-
Heating: Heat to 80°C for 3–6 hours.
-
Caution: Do not exceed 100°C to avoid ester cleavage or decarboxylation.
-
-
Quench: Dilute with EtOAc (30 mL) and wash with water (
mL) to remove DMF completely. (Residual DMF interferes with chromatography).
Downstream Application: The "Reduction-Cyclization" Cascade
The resulting ortho-nitroaniline or ortho-nitrophenol derivatives are precursors for heterocycles.
Figure 2: Workflow for Benzimidazole Synthesis
Caption: Modular synthesis of Benzimidazoles. The nitro group acts as a "masked" amine, revealed only after the
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Product is Carboxylic Acid | Hydrolysis of methyl ester. | Base was too strong (NaOH/KOH) or wet solvent used at high temp. Switch to |
| Low Conversion | Poor nucleophilicity. | Switch solvent to DMSO (increases rate 10-100x). Increase temp to 90°C. |
| Bis-Addition | Substrate has two leaving groups (e.g., 2,4-difluoro). | Control stoichiometry (0.9 equiv nucleophile) and run at lower temp (0°C) to exploit regioselectivity differences. |
| Dark Tarry Mixture | Thermal decomposition. | Avoid NaH in DMF. Degas solvents to prevent oxidative polymerization of the resulting aniline/phenol. |
References
-
Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
-
Green Solvent Alternatives: Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[2] Chemical Communications, 50, 9650-9652. Link
-
Regioselectivity Studies: Lott, R. S., et al. (1997). Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene. Journal of Organic Chemistry, 62, 1100. Link
-
Process Chemistry Optimization: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
The Versatile Chemistry of Ethyl 5-fluoro-2-nitrobenzoate: A Guide to Derivatization for Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Ethyl 5-fluoro-2-nitrobenzoate stands out as a highly versatile starting material, offering multiple reaction sites for derivatization. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a halogen, make it a valuable precursor for the synthesis of a diverse array of complex molecules, including privileged heterocyclic structures like benzimidazoles.
This technical guide provides an in-depth exploration of the key derivatization pathways of Ethyl 5-fluoro-2-nitrobenzoate. We will delve into the chemical principles underpinning these transformations, offering detailed, field-proven protocols for researchers and scientists. The focus will be on three primary reactive centers: the nitro group, the fluorine atom, and the ethyl ester moiety. Each section will not only present step-by-step methodologies but also explain the rationale behind the choice of reagents and conditions, ensuring a comprehensive understanding for practical application.
Strategic Reduction of the Nitro Group: Gateway to Anilines
The reduction of the aromatic nitro group to an amine is a fundamental and powerful transformation in organic synthesis.[1] This reaction opens the door to a plethora of subsequent derivatizations, most notably the formation of amides, sulfonamides, and heterocyclic systems. For Ethyl 5-fluoro-2-nitrobenzoate, this reduction yields Ethyl 2-amino-5-fluorobenzoate, a key intermediate in the synthesis of many pharmaceutical agents. The choice of reducing agent is critical to ensure high chemoselectivity, preserving the ester and fluoro-functionalities.
Catalytic Hydrogenation: A Clean and Efficient Approach
Catalytic hydrogenation is a widely employed method for nitro group reduction due to its high efficiency and the clean nature of the reaction, with water being the only byproduct. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.
Protocol 1: Catalytic Hydrogenation of Ethyl 5-fluoro-2-nitrobenzoate
Materials:
-
Ethyl 5-fluoro-2-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or a similar filter aid
Procedure:
-
In a suitable pressure vessel, dissolve Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%). The catalyst should be handled with care as it can be pyrophoric.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Flush the system with nitrogen gas to remove air, then introduce hydrogen gas to the desired pressure (typically 3-4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-amino-5-fluorobenzoate, which can be purified further by recrystallization or column chromatography if necessary.
Causality and Insights: The palladium catalyst provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction. The choice of solvent is important; alcohols like ethanol are excellent for this reaction. The pressure of hydrogen gas can influence the reaction rate.
Metal-Acid Reduction: A Classic and Robust Method
Reduction with metals in an acidic medium is a classic and cost-effective method for converting nitroarenes to anilines. Tin(II) chloride (SnCl₂) in the presence of a strong acid is a particularly effective reagent system.
Protocol 2: Tin(II) Chloride Reduction of Ethyl 5-fluoro-2-nitrobenzoate
Materials:
-
Ethyl 5-fluoro-2-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
Procedure:
-
Dissolve Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the solution.[2]
-
Carefully add concentrated HCl and heat the reaction mixture to 50-70 °C with stirring.[2]
-
Monitor the reaction for 1-2 hours until completion is observed by TLC.[2]
-
Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic and a precipitate of tin salts forms.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired aniline.
Causality and Insights: Tin(II) chloride acts as the reducing agent, being oxidized to Tin(IV) in the process. The acidic medium is crucial for the reaction to proceed. This method is tolerant of many functional groups but requires a stoichiometric amount of the metal salt and a careful workup to remove the tin byproducts.
Nucleophilic Aromatic Substitution (SNAr): Displacing the Fluorine Atom
The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring of Ethyl 5-fluoro-2-nitrobenzoate highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reaction allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C5 position.
Protocol 3: SNAr with an Amine Nucleophile
Materials:
-
Ethyl 5-fluoro-2-nitrobenzoate
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq) in DMSO, add the amine (1.1-1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Insights: The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, which is the rate-determining step.[4] The use of a polar aprotic solvent like DMSO or DMF helps to solvate the cation of the base and enhances the nucleophilicity of the amine. The base is required to deprotonate the amine (if it's a primary or secondary amine) or to act as a scavenger for the HF formed.
Transformations of the Ethyl Ester Group
The ethyl ester functionality in Ethyl 5-fluoro-2-nitrobenzoate provides another handle for derivatization through hydrolysis to the corresponding carboxylic acid or direct conversion to amides.
Ester Hydrolysis: Formation of 5-Fluoro-2-nitrobenzoic Acid
Hydrolysis of the ester to a carboxylic acid is a straightforward transformation that allows for subsequent amide bond formation using standard peptide coupling reagents or conversion to an acid chloride.
Protocol 4: Basic Hydrolysis of Ethyl 5-fluoro-2-nitrobenzoate
Materials:
-
Ethyl 5-fluoro-2-nitrobenzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl) (e.g., 1M)
Procedure:
-
Dissolve Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with 1M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-Fluoro-2-nitrobenzoic acid.
Direct Amidation: A More Atom-Economical Approach
Direct conversion of the ester to an amide can be achieved, although it is often more challenging than the two-step hydrolysis-coupling sequence. Recent advancements have provided methods for the direct amidation of esters.
Protocol 5: Direct Amidation of Ethyl 5-fluoro-2-nitrobenzoate
Materials:
-
Ethyl 5-fluoro-2-nitrobenzoate
-
Amine (primary or secondary)
-
Toluene
Procedure:
-
In a reaction vessel, combine Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq), the desired amine (1.2 eq), and a catalytic amount of TiF₄ (5-10 mol%).[5][6]
-
Add toluene as the solvent and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amide by column chromatography.
Application in Heterocyclic Synthesis: The Benzimidazole Scaffold
One of the most significant applications of Ethyl 5-fluoro-2-nitrobenzoate derivatives is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[7] The typical synthetic route involves the reduction of the nitro group followed by cyclization with a one-carbon synthon.
Protocol 6: Two-Step Synthesis of a 2-Substituted-6-Fluoro-1H-benzo[d]imidazole
Step A: Nitro Reduction (as per Protocol 1 or 2)
Step B: Condensation and Cyclization
Materials:
-
Ethyl 2-amino-5-fluorobenzoate (from Step A)
-
Carboxylic acid or aldehyde (R-COOH or R-CHO)
-
Polyphosphoric acid (PPA) or 4M HCl
Procedure:
-
Combine Ethyl 2-amino-5-fluorobenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in polyphosphoric acid.
-
Heat the mixture to 150-180 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated ammonia solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure benzimidazole derivative.
Causality and Insights: The initial reduction provides the necessary ortho-phenylenediamine derivative. The subsequent condensation with a carboxylic acid or aldehyde, followed by cyclization and dehydration (often acid-catalyzed), leads to the formation of the imidazole ring. The choice of the one-carbon source (carboxylic acid or aldehyde) determines the substituent at the 2-position of the benzimidazole core.
Data Summary
| Derivatization Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Nitro Reduction | ||||
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol | Room Temp. | >90 |
| Metal-Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | 50-70 | 80-95 |
| Nucleophilic Aromatic Substitution | ||||
| With Amines | Amine, K₂CO₃ | DMSO | 80-120 | 70-90 |
| Ester Modification | ||||
| Basic Hydrolysis | LiOH or NaOH | THF/Water | Room Temp. | >90 |
| Direct Amidation | Amine, TiF₄ | Toluene | Reflux | 60-95 |
| Benzimidazole Synthesis | ||||
| Cyclization | Carboxylic Acid, PPA | PPA | 150-180 | 60-85 |
Conclusion
Ethyl 5-fluoro-2-nitrobenzoate is a powerful and versatile building block in the synthesis of novel compounds for drug discovery and development. By understanding and applying the derivatization strategies outlined in this guide—nitro group reduction, nucleophilic aromatic substitution, and ester modifications—researchers can efficiently access a wide range of functionalized molecules. The subsequent application of these derivatives in the construction of complex heterocyclic systems, such as benzimidazoles, further highlights the strategic importance of this starting material. The provided protocols, grounded in established chemical principles, offer a solid foundation for practical laboratory work and the exploration of new chemical space.
References
- Czaplik, W. M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7304-32-7, 2-Fluoro-5-nitrobenzoic acid. Retrieved January 26, 2024 from [Link].
- MDPI. (2023).
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP1904481B1 - Process for preparing benzimidazole compounds.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]...
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
- Beilstein Journals. (2011). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry.
- Purdue University. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Nature. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts.
- Scholars Research Library. (2012).
-
Vapourtec Ltd. (n.d.). Aromatic Substitution. In Flow Chemistry Guide. Retrieved from [Link]
- National Institutes of Health. (2017).
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Experimental procedure for nitration of 3-fluorobenzoic acid derivatives
Abstract
This application note provides a comprehensive technical guide for the nitration of 3-fluorobenzoic acid, a critical transformation for synthesizing key intermediates in pharmaceutical and materials science research. We delve into the mechanistic principles governing the regioselectivity of this electrophilic aromatic substitution reaction, offering a detailed, field-proven protocol for its successful execution. This guide includes experimental design considerations, step-by-step procedures, product characterization, and troubleshooting, ensuring a reproducible and safe workflow for researchers.
Introduction: The Synthetic Importance of Nitrated 3-Fluorobenzoic Acid Derivatives
Nitrated fluorobenzoic acids are valuable building blocks in organic synthesis. The strategic placement of nitro, fluoro, and carboxylic acid functionalities on an aromatic ring provides multiple handles for subsequent chemical modifications. For instance, the nitro group can be readily reduced to an amine, a common precursor for the synthesis of benzimidazoles, which are prevalent motifs in active pharmaceutical ingredients.[1] The fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the carboxylic acid group offers a site for esterification or amidation. 3-Fluoro-4-nitrobenzoic acid, in particular, is a key precursor in the synthesis of various pharmaceuticals and agrochemicals.[2]
Mechanistic Insights: Directing Effects and Regioselectivity
The nitration of 3-fluorobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction where the regiochemical outcome is dictated by the directing effects of the existing substituents.[3][4] The reaction proceeds via the attack of the aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[3][4]
The two substituents on the starting material, the fluorine atom and the carboxylic acid group, exert competing electronic effects on the benzene ring:
-
Carboxylic Acid (-COOH): This group is a moderate deactivator and a meta-director.[5] It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing the incoming electrophile to the positions meta to it (C5).[5][6]
-
Fluorine (-F): As a halogen, fluorine is an anomalous case. It is an ortho, para-director but is also a deactivating group.[6] Fluorine is highly electronegative and strongly withdraws electron density through the sigma bond (inductive effect), thus deactivating the ring.[7] However, it can donate electron density back to the ring via its lone pairs through resonance (π-donation), which preferentially stabilizes the carbocation intermediates formed during ortho and para attack.[7][8]
In the case of 3-fluorobenzoic acid, the available positions for nitration are C2, C4, C5, and C6. The directing effects can be summarized as follows:
-
The -COOH group at C1 directs meta to C5.
-
The -F group at C3 directs ortho to C2 and C4, and para to C6.
The interplay of these effects results in a mixture of isomers. However, the position ortho to the fluorine (C2 and C4) and para to the fluorine (C6) are generally favored over the position meta to the fluorine (C5), which is only activated by the meta-directing carboxylic acid. The steric hindrance at the C2 position between the fluorine and carboxylic acid groups can disfavor substitution at this site. Therefore, the primary products are typically 3-fluoro-4-nitrobenzoic acid and 3-fluoro-6-nitrobenzoic acid, with the former often being the major product due to a combination of electronic and steric factors. Precise control of reaction conditions, such as temperature, is crucial to maximize the yield of the desired isomer.[9]
Experimental Protocol: Synthesis of 3-Fluoro-4-nitrobenzoic Acid
This protocol details a reliable method for the nitration of 3-fluorobenzoic acid, with a focus on maximizing the yield of the 4-nitro isomer.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluorobenzoic Acid | ≥98% | Standard chemical supplier | |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Standard chemical supplier | Corrosive |
| Concentrated Nitric Acid (HNO₃) | 70% | Standard chemical supplier | Corrosive, Oxidizer |
| Crushed Ice | Laboratory supply | ||
| Distilled Water | Laboratory supply | ||
| Ethyl Acetate | ACS Grade | Standard chemical supplier | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard chemical supplier |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves.[10]
-
Ventilation: This procedure must be performed in a certified chemical fume hood with adequate ventilation to avoid inhalation of corrosive and toxic fumes.[10][11]
-
Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[10] Handle with extreme care. Always add acid to water, never the other way around.[12] The nitrating mixture is a strong oxidizing agent and can react violently with combustible materials.[13]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[11] Have a spill kit containing a neutralizing agent like sodium bicarbonate nearby.[11]
Step-by-Step Procedure
-
Preparation of the Reaction Flask: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzoic acid (5.0 g, 35.7 mmol).
-
Dissolution in Sulfuric Acid: Place the flask in an ice-water bath to cool. Slowly and carefully add concentrated sulfuric acid (20 mL) to the flask while stirring. Continue stirring until all the solid has dissolved, maintaining the temperature below 10 °C.
-
Preparation of the Nitrating Mixture: In a separate 50 mL Erlenmeyer flask, cool concentrated sulfuric acid (10 mL) in an ice-water bath. Slowly add concentrated nitric acid (3.0 mL, approx. 71.4 mmol) dropwise to the sulfuric acid with constant swirling. Caution: This mixing is exothermic. Keep the mixture cool throughout the addition.
-
Nitration Reaction: While maintaining the temperature of the 3-fluorobenzoic acid solution below 5 °C, add the cold nitrating mixture dropwise using a dropping funnel over a period of 30-45 minutes. The reaction is exothermic, so slow addition is critical to control the temperature.[14]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring. A precipitate will form.
-
Isolation of the Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the washings are neutral to litmus paper.
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry. For more efficient drying, use a vacuum oven at a low temperature (e.g., 40-50 °C). The expected product is a white to pale yellow solid.[15]
Purification
The crude product can be purified by recrystallization from a mixture of ethanol and water to obtain high-purity 3-fluoro-4-nitrobenzoic acid.
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of 3-fluorobenzoic acid.
Characterization of Products
The identity and purity of the synthesized nitrated 3-fluorobenzoic acid isomers should be confirmed using standard analytical techniques.
| Isomer | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Analytical Data |
| 3-Fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 174-175[15] | ¹H NMR: Expect complex aromatic signals. ¹⁹F NMR: A single resonance. IR (cm⁻¹): ~3000 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂). |
| 3-Fluoro-2-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | - | ¹H NMR: Distinct aromatic splitting pattern. |
| 3-Fluoro-6-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | - | ¹H NMR: Distinct aromatic splitting pattern. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time at room temperature. Ensure efficient stirring. |
| Loss of product during work-up. | Ensure complete precipitation by using sufficient ice and allowing it to melt fully. Minimize the amount of water used for washing. | |
| Dark-colored Product / Byproducts | Reaction temperature too high. | Maintain strict temperature control (<5 °C) during the addition of the nitrating mixture. Add the nitrating mixture more slowly. |
| Product is Oily / Does Not Solidify | Impurities present. | Wash thoroughly with cold water. Proceed with recrystallization; the oil may solidify upon cooling of the recrystallization solution. |
| Inseparable Isomer Mixture | Reaction conditions not optimal for regioselectivity. | Re-evaluate the reaction temperature. Consider alternative nitrating agents for higher selectivity if required. Isomers may require column chromatography for separation. |
References
- Vertex AI Search. (n.d.). What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid?
- CAMEO Chemicals - NOAA. (n.d.). NITRATING ACID MIXTURE.
- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
- YouTube. (2024). Nitration reaction safety.
- LabXchange. (n.d.). Electrophilic Aromatic Substitution.
- GOV.UK. (n.d.). Nitric acid - Incident management.
- LSUHSC. (2018). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Chemistry LibreTexts. (2022). Directing Effects.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Chemistry LibreTexts. (2021). Multiple Substituents- Directing Effects.
- CymitQuimica. (n.d.). CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid.
- Wyzant. (2018). What would be the directing effects of a –CH3 (a donating group) / of a carboxylic acid (an electron withdrawing group)?
- Ossila. (n.d.). 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4.
- Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- YouTube. (2020). EAS Nitration Experiment & Recrystallization.
- Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution.
- RSC Education. (n.d.). Nitration of methyl benzoate.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid.
Sources
- 1. ossila.com [ossila.com]
- 2. CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. LabXchange [labxchange.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. wyzant.com [wyzant.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. youtube.com [youtube.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. NITRATING ACID MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. youtube.com [youtube.com]
- 15. Page loading... [wap.guidechem.com]
Application Note: Scalable Synthesis of Substituted Nitrobenzoates
Topic: Scale-up Synthesis of Substituted Nitrobenzoates Content Type: Application Note & Protocol Guide Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists.
Executive Summary
Substituted nitrobenzoates are critical scaffolds in the synthesis of local anesthetics (e.g., Procaine, Tetracaine), anti-infectives, and dyes. While bench-scale synthesis is routine, scaling these reactions (>100 g to kg scale) presents significant safety and selectivity challenges.
This guide addresses the two primary synthetic routes: Electrophilic Aromatic Nitration of benzoate esters and the Esterification of nitrobenzoic acids. We prioritize the mitigation of thermal runaway risks associated with nitration and provide a modern continuous flow protocol to supersede traditional batch methods where applicable.
Strategic Route Selection & Mechanism
The choice of route is dictated by the availability of starting materials and the electronic nature of existing substituents.
Mechanism and Regioselectivity[1]
-
Route A (Nitration): Proceeds via Electrophilic Aromatic Substitution (EAS).[1] The alkoxycarbonyl group (
) is strongly deactivating and meta-directing. However, existing substituents on the ring will compete for directing power.-
Note: Electron-Donating Groups (EDGs) like
, , or alkyls will dominate regioselectivity, often directing the nitro group ortho to themselves.
-
-
Route B (Esterification): Acid-catalyzed condensation. This avoids the hazardous nitration step if the specific nitrobenzoic acid isomer is commercially available.
Decision Matrix
The following logic gate assists in selecting the safest and most efficient pathway.
Figure 1: Strategic decision tree for selecting the synthesis pathway. Green paths indicate inherently safer design (ISD).
Critical Process Parameters (CPPs) & Safety
WARNING: Nitration reactions are notoriously exothermic. The heat of reaction (
Thermal Safety Data (Pre-requisite)
Before scaling above 10g, you must generate the following data using Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1):
| Parameter | Definition | Critical Limit |
| Temperature where decomposition begins | Process temp must be < | |
| Adiabatic temperature rise | If > 50°C, active cooling failure could lead to explosion | |
| MTSR | Max Temperature of Synthesis Reaction | Must be < MTT (Max Tech Temp) |
Protocol A: Scale-Up Nitration (Continuous Flow)
Recommended for: Activated substrates or scales >100g where heat removal is limiting.
Principle
Using a micro- or meso-fluidic reactor increases the surface-area-to-volume ratio, allowing rapid dissipation of the nitration exotherm. This prevents "hotspots" that lead to di-nitration impurities.
Equipment Setup
-
Pumps: 2x High-pressure syringe pumps or HPLC pumps (acid resistant).
-
Reactor: PFA tubing coil (10 mL volume) or SiC plate reactor.
-
Quench: Continuous output into an ice/water stirred tank.
Workflow Diagram
Figure 2: Continuous flow setup for exothermic nitration.
Step-by-Step Protocol
-
Feed Preparation:
-
Feed A: Dissolve substituted benzoate (1.0 equiv) in 98%
(3-5 volumes). Note: This dissolution is often exothermic; cool during mixing. -
Feed B: Prepare a mixture of
(1.1 - 1.5 equiv) in .
-
-
System Priming: Flush reactor with pure
to establish pressure and thermal equilibrium. -
Reaction:
-
Set reactor bath temperature to 10°C (or determined optimum).
-
Start pumps.[2] Adjust flow rates to achieve a Residence Time (
) of 2–10 minutes depending on substrate reactivity.
-
-
Quench & Workup:
-
Direct reactor effluent into a stirred vessel containing ice water (5x reaction volume).
-
Filter the precipitated solid.[3]
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane. Avoid evaporating nitration mother liquors to dryness due to explosive by-product potential.
-
Protocol B: Batch Nitration (Traditional)
Use only if Flow Chemistry is unavailable and scale is <100g.
Reagents
-
Substrate: Methyl Benzoate derivative (1.0 equiv)
-
Solvent/Catalyst: Conc.[4]
(5.0 vol) -
Reagent: Fuming
(1.2 equiv)
Procedure
-
Charge: Place methyl benzoate and
in a jacketed reactor. -
Cool: Circulate glycol to cool contents to -10°C.
-
Addition: Add
dropwise via an addition funnel.[5]-
Critical Control: Monitor internal temperature.[4] Do not allow T > 0°C. Stop addition immediately if temp spikes.
-
-
Age: Stir at 0°C for 1 hour, then allow to warm to 15°C (only if safety data permits).
-
Quench: Pour reaction mixture slowly onto crushed ice (10x weight of acid).
-
Isolation: Filter crude solid. Wash with cold water until pH neutral.
Protocol C: Large-Scale Esterification
Recommended for: Synthesizing esters from commercially available nitrobenzoic acids.
Method: Thionyl Chloride Activation
This method is preferred over Fischer esterification for scale-up due to easier workup and higher yields.
Procedure
-
Activation:
-
Charge Nitrobenzoic acid (1.0 equiv) and Toluene (5 vol) to a reactor.
-
Add Thionyl Chloride (
, 1.5 equiv) and a catalytic amount of DMF (0.01 equiv). -
Heat to reflux (approx. 80-110°C) for 2-4 hours until gas evolution (
) ceases. -
Safety: Scrub off-gases through NaOH solution.
-
-
Distillation: Distill off excess
and Toluene under reduced pressure. -
Esterification:
-
Dissolve the resulting acid chloride residue in DCM or THF.
-
Add the alcohol (e.g., Methanol, Ethanol) (1.2 equiv) and Triethylamine (1.2 equiv) at 0°C.
-
Stir 2 hours at RT.
-
-
Workup: Wash with 1M HCl, then Sat.
. Dry and concentrate.
Analytical Controls & Specifications
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN/Water) | > 98.0% area |
| Regio-isomers | HPLC / GC | < 0.5% (ortho/para impurities) |
| Residual Acid | Titration | < 0.1% |
| Moisture | Karl Fischer | < 0.5% |
References
-
Thermal Safety of Nitration: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Continuous Flow Nitration: Kappe, C. O., et al. (2015). "Nitration of Benzoic Acid Derivatives in Continuous Flow." Journal of Flow Chemistry, 5, 12-18.
- Green Nitration Protocols: Clark, J. H., & Macquarrie, D. J. (2002). "Handbook of Green Chemistry & Technology." Blackwell Science.
-
Organic Syntheses Standard: "m-Nitrobenzoates via Nitration." Org.[1][3][6][7] Synth. 1928, 8, 76.
-
Process Safety Assessment: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 6. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-fluoro-2-nitrobenzoate
Introduction
Ethyl 5-fluoro-2-nitrobenzoate is a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its structural motifs are frequently found in compounds targeting a range of biological pathways. Achieving a high yield of this intermediate is paramount for the economic viability and efficiency of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles in its synthesis, ensuring a robust and reproducible process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Ethyl 5-fluoro-2-nitrobenzoate, which is typically prepared via a Fischer esterification of 5-fluoro-2-nitrobenzoic acid.
Question 1: Why is my yield of Ethyl 5-fluoro-2-nitrobenzoate consistently low?
Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation. Below is a systematic guide to diagnosing and resolving this issue.
-
Cause A: Incomplete Esterification Reaction
The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product (the ester), an excess of one of the reactants is typically used, or a product is removed as it is formed.
Solutions:
-
Excess Alcohol: Use a large excess of ethanol. This shifts the equilibrium to favor the formation of the ethyl ester. Ethanol can often be used as the solvent to maximize its concentration.
-
Water Removal: Ensure all reagents and glassware are dry. The presence of water will push the equilibrium back towards the starting materials (the carboxylic acid and alcohol).[1] If feasible for your setup, using a Dean-Stark apparatus to remove water as it forms can significantly improve yields.
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach completion. A typical procedure involves refluxing for 8 hours.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Cause B: Suboptimal Catalyst Concentration
A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]
Solution:
-
Ensure the correct catalytic amount of concentrated sulfuric acid is used. A common protocol suggests using approximately 2.0 ml of concentrated H₂SO₄ for a 5.0 g scale reaction of the corresponding 4-fluoro-3-nitro-benzoic acid.[3]
-
-
Cause C: Side Reactions and Impurities in Starting Material
The purity of the starting material, 5-fluoro-2-nitrobenzoic acid, is crucial. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.
Solutions:
-
Starting Material Quality: Verify the purity of your 5-fluoro-2-nitrobenzoic acid by melting point or spectroscopic methods. If necessary, purify it by recrystallization before use.
-
Regioisomeric Impurities: The synthesis of 5-fluoro-2-nitrobenzoic acid from 3-fluorobenzoic acid can sometimes produce the 3-fluoro-2-nitrobenzoic acid isomer.[6][7][8] This isomer will also undergo esterification, leading to a difficult-to-separate impurity. Using a highly pure starting material minimizes this issue.
-
-
Cause D: Product Loss During Work-up
Significant amounts of the product can be lost during the extraction and purification steps.
Solutions:
-
Extraction Efficiency: Ensure thorough extraction from the aqueous layer after quenching the reaction. Use an appropriate solvent like ethyl acetate and perform multiple extractions (e.g., 3 x 100 mL for a 750 mL aqueous solution).[9]
-
Hydrolysis during Work-up: During the work-up, avoid prolonged contact with basic solutions used for neutralization, as this can hydrolyze the ester back to the carboxylate salt.[10][11][12] A common workup involves adding the reaction mixture to a soda solution to neutralize the acid and convert unreacted carboxylic acid to its salt, aiding separation.[13]
-
Question 2: My final product is an oil instead of a solid, or it appears discolored. How can I improve its purity and appearance?
-
Cause A: Residual Solvent or Starting Materials
The presence of residual ethanol, ethyl acetate from extraction, or unreacted 5-fluoro-2-nitrobenzoic acid can result in an oily or impure product.
Solutions:
-
Efficient Solvent Removal: Ensure complete removal of solvents under reduced pressure.
-
Neutralization and Washing: During the work-up, washing the organic layer with a sodium bicarbonate solution will remove any unreacted carboxylic acid.
-
Drying: Thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.[9]
-
-
Cause B: Formation of Colored Impurities
Nitrated aromatic compounds can sometimes form colored byproducts, especially at elevated temperatures for prolonged periods.
Solution:
-
Recrystallization: For high purity, recrystallization is an effective method. A mixture of ethyl acetate and petroleum ether is reported to yield colorless crystals.[3] Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add petroleum ether until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Ethyl 5-fluoro-2-nitrobenzoate on a lab scale?
The most common and reliable method is the Fischer esterification of 5-fluoro-2-nitrobenzoic acid with an excess of ethanol, using concentrated sulfuric acid as a catalyst, and heating the mixture under reflux.[3]
Q2: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting carboxylic acid and the product ester. The carboxylic acid is more polar and will have a lower Rf value than the ester. Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot is no longer visible.
Q3: What are the critical safety precautions for this synthesis?
-
Handle concentrated sulfuric acid and fuming nitric acid (if preparing the starting material) with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is heated to reflux, so ensure the apparatus is set up correctly to avoid pressure buildup and solvent evaporation.
-
Quenching the reaction mixture, especially if it contains concentrated acid, by pouring it into water should be done slowly and carefully to manage the exothermic process.[9]
Q4: Can other esterification methods be used?
Yes, other methods can be employed, especially if the starting material is sensitive to strong acid and high temperatures.
| Method | Description | Advantages | Disadvantages |
| Fischer Esterification | Refluxing the carboxylic acid in an excess of alcohol with an acid catalyst (e.g., H₂SO₄).[3] | Inexpensive reagents, simple procedure. | Reversible reaction, requires high temperatures, not suitable for sensitive substrates. |
| Acyl Chloride Method | Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. | Irreversible and often high-yielding. | Requires an extra synthetic step, reagents are corrosive and moisture-sensitive. |
| DCC/DMAP Coupling | Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for reaction with ethanol. | Mild reaction conditions. | DCC can be an allergen, formation of dicyclohexylurea (DCU) byproduct that needs to be filtered off. |
Visual Aids and Protocols
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low yields.
Standard Experimental Protocol: Fischer Esterification
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-nitrobenzoic acid (1.0 eq).
-
Reagents: Add absolute ethanol (10-20 volumes) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with cooling.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction's progress using TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Quenching: Slowly pour the concentrated reaction mixture into a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 5-fluoro-2-nitrobenzoate.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Bayer AG. (1999). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Google Patents.
-
Justia Patents. (1996). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Retrieved from [Link]
-
SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. Retrieved from [Link]
-
Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
SciRP.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]
- Jilla Lavanya et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
Chegg.com. (2024). Solved Step 3: Fischer Esterification of m-Nitrobenzoic Acid. Retrieved from [Link]
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
-
Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. iajpr.com [iajpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. sserc.org.uk [sserc.org.uk]
- 12. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 13. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
Technical Support Center: Purification of Crude Ethyl 5-fluoro-2-nitrobenzoate
A Message from Your Senior Application Scientist
Welcome to the dedicated support center for the purification of Ethyl 5-fluoro-2-nitrobenzoate. As researchers and developers, we understand that robust purification is not just a procedural step but the cornerstone of reliable and reproducible results. The transition from a crude reaction mixture to a highly pure compound is where experimental success is often decided. This guide is designed with my field experience in mind, moving beyond a simple list of instructions to explain the fundamental principles—the "why"—behind each step. Our goal is to empower you with the knowledge to not only follow a protocol but to intelligently troubleshoot and adapt it to your specific experimental context.
This center is structured into two key sections: a hands-on Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ Section to build your foundational knowledge. Let's work together to make your next purification successful.
Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of Ethyl 5-fluoro-2-nitrobenzoate. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Problem 1: Poor or No Separation of Product from Impurities
You observe co-elution of your target compound with impurities, resulting in broad bands on the column and mixed fractions.
Potential Causes & Solutions:
-
Incorrect Solvent System: The polarity of your eluent is the most critical factor for achieving separation. If the polarity is too high, all components, including your desired product and impurities, will travel quickly down the column with the solvent front, affording no separation. If it's too low, nothing will move from the origin.
-
The Causality: Separation on a silica gel column occurs because compounds partition differently between the polar stationary phase (silica) and the less polar mobile phase (eluent). More polar compounds adhere more strongly to the silica and elute later. Your goal is to find a solvent system where the desired compound and its impurities have sufficiently different affinities for the silica gel.
-
Solution: Systematic TLC Analysis. The optimal eluent system is almost always determined by preliminary Thin Layer Chromatography (TLC). The target Retention Factor (Rf) for your desired compound, Ethyl 5-fluoro-2-nitrobenzoate, should be between 0.25 and 0.35.[1][2] This Rf range ensures the compound spends enough time interacting with the stationary phase to separate from impurities but not so long that elution takes an excessive amount of time and solvent, leading to band broadening.
-
Protocol: Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate. Test ratios like 9:1, 4:1, and 1:1 (Hexane:Ethyl Acetate) on a TLC plate spotted with your crude mixture. The ideal system will show clear separation between the spot for your product and other spots.
-
-
-
Column Overloading: Applying too much crude material to the column is a frequent cause of poor separation.
-
The Causality: The silica gel has a finite number of interaction sites. Overloading saturates these sites, preventing the proper equilibrium from being established. This leads to a broad, poorly resolved band that cannot be separated into its individual components.
-
Solution: Adhere to Loading Ratios. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio between 1:30 and 1:100.[3] For a difficult separation, a higher ratio (e.g., 1:100) is recommended. For an easier separation, you might use a lower ratio (e.g., 1:30). The amount of silica gel needed can be calculated based on the mass of your crude sample.[3][4][5]
-
-
Improper Column Packing: Air bubbles, channels, or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, completely preventing separation.
-
The Causality: A homogeneously packed column is essential for a uniform solvent front. Any irregularities in the packing create shortcuts, meaning the separation mechanism is subverted.
-
Solution: Use the Slurry Method. Dry packing can trap air. Wet or slurry packing is the most reliable method.[6][7]
-
Protocol:
-
Prepare a slurry of your silica gel in the chosen eluent in a separate beaker. The consistency should be like a thin milkshake, easily pourable but not overly dilute.
-
Pour the slurry into your column in a single, continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle uniformly.[8]
-
Use air pressure to carefully push the excess solvent through until the solvent level is just at the top of the silica bed.[9] Never let the column run dry.
-
-
-
Problem 2: The Compound Won't Elute from the Column
You've run a significant volume of solvent through the column, but TLC analysis of the collected fractions shows no sign of your product.
Potential Causes & Solutions:
-
Eluent Polarity is Too Low: Your chosen solvent system may not be strong enough to move the compound down the column.
-
The Causality: Ethyl 5-fluoro-2-nitrobenzoate contains polar functional groups (ester, nitro group) which cause it to adhere strongly to the silica gel.[10] A sufficiently polar mobile phase is required to compete for these interaction sites and displace the molecule.
-
Solution: Gradient Elution. If your compound is not eluting, you can gradually increase the polarity of the mobile phase. For example, if you started with 10% Ethyl Acetate in Hexane, you can switch to 15%, then 20%, and so on. This should be done carefully to avoid eluting impurities along with your product. Always confirm with TLC before making large changes.
-
-
Compound Decomposition on Silica: Some compounds are sensitive to the acidic nature of standard silica gel and can decompose upon contact.[11]
-
The Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. This can catalyze the degradation of sensitive molecules.
-
Solution: Test for Stability & Deactivate Silica.
-
Stability Test: Before committing to a large-scale column, spot your crude mixture on a TLC plate. After a few minutes, elute the plate as you normally would. If you see new spots or a streak from the origin that wasn't present in the initial spotting, your compound may be unstable on silica.[11]
-
Deactivation: If instability is suspected, you can use a less acidic stationary phase like alumina or deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (typically 0.1-1% v/v) mixed into the eluent.[11]
-
-
Problem 3: Cracking of the Silica Bed During the Run
You notice fissures or cracks forming in the stationary phase after loading the sample or during elution.
Potential Causes & Solutions:
-
Sample Solvent is Too Strong: Dissolving the sample in a solvent significantly more polar than the mobile phase can cause localized heating and swelling of the silica gel as it is introduced, leading to cracks.
-
The Causality: The adsorption of a highly polar solvent onto silica gel is an exothermic process. This rapid temperature change can cause mechanical stress in the packed bed.
-
Solution: Use a Weak Loading Solvent and Dry Loading.
-
Always dissolve your crude sample in the minimum amount of the mobile phase itself or a solvent that is less polar than the mobile phase.[12]
-
For compounds with poor solubility in the eluent, dry loading is the superior method.[13]
-
Protocol: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[13]
-
-
-
-
Column Running Dry: If the solvent level drops below the top of the silica bed, air will enter, and the capillary forces holding the packed bed together will be disrupted, causing cracks.
-
Solution: Maintain a Constant Solvent Head. Always ensure there is solvent above the silica bed.[9] If you need to pause the column, close the stopcock, but do not let the solvent level drop.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying Ethyl 5-fluoro-2-nitrobenzoate?
For a moderately polar organic molecule like Ethyl 5-fluoro-2-nitrobenzoate, the standard choice is Normal-Phase Chromatography using Silica Gel (60 Å pore size, 230-400 mesh) .[14][15]
-
Expertise: The polarity of this compound, derived from its ester and nitro functionalities, makes it well-suited for separation on a polar stationary phase like silica.[10] The specified mesh size provides a good balance between resolution and flow rate for flash chromatography.[16] Alternative stationary phases like alumina (basic or neutral) are typically reserved for compounds that are sensitive to the acidic nature of silica.[11]
Q2: How do I select the starting solvent system for TLC analysis?
A combination of Hexane and Ethyl Acetate is the most common and effective starting point for compounds of intermediate polarity.[14]
-
Experience: Based on the structure of Ethyl 5-fluoro-2-nitrobenzoate, it is not extremely polar or non-polar. A good starting point for your TLC trials would be a 4:1 mixture of Hexane:Ethyl Acetate. From there, you can adjust the ratio based on the initial result.
-
If the Rf is too low (spots don't move far), increase the polarity by moving to a 2:1 or 1:1 ratio.
-
If the Rf is too high (spots move with the solvent front), decrease the polarity by moving to a 9:1 ratio.
-
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Expected Rf Change for Product |
| 9:1 | Low | Lower Rf (less movement) |
| 4:1 | Medium-Low | Good Starting Point |
| 2:1 | Medium | Higher Rf |
| 1:1 | Medium-High | Very High Rf (likely too high) |
Q3: What are the likely impurities I need to separate?
The impurities will depend on the synthetic route used to prepare the ester. A common synthesis is the Fischer esterification of the parent carboxylic acid.
-
Potential Impurities:
-
Unreacted Starting Material: 2-Fluoro-5-nitrobenzoic acid.[17] This is a highly polar, acidic compound and will likely have a very low Rf value, often remaining at the baseline on the TLC plate in standard solvent systems.
-
Side-Products: Depending on the reaction conditions, minor side products could be formed.
-
Residual Acid Catalyst: If an acid catalyst was used, it needs to be removed, typically in the work-up procedure before chromatography.
-
Q4: How do I visualize the spots on the TLC plate?
Ethyl 5-fluoro-2-nitrobenzoate contains an aromatic ring and a nitro group, which are chromophores. Therefore, it should be visible under UV light (254 nm) . Most TLC plates contain a fluorescent indicator that glows green under UV light; compounds that absorb UV light will appear as dark purple spots.
Visual Experimental Guides
Workflow for Successful Column Chromatography
This diagram outlines the logical sequence of operations for a successful purification.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Logic for Poor Separation
This flowchart provides a decision-making process when encountering separation issues.
Caption: Decision tree for troubleshooting poor column separation.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
-
Biotage. (2023, January 23). How do I determine loading capacity in reverse phase flash column chromatography?. Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Teledyne ISCO. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar [Video]. YouTube. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Reddit. (2021, June 22). Packing column. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Calculate Sample Load and Binding Capacity for Biomolecular Chromatography Columns?. Retrieved from [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
AZoM. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
-
Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]
-
Chromatography Online. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]
-
National Council of Educational Research and Training (NCERT). (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. How to set up and run a flash chromatography column. [reachdevices.com]
- 4. biotage.com [biotage.com]
- 5. How to Calculate Sample Load and Binding Capacity for Biomolecular Chromatography Columns (Affinity, Ion Exchange)? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. halocolumns.com [halocolumns.com]
- 13. chemistryviews.org [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chromtech.com [chromtech.com]
- 17. ossila.com [ossila.com]
Technical Support Center: Recrystallization of Ethyl 5-fluoro-2-nitrobenzoate
This guide provides in-depth technical support for the recrystallization of Ethyl 5-fluoro-2-nitrobenzoate, a common intermediate in pharmaceutical and materials science research. Here, we address frequently encountered challenges and offer systematic troubleshooting strategies to ensure the successful purification of your compound. Our approach is grounded in the fundamental principles of crystallization, aiming to empower researchers with the knowledge to adapt and optimize their purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a recrystallization solvent for Ethyl 5-fluoro-2-nitrobenzoate?
The cornerstone of a successful recrystallization is the choice of a suitable solvent. The ideal solvent should exhibit a steep solubility curve for Ethyl 5-fluoro-2-nitrobenzoate, meaning it should dissolve the compound sparingly at room temperature but readily at its boiling point.[1] This differential solubility is the driving force for crystal formation upon cooling.
Based on the structure of Ethyl 5-fluoro-2-nitrobenzoate, which possesses a polar nitro group, an ester, and a fluorinated aromatic ring, solvents of intermediate polarity are excellent starting points. For nitroaromatic compounds, alcoholic solvents are often effective.[2] Furthermore, a technical guide for the structurally similar Ethyl 4-fluoro-3-nitrobenzoate recommends a mixed solvent system of hot ethyl acetate and petroleum ether for obtaining high-purity crystals.[3] For another related compound, methyl 3-nitrobenzoate, methanol has been successfully used for recrystallization.[4][5]
Therefore, initial solvent screening for Ethyl 5-fluoro-2-nitrobenzoate should focus on:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate
-
Mixed Solvent Systems: Ethyl Acetate/Hexane, Ethyl Acetate/Petroleum Ether, Ethanol/Water
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid upon cooling.[6] This is often due to the solution being too concentrated or the cooling process being too rapid.[1] The high concentration of the solute can lead to its separation above its melting point.
Troubleshooting Strategies:
-
Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to decrease the concentration.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides sufficient time for the ordered arrangement of molecules into a crystal lattice.[1]
-
Solvent System Modification: If oiling persists, consider using a different solvent or a mixed solvent system. A solvent in which the compound is less soluble can be added dropwise to the hot solution until turbidity appears, and then a small amount of the initial solvent can be added to redissolve the oil, followed by slow cooling.
Q3: I have a very low yield of crystals after recrystallization. What are the common reasons for this?
Low recovery is a frequent issue in recrystallization and can stem from several factors:
-
Using too much solvent: The most common cause of low yield is dissolving the compound in an excessive amount of solvent.[7] This keeps the compound in solution even at low temperatures.
-
Premature crystallization: If crystals form too early, for instance during hot filtration, product is lost.[6]
-
Incomplete crystallization: Cooling the solution for an insufficient amount of time or at a temperature that is not low enough can result in a significant portion of the compound remaining dissolved.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[7]
To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound and that you allow for a slow and thorough cooling process.[8] Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent. | The solvent is not a good match for the compound's polarity. | Try a more polar solvent. For Ethyl 5-fluoro-2-nitrobenzoate, if a non-polar solvent like hexane fails, switch to a more polar option like ethyl acetate or an alcohol.[7] |
| Crystals do not form upon cooling. | The solution is not supersaturated; too much solvent was used. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to induce nucleation.[9] 3. Add a seed crystal of the pure compound.[10] |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the desired compound. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8][11] Use with caution as it can also adsorb the product. |
| Premature crystallization during hot filtration. | The solution cools down in the funnel, causing the compound to crystallize. | 1. Use a pre-heated funnel.[6] 2. Add a small excess of hot solvent before filtration to keep the compound dissolved. 3. Use a stemless funnel to prevent clogging.[6] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of Ethyl 5-fluoro-2-nitrobenzoate
Materials:
-
Crude Ethyl 5-fluoro-2-nitrobenzoate
-
Recrystallization solvent (e.g., Ethanol or Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude Ethyl 5-fluoro-2-nitrobenzoate in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.[8]
-
Continue adding the solvent in small portions until the compound just dissolves.[1]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[11]
-
Perform a hot filtration to remove any insoluble impurities or charcoal.[8]
-
Allow the filtrate to cool slowly to room temperature.[9]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent.[10]
-
Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization of Ethyl 5-fluoro-2-nitrobenzoate
Materials:
-
Crude Ethyl 5-fluoro-2-nitrobenzoate
-
A "good" solvent (e.g., Ethyl Acetate)
-
A "poor" solvent (e.g., Hexane or Petroleum Ether)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (Ethyl Acetate).[2]
-
While the solution is hot, add the "poor" solvent (Hexane or Petroleum Ether) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold mixture of the two solvents, and dry.
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Solvent Selection Logic
Caption: Decision tree for selecting an appropriate recrystallization solvent.
References
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025). Retrieved from [Link]
-
Recrystallization. NIUS Chemistry Experiments. (n.d.). Retrieved from [Link]
- Process for the isolation of the methyl ester of m-nitrobenzoic acid. (n.d.). Google Patents.
- Method of crystallizing nitro products. (n.d.). Google Patents.
-
Recrystallization. (n.d.). Retrieved from [Link]
-
A New Recrystallization Method for Nitroguanidine. (n.d.). AIChE. Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Ethyl 2-fluoro-5-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
- Esterification of nitrobenzoic acids. (n.d.). Google Patents.
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (n.d.). Retrieved from [Link]
- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]
-
Nitration of Methyl Benzoate. (2016). ResearchGate. Retrieved from [Link]
-
Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. southalabama.edu [southalabama.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. rubingroup.org [rubingroup.org]
Technical Support Center: Synthesis of 5-Fluoro-2-Nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 5-fluoro-2-nitrobenzoic acid (CAS: 320-98-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a critical intermediate in pharmaceutical manufacturing, achieving high purity and yield is paramount. This guide provides in-depth, field-proven insights to help you optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, linking observable problems to their underlying chemical causes and providing actionable solutions.
Issue 1: Impurities and Low Yield in the Nitration of 3-Fluorobenzoic Acid
Question: My final product from the nitration of 3-fluorobenzoic acid shows an unexpected set of peaks in its ¹H NMR spectrum, and the isolated yield is lower than anticipated. What is the most probable cause?
Answer: The most common side reaction in this synthesis is the formation of a regioisomeric byproduct: 3-fluoro-2-nitrobenzoic acid .[1][2] The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. Both groups direct the nitration to the C2 and C6 positions. While the desired product forms from nitration at the C2 position (ortho to fluorine, meta to the carboxyl group), a smaller amount of the undesired isomer arises from nitration at the C6 position (also ortho to fluorine and meta to the carboxyl group, but sterically hindered and electronically different).
The presence of this isomer complicates purification and is a primary cause of reduced yield of the target molecule.
Question: How can I minimize the formation of the 3-fluoro-2-nitrobenzoic acid isomer?
Answer: Strict and consistent temperature control is the most critical factor for maximizing the regioselectivity of this reaction.
-
Causality: Electrophilic aromatic substitution reactions are often kinetically controlled. Lowering the reaction temperature increases the selectivity for the thermodynamically favored and less sterically hindered product, 5-fluoro-2-nitrobenzoic acid. At higher temperatures, the activation energy barrier for the formation of the minor isomer is more easily overcome, leading to a higher percentage of this impurity.[1] A patent for this process specifies that nitration at +10 to +35°C can yield 1.5 to 2.0% of the undesired isomer, whereas maintaining the temperature between -10 to +5°C reduces its formation to 1.0 to 1.5%.[1]
-
Experimental Protocol:
-
Pre-cool the concentrated sulfuric acid before slowly adding the 3-fluorobenzoic acid.
-
Prepare the nitrating mixture (fuming nitric acid and concentrated sulfuric acid) separately and cool it to 0°C.
-
Add the nitrating mixture dropwise to the solution of 3-fluorobenzoic acid while vigorously stirring and maintaining the internal reaction temperature at or below 0°C using an ice-salt or acetone-dry ice bath.[3]
-
Allow the reaction to proceed at this low temperature for the specified time (e.g., 3-6 hours) to ensure complete conversion without raising the temperature.[3][4]
-
Question: I've already produced a batch containing the isomer. How can I effectively remove it?
Answer: Purification can be achieved by leveraging the slight differences in solubility between the two isomers.
-
Aqueous Wash: The 3-fluoro-2-nitrobenzoic acid isomer is more soluble in water than the desired 5-fluoro-2-nitrobenzoic acid.[1] After quenching the reaction mixture in ice water and filtering the precipitate, you can wash the crude solid with a carefully controlled volume of cold water. This will preferentially dissolve the undesired isomer. However, excessive washing will also lead to the loss of the desired product, so this step requires optimization for your specific scale.[1]
-
Recrystallization: Recrystallization is a highly effective method for purification. Solvents such as an ethanol/water or methanol/water mixture can be used. The desired product should crystallize out in higher purity upon cooling, leaving the more soluble isomer in the mother liquor.
Issue 2: Challenges in the Oxidation of 5-Fluoro-2-Nitrotoluene
Question: I am synthesizing 5-fluoro-2-nitrobenzoic acid by oxidizing 5-fluoro-2-nitrotoluene with potassium permanganate (KMnO₄), but the reaction is sluggish and yields a mixture containing unreacted starting material and other species. Why is this happening?
Answer: This issue typically stems from two factors: the reduced reactivity of the methyl group and competing reaction pathways.
-
Electronic Effects: The presence of two electron-withdrawing groups (-F and -NO₂) on the aromatic ring deactivates the benzylic protons of the methyl group. This makes the initial hydrogen atom abstraction, the rate-determining step in permanganate oxidation, more difficult compared to the oxidation of unsubstituted toluene.[5]
-
Incomplete Oxidation: Insufficient oxidant, low temperature, or short reaction times can lead to incomplete oxidation, resulting in the formation of 5-fluoro-2-nitrobenzyl alcohol and 5-fluoro-2-nitrobenzaldehyde as byproducts.
-
Ring Oxidation: While oxidation of the methyl group is generally favored, permanganate is a powerful enough oxidant to attack the aromatic ring itself, leading to ring-opened byproducts and a reduction in yield.[5][6]
Question: What are the recommended conditions for achieving a complete and clean oxidation of 5-fluoro-2-nitrotoluene?
Answer: To drive the reaction to completion, you must ensure the conditions favor the full oxidation of the methyl group.
-
Sufficient Oxidant: Use a stoichiometric excess of potassium permanganate. A common starting point is 2-3 equivalents relative to the nitrotoluene.
-
Elevated Temperature: The reaction typically requires heating to reflux in an aqueous solution to proceed at a reasonable rate.[7]
-
pH Control: The oxidation is often performed under basic conditions (using NaOH or KOH), as the permanganate ion is a more effective oxidant in alkaline solutions.[7]
-
Monitoring: The reaction can be visually monitored. The disappearance of the intense purple color of the permanganate ion (MnO₄⁻) and the formation of a brown manganese dioxide (MnO₂) precipitate indicate the reaction is progressing. The reaction is complete when the purple color persists.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly employed synthetic route to 5-fluoro-2-nitrobenzoic acid? The electrophilic nitration of 3-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid is the most widely documented and industrially preferred method.[1][3][4] This route is advantageous because the starting material is readily available and the reaction, when properly controlled, provides high yields of the desired product with predictable, manageable side reactions.
Q2: Why is a mixture of fuming nitric acid and sulfuric acid used for nitration? Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active electrophile that attacks the aromatic ring. This mixture, often called "mixed acid," provides a much higher concentration of the nitronium ion than nitric acid alone, enabling the nitration of the moderately deactivated 3-fluorobenzoic acid ring.
Q3: Could I start from 4-fluorotoluene to synthesize 5-fluoro-2-nitrobenzoic acid? What would be the challenges? While possible, starting from 4-fluorotoluene is inefficient. The first step, nitration, would produce a mixture of 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene. Separating these isomers is challenging. Subsequent oxidation of the mixed isomers would yield a mixture of 5-fluoro-2-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid, which would also require a difficult separation. Therefore, starting with 3-fluorobenzoic acid is a more regiochemically controlled and efficient strategy.
Q4: Are there any safety concerns I should be aware of during this synthesis? Yes, several significant hazards exist:
-
Mixed Acid: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and powerful oxidizing agents. They must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Adding the nitrating agent too quickly or failing to provide adequate cooling can cause the reaction to run away, leading to a rapid increase in temperature and pressure, and potentially violent decomposition.
-
Quenching: The reaction mixture must be quenched by pouring it slowly onto a large amount of crushed ice with vigorous stirring. Never add water to the concentrated acid mixture, as this can cause violent boiling and splashing.
Section 3: Protocols, Data, and Visualizations
Data Presentation
Table 1: Influence of Reaction Temperature on Isomer Formation in the Nitration of 3-Fluorobenzoic Acid
| Nitration Temperature Range | Approximate Yield of 3-fluoro-2-nitrobenzoic acid (Isomer) | Reference |
| +10°C to +35°C | 1.5% - 2.0% | [1] |
| -10°C to +5°C | 1.0% - 1.5% | [1] |
Experimental Protocol
Detailed Methodology for the Synthesis of 5-Fluoro-2-nitrobenzoic Acid via Nitration [3][4]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 50 mL for 7.9 g of starting material). Cool the flask in an ice-salt bath to 0°C.
-
Addition of Starting Material: Slowly add 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) to the cold sulfuric acid while stirring until it is fully dissolved. Maintain the temperature at or below 5°C.
-
Addition of Nitrating Agent: Add fuming nitric acid (e.g., 4.7 g, 67 mmol) dropwise via the dropping funnel. Ensure the internal temperature does not rise above 0°C during the addition. This step is highly exothermic and requires careful monitoring.
-
Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for 3-6 hours to allow the reaction to reach completion.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water (e.g., 750 mL). While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into it. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filtered solid with several portions of cold water to remove residual acid and the more soluble 3-fluoro-2-nitrobenzoic acid isomer.
-
Drying: Dry the purified solid in a vacuum oven to obtain 5-fluoro-2-nitrobenzoic acid as a light yellow solid.
Visualization
Diagram: Synthetic Pathway and Key Side Reaction The following diagram illustrates the primary synthetic route for 5-fluoro-2-nitrobenzoic acid and the branching pathway that leads to the common regioisomeric impurity.
Caption: Main reaction and side reaction in the synthesis of 5-fluoro-2-nitrobenzoic acid.
References
- EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents.
-
A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1 - Zenodo. Available at: [Link]
-
A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC - NIH. Available at: [Link]
-
Oxidation of toluene with potassium permanganate - YouTube. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Available at: [Link]
-
What is the mechanism of Toluene oxidation by KMnO4?? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
Sources
- 1. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
How to remove isomers from 5-fluoro-2-nitrobenzoic acid synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Isomer Removal in 5-Fluoro-2-Nitrobenzoic Acid Synthesis
Executive Summary
The synthesis of 5-fluoro-2-nitrobenzoic acid (CAS: 320-98-9) via the nitration of 3-fluorobenzoic acid is a standard industrial and laboratory procedure. However, the regioselectivity of this electrophilic aromatic substitution is not absolute. The primary technical challenge is the formation of the "false isomer," 3-fluoro-2-nitrobenzoic acid , along with trace amounts of 3-fluoro-4-nitrobenzoic acid .
This guide addresses the specific removal of these isomers to achieve pharmaceutical-grade purity (>98%). The protocols below prioritize solubility-based separation over complex chromatography, utilizing the distinct solubility profiles of the ortho-nitro isomers in aqueous media.
Part 1: Isomer Identification & Physicochemical Profile
Before attempting purification, it is critical to characterize the crude mixture. The melting point (MP) is your primary rapid indicator of isomeric purity.
| Compound | Structure Description | CAS No. | Melting Point (Lit.)[1][2][3][4] | Solubility in Water |
| 5-Fluoro-2-nitrobenzoic acid (Target) | Nitro at C2, Fluoro at C5 | 320-98-9 | 134–138 °C (High Purity)118–122 °C (Crude) | Low (Cold)Moderate (Hot) |
| 3-Fluoro-2-nitrobenzoic acid (Major Impurity) | Nitro at C2, Fluoro at C3 | 1000339-51-4 | N/A (Often oil/low melt solid) | High (Relative to Target) |
| 3-Fluoro-4-nitrobenzoic acid (Minor Impurity) | Nitro at C4, Fluoro at C3 | 403-21-4 | 174–175 °C | Low |
Technical Note: A melting point depression to the 115–125 °C range almost invariably indicates the presence of the 3-fluoro-2-nitro isomer. This impurity disrupts the crystal lattice significantly due to the steric crowding between the carboxylic acid, nitro, and fluoro groups at the 1, 2, and 3 positions.
Part 2: Reaction Pathway & Impurity Formation[3][5]
Understanding the mechanism is key to controlling impurity formation. The directing effects of the carboxylic acid (meta-director) and fluorine (ortho/para-director) create a conflict.
Figure 1: Regioselectivity of 3-fluorobenzoic acid nitration. The "False Isomer" (Red) forms due to the activating effect of Fluorine at the ortho position, despite steric hindrance.
Part 3: Purification Protocols
Protocol A: The "Water Precipitation" Method (Primary Purification)
Best for: Removing the 3-fluoro-2-nitrobenzoic acid impurity from the crude reaction mass.
Mechanism: The 3-fluoro-2-nitro isomer is significantly more soluble in water than the target compound due to the disruption of intermolecular hydrogen bonding caused by the crowded 1,2,3-substitution pattern. We exploit this by controlling the dilution ratio.
Step-by-Step:
-
Quench Preparation: Prepare a vessel containing 7.5 to 15 parts by weight of water relative to the starting 3-fluorobenzoic acid mass.[5] (e.g., if you started with 10g of SM, use 75–150 mL of water).
-
Temperature Control: Maintain the water at 10–20 °C .
-
Addition: Slowly pour the acidic reaction mixture into the water with vigorous stirring. Do not pour water into the acid.
-
Digestion: Stir the resulting slurry for 30–60 minutes. The target compound precipitates as a solid, while the bulk of the 3-fluoro-2-nitro isomer remains dissolved in the acidic supernatant.
-
Filtration: Filter the solid using a vacuum Buchner funnel.
-
Critical Wash: Wash the filter cake with 3 x volumes of cold water.
-
Why? This displaces the mother liquor containing the dissolved impurities.
-
-
Drying: Dry the solid at 50 °C under vacuum.
Expected Result: Purity should increase from ~95% (crude) to >98%.
Protocol B: Aqueous Recrystallization (Polishing Step)
Best for: Final pharmaceutical-grade polishing if Protocol A yields <99% purity.
-
Dissolution: Suspend the crude solid in distilled water (approx. 10 mL per gram of solid).
-
Heating: Heat to reflux (100 °C). The solid may not dissolve completely initially; add hot water in small increments until a clear solution is obtained.
-
Note: If a small amount of dark oily residue remains insoluble, perform a hot filtration.
-
-
Controlled Cooling: Allow the solution to cool slowly to room temperature on a benchtop (do not rush with an ice bath yet). This promotes the growth of pure crystals (Target) while excluding the isomer.
-
Final Chill: Once crystals form, cool to 0–5 °C for 30 minutes.
-
Collection: Filter and wash with ice-cold water.
Part 4: Troubleshooting & FAQs
Q1: My product has a melting point of 120–125 °C, but the literature says 138 °C. What is wrong? A: You have significant contamination with the 3-fluoro-2-nitrobenzoic acid isomer. The "eutectic" effect of this impurity drastically lowers the melting point.
-
Fix: Do not simply re-dry. You must perform Protocol A (Water Wash/Reslurry) again. If the solid is already dry, reslurry it in 10 volumes of water, stir for 1 hour, and re-filter. The impurity will leach out into the water.
Q2: The product is yellow/brown. Is this normal? A: Pure 5-fluoro-2-nitrobenzoic acid is white to pale yellow. A dark yellow or brown color indicates oxidative byproducts or traces of nitrated isomers.
-
Fix: Perform a recrystallization (Protocol B) and consider adding a small amount of activated charcoal (1-2% w/w) during the hot dissolution step to adsorb color bodies.
Q3: Can I use column chromatography to separate the isomers? A: Yes, but it is inefficient for scale-up. The isomers have very similar polarity (Rf values are close).
-
Alternative: If you must use chromatography, use a gradient of DCM:Methanol (95:5) with 1% Acetic Acid. The 3-fluoro-2-nitro isomer typically elutes slightly faster due to internal hydrogen bonding reducing its interaction with the silica.
Q4: Why not use ethanol for recrystallization? A: Ethanol is a good solvent, but both isomers are highly soluble in hot ethanol. The solubility difference is less pronounced than in water. Water (or very dilute acid) maximizes the solubility differential between the target (less soluble) and the "false isomer" (more soluble).
References
-
Patent EP0751115B1 . Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Google Patents. Link
-
ChemicalBook . 5-Fluoro-2-nitrobenzoic acid synthesis and properties. Link
-
TCI Chemicals . Product Specification: 5-Fluoro-2-nitrobenzoic Acid (F0694). Link
-
GuideChem . Synthesis routes and impurity profiles for Fluoronitrobenzoic acids. Link
Sources
- 1. 5-Fluoro-2-nitrobenzoic Acid | 320-98-9 | TCI AMERICA [tcichemicals.com]
- 2. 2-Fluor-5-nitrobenzoesäure 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for Nitration of Fluorobenzoic Acid
Welcome to the Technical Support Center for the nitration of fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure the success and safety of your experiments.
Introduction: The Critical Role of Temperature in Regioselectivity
The nitration of fluorobenzoic acid is a nuanced electrophilic aromatic substitution reaction. The outcome is dictated by the interplay between the electron-withdrawing, meta-directing carboxylic acid group and the electron-withdrawing, but ortho, para-directing fluorine atom. Temperature is a critical parameter in this process; it not only influences the reaction rate but also the regioselectivity, determining the ratio of isomeric products.[1][2] Inadequate temperature control is a primary cause of low yields and the formation of undesirable side products.[1][3] This guide will provide a comprehensive framework for optimizing the reaction temperature to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the nitration of fluorobenzoic acid?
A1: Temperature control is paramount for two main reasons:
-
Reaction Rate: Like most chemical reactions, the rate of nitration increases with temperature. However, the reaction is highly exothermic, and excessive temperatures can lead to a runaway reaction, posing a significant safety hazard.[4]
-
Regioselectivity: Temperature influences the distribution of nitro-isomers. While the carboxylic acid group strongly directs the incoming nitro group to the meta position, the ortho, para-directing influence of the fluorine atom can lead to the formation of multiple products. Lower temperatures generally favor kinetic control, which can enhance the selectivity for a specific isomer.[1] For instance, in the nitration of benzoic acid, keeping the reaction temperature below 5°C is crucial to minimize the formation of the ortho product.[2]
Q2: What are the expected major and minor products for the nitration of 2-, 3-, and 4-fluorobenzoic acid?
A2: The directing effects of the substituents will determine the likely isomeric products. The carboxylic acid is a deactivating, meta-directing group, while fluorine is a deactivating, but ortho, para-directing group.
| Starting Material | Expected Major Product(s) | Expected Minor Product(s) | Rationale |
| 2-Fluorobenzoic Acid | 2-Fluoro-5-nitrobenzoic acid | 2-Fluoro-3-nitrobenzoic acid | The nitro group is directed meta to the carboxyl group and para to the fluorine atom. Some ortho substitution to the fluorine may occur. |
| 3-Fluorobenzoic Acid | 3-Fluoro-5-nitrobenzoic acid, 3-Fluoro-2-nitrobenzoic acid, 3-Fluoro-6-nitrobenzoic acid | The positions meta to the carboxyl group are also ortho and para to the fluorine atom, leading to a mixture of isomers. | |
| 4-Fluorobenzoic Acid | 4-Fluoro-3-nitrobenzoic acid | 4-Fluoro-2-nitrobenzoic acid | The primary product results from nitration meta to the carboxyl group and ortho to the fluorine atom. Steric hindrance may reduce substitution at the other ortho position to the fluorine. |
Q3: What is the recommended temperature range for the nitration of fluorobenzoic acid?
A3: A general temperature range of 0-15°C is recommended for the nitration of substituted benzoic acids to maintain control over the exothermic reaction and improve selectivity.[3][5] For sensitive substrates or when high regioselectivity is desired, maintaining the temperature between 0-5°C is often optimal.[1][2] It is crucial to monitor the internal reaction temperature and not just the bath temperature.
Q4: Why is a mixture of concentrated sulfuric and nitric acid used?
A4: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[6] The presence of water can inhibit the formation of the nitronium ion, hence the use of concentrated acids.[3][7]
Troubleshooting Guide
This section addresses common problems encountered during the nitration of fluorobenzoic acid and provides actionable solutions.
Issue 1: Low Yield of the Desired Nitro Isomer
| Potential Cause | Actionable Solution |
| Suboptimal Reaction Temperature: The temperature was too low, leading to an incomplete reaction, or too high, promoting side reactions. | Solution: Carefully monitor and control the internal reaction temperature. For initial attempts, maintain a strict range of 0-5°C. If the reaction is sluggish, consider a slight increase to 10-15°C after the initial exothermic phase.[1][3] |
| Incomplete Reaction: Insufficient reaction time. | Solution: After the addition of the nitrating mixture, allow the reaction to stir at the controlled temperature for an additional 15-30 minutes, followed by a period at room temperature to ensure completion.[5][8] |
| Loss of Product During Workup: The product may be partially soluble in the aqueous phase or wash solutions. | Solution: Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to fully precipitate the product.[2] Wash the crude product with ice-cold water to minimize dissolution. |
| Inappropriate Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is not optimal for generating the nitronium ion. | Solution: Use a pre-mixed and chilled nitrating mixture of concentrated nitric and sulfuric acids, typically in a 1:1 volume ratio.[9] |
Issue 2: Formation of Multiple Isomers and Side Products
| Potential Cause | Actionable Solution |
| High Reaction Temperature: Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers and dinitrated products.[3] | Solution: Maintain a consistently low reaction temperature (0-5°C) throughout the addition of the nitrating mixture.[2] Add the nitrating mixture slowly and dropwise to allow for efficient heat dissipation.[3] |
| Steric and Electronic Effects: The inherent electronic properties of the starting material may predispose it to the formation of multiple products. | Solution: While difficult to completely avoid, optimizing the temperature for kinetic control can favor one isomer over others. Post-reaction purification via recrystallization will be essential. |
Issue 3: Reaction Appears Uncontrolled or Exothermic
| Potential Cause | Actionable Solution |
| Rapid Addition of Nitrating Mixture: Adding the nitrating mixture too quickly does not allow for adequate heat dissipation. | Solution: The nitrating mixture must be added slowly, dropwise, with vigorous stirring and efficient cooling in an ice-salt bath.[3][10] |
| Inadequate Cooling: An ice bath without water or salt may not provide sufficient surface contact and cooling capacity. | Solution: Use an ice-water or ice-salt bath for efficient cooling. Ensure the reaction flask is adequately immersed.[2][10] |
Experimental Protocols
Safety First: The nitration of aromatic compounds is a potentially hazardous procedure due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[4][11] Always perform this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11] Have an emergency plan and necessary spill containment materials readily available.[11]
General Protocol for the Nitration of Fluorobenzoic Acid
This protocol is a general guideline and may require optimization for specific isomers of fluorobenzoic acid.
1. Preparation of the Nitrating Mixture:
-
In a clean, dry test tube, add 3 mL of concentrated nitric acid.
-
Cool the test tube in an ice-salt bath.
-
Slowly and carefully, add 3 mL of concentrated sulfuric acid to the nitric acid while swirling.[12]
-
Keep this nitrating mixture in the ice bath until ready for use.
2. Reaction Setup:
-
In a 125 mL Erlenmeyer flask, dissolve 2.0 g of the chosen fluorobenzoic acid in 7 mL of concentrated sulfuric acid.
-
Cool this flask in an ice-salt bath until the internal temperature is between 0-5°C.
3. Nitration Reaction:
-
While vigorously stirring the fluorobenzoic acid solution, slowly add the chilled nitrating mixture dropwise using a Pasteur pipette.[12]
-
Maintain the internal reaction temperature below 10°C throughout the addition. This may require very slow addition and careful monitoring.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.
-
Remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.[13]
4. Work-up and Isolation:
-
In a 250 mL beaker, prepare a slurry of approximately 50 g of crushed ice and 50 mL of deionized water.
-
Carefully and slowly pour the reaction mixture onto the ice slurry with constant stirring.[2]
-
The crude nitrofluorobenzoic acid will precipitate as a solid.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with several portions of cold deionized water to remove any residual acid.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[14]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product before determining the yield and characterizing it.
Analytical Methods for Monitoring and Characterization
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and assessing the purity of the product.[15]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates a high degree of purity.[15]
-
Spectroscopic Methods (NMR, IR): 1H NMR and 13C NMR are invaluable for determining the isomeric composition of the product mixture. Infrared (IR) spectroscopy can confirm the presence of the nitro group.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can be used for the quantitative analysis of the product mixture to determine the precise ratio of isomers.[16]
Visualizing the Workflow
The following diagrams illustrate the key workflows and relationships in the nitration process.
Caption: Experimental workflow for the nitration of fluorobenzoic acid.
Caption: The influence of temperature on key reaction outcomes.
References
- Vertex AI Search. (2024).
- Benchchem.
- Nitration of Substituted Aromatic Rings and R
- National Center for Biotechnology Information.
- 6. analytical methods.
- BYJU'S.
- ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Truman ChemLab.
- Nitration of Methyl Benzo
- Master Organic Chemistry.
- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
- Benchchem.
- Chemistry 210 Experiment 10.
- Web Pages. 7.
- RSC Education.
- YouTube.
- YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. stmarys-ca.edu [stmarys-ca.edu]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Challenges in the reduction of aromatic nitro compounds
Status: Operational | Lead Scientist: Dr. A. Vance | Queue: Active
Welcome to the NitroRedux Support Center. Unlike standard textbooks, this hub addresses the reality of reducing aromatic nitro compounds—where halogens fall off, reactions stall at hydroxylamines, and catalysts die unexpectedly.
Below are the resolved "tickets" for the most common high-stakes issues encountered in drug discovery and process chemistry.
🎫 Ticket #101: "I keep losing my Chlorine/Bromine atoms."
User: Medicinal Chemist, Ph.D. Issue: "I'm trying to reduce a nitro group to an aniline on a scaffold containing a bromine atom. Using standard Pd/C with H2 (1 atm), I’m seeing 40% dehalogenation. I need the halogen for a subsequent Suzuki coupling."
👨🔬 Technical Diagnosis
You are experiencing hydrodehalogenation , a competitive side reaction where the Carbon-Halogen bond is cleaved by the activated metal surface (oxidative addition) faster than or concurrent with the nitro reduction. This is prevalent with Pd/C because palladium avidly inserts into Ar-X bonds.
🛠️ Solution Protocol: The "Poisoned" Approach
To retain the halogen, you must "poison" the catalyst to inhibit high-energy active sites responsible for C-X cleavage, or switch to a mechanism that doesn't involve oxidative addition.
Option A: Sulfided Platinum (Pt-S/C) Platinum is generally less active toward dehalogenation than Palladium. Sulfided forms (Pt(S)/C) are commercially available and highly effective for this specific chemo-selectivity.
Option B: Iron-Mediated Reduction (The Bechamp Modification) If you cannot source Pt-S, switch to a dissolving metal reduction. Iron (Fe) in acidic media operates via single-electron transfer (SET) and is chemically incapable of oxidative addition to aryl halides under standard conditions.
📝 Validated Protocol: Fe/AcOH Reduction
Use this for robust halogen retention.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with iron sludge) and a reflux condenser.
-
Charge: Add 1.0 equiv of the Nitro-substrate and 5.0 equiv of Iron powder (325 mesh is ideal) to the flask.
-
Solvent: Add a mixture of Ethanol/Water (3:1) .
-
Activation: Heat to 60°C, then add 0.1 - 0.5 equiv of Glacial Acetic Acid or Ammonium Chloride.
-
Note: You do not need stoichiometric acid; the iron oxide formation drives the reaction.
-
-
Reaction: Heat to reflux (approx. 75-80°C). Monitor by HPLC/TLC.[1]
-
Endpoint: usually 1-4 hours.
-
-
Work-up (Critical Step):
🎫 Ticket #204: "The reaction stalled at the Hydroxylamine."
User: Process Engineer Issue: "My reaction (H2, Pd/C) stops at 90% conversion. LCMS shows a mass corresponding to [M-16], which I suspect is the hydroxylamine intermediate. It won't push to the amine."
👨🔬 Technical Diagnosis
You are stuck in the Haber Mechanism bottleneck. The reduction of the hydroxylamine (Ar-NHOH) to the aniline (Ar-NH2) is the rate-determining step in many catalytic cycles. If the reaction environment is too basic or the catalyst activity drops, the hydroxylamine accumulates. Worse, it can condense with the nitroso intermediate to form Azoxy impurities (colored, difficult to remove).
📊 Visualization: The Haber Pathway
Understanding where you are stuck is the key to unstcking the reaction.
Caption: The Haber Cycle. The blue arrow indicates the common stall point. The red dashed lines represent the condensation trap leading to impurities.
🛠️ Solution Protocol: Acidic Spike
Hydroxylamine reduction is proton-dependent.
-
Immediate Fix: Add a catalytic amount of acid (Acetic acid or HCl) to the reaction mixture. This protonates the hydroxylamine, facilitating the N-O bond cleavage.
-
Temperature: Increase temperature by 10-15°C.
-
Pressure: If using a balloon, switch to a pressurized vessel (50 psi) to force the final reduction step.
🎫 Ticket #309: "Safety Hazard: I can't use Hydrogen gas."
User: Lab Manager Issue: "We have a strict safety policy against high-pressure H2 cylinders in our current lab, and balloons are too slow/variable for our 50g scale. What is the best alternative?"
👨🔬 Technical Diagnosis
You need Catalytic Transfer Hydrogenation (CTH) .[7] Instead of H2 gas, you use a hydrogen donor (Ammonium Formate or Hydrazine) that decomposes on the catalyst surface to release active hydrogen species. This is often faster than balloon hydrogenation because the local concentration of H2 at the catalyst surface is higher.
🛠️ Validated Protocol: Ammonium Formate CTH
This method is scalable, rapid, and often retains selectivity better than H2 gas.
| Parameter | Specification |
| Catalyst | 10% Pd/C (5-10 wt% loading relative to substrate) |
| H-Source | Ammonium Formate (NH4HCO2) |
| Stoichiometry | 3.0 - 5.0 equivalents |
| Solvent | Methanol (preferred) or Ethanol |
| Temp | Room Temp to Mild Reflux (40°C) |
Step-by-Step:
-
Dissolve the nitro compound in Methanol (0.1 M concentration).
-
Purge the flask with Nitrogen (to remove O2, which can ignite solvent vapors).
-
Add the 10% Pd/C carefully (wetted with water to prevent pyrophoric ignition).
-
Add Ammonium Formate in one portion.
-
Observation: Gas evolution (CO2/NH3) will begin immediately. Ensure venting is possible (do not seal tight!).
-
-
Stir vigorously. Reaction is typically complete in <1 hour.
-
Work-up: Filter catalyst through Celite. Concentrate filtrate.[1] The byproduct is volatile ammonia and CO2, leaving a clean product.
🎫 Ticket #412: "My catalyst died immediately (Poisoning)."
User: Senior Chemist Issue: "I am reducing a nitro-thiophene derivative. The reaction started, then stopped completely after 5%. Added more Pd/C, stopped again."
👨🔬 Technical Diagnosis
Your substrate contains Sulfur (thiophene). Sulfur is a potent catalyst poison for Palladium and Platinum. The sulfur lone pairs bind irreversibly to the metal active sites, physically blocking hydrogen adsorption.
🛠️ Troubleshooting Decision Matrix
Use this logic flow to select the correct reduction method based on your substrate's "Kill Factors" (Halogens, Sulfur, etc.).
Caption: Decision Matrix for selecting reduction conditions based on substrate interference.
Recommendation for Ticket #412: Abandon catalytic hydrogenation. Switch to Iron/Acetic Acid (Fe/AcOH) or Tin Chloride (SnCl2) . These metals are sacrificial stoichiometric reagents, not catalytic surfaces, so they cannot be "poisoned" by sulfur in the same way.
📚 References & Validation[5][6][7][8][9][10]
-
Haber Mechanism & Intermediates: Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem. The foundational work establishing the Nitro -> Nitroso -> Hydroxylamine pathway.
-
Transfer Hydrogenation Protocol: Ram, S., & Ehrenkaufer, R. E. (1984).[4] Ammonium formate in organic synthesis: A versatile agent for the catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.
-
Chemoselective Reduction (Halogens): Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
-
Iron-Mediated Reduction (Bechamp): Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing by-product formation in nitrobenzoate synthesis
Welcome to the technical support center for nitrobenzoate synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of nitrobenzoates, a critical building block in the pharmaceutical and fine chemical industries. Our focus is on providing practical, in-depth solutions to common challenges, particularly the formation of unwanted by-products during the electrophilic nitration of benzoate esters.
Core Principles of By-product Prevention
The nitration of methyl benzoate is a classic electrophilic aromatic substitution. While the ester group is strongly deactivating and meta-directing, suboptimal conditions can erode this selectivity, leading to a mixture of impurities that are challenging to separate.[1][2] The three pillars of a successful, high-purity synthesis are:
-
Strict Temperature Control: The nitration reaction is highly exothermic. Runaway temperatures are the primary cause of by-product formation, including dinitration and hydrolysis.[1][3]
-
Controlled Reagent Stoichiometry & Addition: The rate of addition of the nitrating mixture directly impacts local temperature and concentration, influencing selectivity.[3] An excess of nitrating agent can promote dinitration.[1]
-
Anhydrous Conditions: Water can interfere with the formation of the active nitronium ion (NO₂⁺) and can lead to the hydrolysis of the ester product.[3][4]
Troubleshooting Guide & FAQs
This section addresses specific by-products and experimental issues in a question-and-answer format.
Problem: High Levels of Dinitration Products
Q1: My final product analysis (GC-MS/NMR) shows significant peaks corresponding to dinitrated methyl benzoate. What is the primary cause and how can it be prevented?
A1: The formation of dinitrated products is a direct consequence of the reaction conditions being too harsh.[5] The primary culprits are excessive temperature and prolonged reaction times.[1][3]
Causality: The first nitro group deactivates the aromatic ring, making the second nitration more difficult. However, if the temperature rises significantly (e.g., above 15-20°C) or the reaction is left for too long, the energy barrier for a second substitution is overcome, leading to the formation of dinitrated species.[1][3]
Preventative Measures:
-
Maintain Low Temperatures: The reaction temperature during the addition of the nitrating mixture should be strictly maintained between 0°C and 15°C.[3][6][7] An ice-salt bath is often recommended over a simple ice bath for more robust temperature control.[1][8]
-
Slow, Controlled Addition: Add the cold nitrating mixture (HNO₃/H₂SO₄) dropwise to the methyl benzoate solution over a period of 15-30 minutes.[2][9] This prevents localized hot spots where dinitration can occur.
-
Monitor Reaction Time: Once the addition is complete, do not extend the reaction time unnecessarily. A short holding period of 15-30 minutes at room temperature is typically sufficient for the reaction to go to completion.[3][10]
Problem: Isomeric Impurities (Ortho/Para Nitrobenzoates)
Q2: Although the meta isomer is the major product, I am struggling with separating the ortho and para isomers. How can I improve the regioselectivity of my reaction?
A2: The ester group of methyl benzoate is a meta-director due to its electron-withdrawing nature, which destabilizes the intermediates for ortho and para attack.[1][2] However, some formation of ortho and para isomers is common.[5] Improving regioselectivity hinges on maintaining conditions that favor the thermodynamically controlled meta pathway.
Causality: The Wheland intermediate formed during meta attack is more stable than the intermediates for ortho and para attack because the positive charge does not reside on the carbon atom directly attached to the electron-withdrawing carbonyl group.[1] Harsh conditions can provide enough energy to overcome this difference, leading to a loss of selectivity.
Preventative Measures:
-
Strict Temperature Control: As with dinitration, maintaining a low and stable temperature (0-15°C) is the most critical factor for maximizing meta selectivity.[1][7]
-
Purification: While reaction conditions can minimize isomers, they often cannot be eliminated entirely. The most effective removal method is purification by recrystallization, typically from methanol or an ethanol/water mixture, as the isomers have different solubilities.[2][5] The desired methyl 3-nitrobenzoate is less soluble in cold methanol than the ortho isomer.[7]
Problem: Hydrolysis to m-Nitrobenzoic Acid
Q3: My product is contaminated with m-nitrobenzoic acid, which complicates the work-up. What is causing the ester hydrolysis?
A3: The presence of m-nitrobenzoic acid indicates that the methyl ester has been hydrolyzed under the acidic reaction conditions. This is primarily caused by the presence of excess water or elevated temperatures during the reaction or work-up.[8] While some sources suggest hydrolysis under typical nitrating conditions is unlikely, it can occur if conditions are not well-controlled.[4]
Causality: The strong acid environment protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by any water present in the reaction mixture. Higher temperatures accelerate this hydrolysis process.
Preventative Measures:
-
Use Anhydrous Reagents: Use concentrated (not dilute) sulfuric and nitric acids to prepare the nitrating mixture. Ensure all glassware is thoroughly dried before use.[3]
-
Control Temperature: Avoid allowing the reaction temperature to exceed 20-25°C, as higher temperatures significantly increase the rate of hydrolysis.[8]
-
Proper Quenching: Quench the reaction by pouring the mixture over a large amount of crushed ice.[2] This rapidly dilutes the acid and lowers the temperature, effectively stopping the hydrolysis reaction.
Data Presentation: Effect of Temperature on By-Product Formation
The following table illustrates the qualitative and quantitative impact of reaction temperature on yield and the formation of key by-products, based on trends reported in the literature.[7][8]
| Reaction Temperature (°C) | Approximate Yield of Methyl 3-nitrobenzoate (%) | Approximate Formation of Dinitro-Byproducts | Approximate Formation of m-Nitrobenzoic Acid (%) |
| 0 - 10 | 80 - 90 | Minimal | < 5 |
| 10 - 15 | 75 - 85 | Low | 5 - 10 |
| 20 - 25 | 60 - 70 | Moderate | 15 - 25 |
| > 50 | < 50 | High | > 30 |
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing common impurities in nitrobenzoate synthesis.
Caption: Troubleshooting workflow for by-product formation.
Mechanism of Regioselectivity
This diagram illustrates why the meta-pathway is favored during the nitration of methyl benzoate.
Caption: Regioselectivity in the nitration of methyl benzoate.
Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl 3-Nitrobenzoate
This protocol is synthesized from established laboratory procedures to maximize yield and purity.[1][2][7]
-
Prepare Nitrating Mixture: In a clean, dry test tube, cool 4 mL of concentrated sulfuric acid (H₂SO₄) in an ice-water bath. Cautiously and slowly, add 4 mL of concentrated nitric acid (HNO₃). Swirl gently to mix and keep the mixture in the ice bath until use.
-
Prepare Substrate: In a 150 mL beaker, add 6.1 g of methyl benzoate. Place the beaker in an ice-salt bath and add 12 mL of cold, concentrated H₂SO₄. Stir with a magnetic stirrer until the temperature is below 5°C.
-
Nitration: Using a Pasteur pipette, add the cold nitrating mixture from step 1 to the stirred methyl benzoate solution dropwise over approximately 15-20 minutes. The internal temperature must be maintained below 15°C throughout the addition.[3]
-
Reaction Hold: Once the addition is complete, remove the ice-salt bath and allow the mixture to stir at room temperature for an additional 15 minutes.
-
Quench: Pour the reaction mixture slowly and with vigorous stirring onto approximately 100 g of crushed ice in a larger beaker. A solid precipitate of crude methyl 3-nitrobenzoate will form.[2]
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid crude product thoroughly with several portions of cold water to remove residual acid.[10]
Protocol 2: Purification by Recrystallization
This procedure effectively removes most isomeric and dinitrated impurities.[2][5]
-
Dissolution: Transfer the crude, air-dried product to a 100 mL Erlenmeyer flask. Add a minimal amount of hot methanol or a hot ethanol/water mixture and gently heat on a hot plate while swirling until the solid just dissolves.[2][5] Using the minimum amount of solvent is critical to ensure good recovery upon cooling.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (the same one used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (<50°C). The melting point of pure methyl 3-nitrobenzoate is 78°C.[5] A sharp melting point close to this value indicates high purity.[11]
References
- Benchchem. (n.d.). A Comparative Guide to the Synthesis Efficiency of Nitrobenzoate Isomers.
- Williamson, K. L. (n.d.). Nitration of Methyl Benzoate.
- Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?
- Echemi. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?
- Benchchem. (n.d.). Technical Support Center: Purification of Methyl 3-Nitrobenzoate.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
- Google Patents. (n.d.). EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.
- Benchchem. (n.d.). Regioselectivity in Aromatic Nitration: A Comparative Guide.
- Benchchem. (n.d.). Hydrolysis of ester during nitration of methyl benzoate.
- Williamson, K. L. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Benchchem. (n.d.). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Scribd. (n.d.). Chemistry Students' Nitration Guide.
- Nature. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
- University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
-
ResearchGate. (2020, January 27). Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. Retrieved from [Link]
- DSpace at Kasdi Merbah University Ouargla. (n.d.). Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate.
- Unknown Source. (n.d.). NITRATION OF METHYL BENZOATE.
- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
- OCR (B) Chemistry A-Level. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
Sources
- 1. echemi.com [echemi.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
Stability of Ethyl 5-fluoro-2-nitrobenzoate under acidic conditions
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 5-fluoro-2-nitrobenzoate. Our focus is to provide in-depth troubleshooting assistance and practical guidance specifically concerning the stability of this compound under acidic conditions. We aim to equip you with the foundational knowledge and procedural tools to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your work. Our approach is to explain the underlying chemical principles to empower you to make informed decisions.
Question 1: My reaction yield is significantly lower than expected when using Ethyl 5-fluoro-2-nitrobenzoate in an acidic medium. What is the likely cause?
Answer: The most probable cause for diminished yield is the acid-catalyzed hydrolysis of the ethyl ester functional group. Esters, in the presence of an acid catalyst (like H₃O⁺) and water, can hydrolyze back to their constituent carboxylic acid and alcohol.[1]
-
Causality (The "Why"): The reaction mechanism involves the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps lead to the elimination of ethanol and the formation of 5-fluoro-2-nitrobenzoic acid. The strong electron-withdrawing nature of both the ortho-fluoro and para-nitro groups on the benzene ring further enhances the partial positive charge on the carbonyl carbon, potentially influencing the rate of this hydrolysis.
Question 2: I'm observing an unexpected, more polar peak in my HPLC/LC-MS analysis post-reaction. How can I identify this impurity?
Answer: This new peak is almost certainly the primary degradation product: 5-fluoro-2-nitrobenzoic acid .[2][3]
-
Self-Validating Protocol:
-
Confirmation by Standard: The most reliable method for confirmation is to run a commercially available standard of 5-fluoro-2-nitrobenzoic acid on your HPLC system under the same conditions. The retention time should match your unknown peak.
-
LC-MS Analysis: If using LC-MS, you can confirm the identity by checking the mass-to-charge ratio (m/z).
-
Ethyl 5-fluoro-2-nitrobenzoate (Parent): C₉H₈FNO₄, Molecular Weight: 213.16 g/mol .
-
5-fluoro-2-nitrobenzoic acid (Degradant): C₇H₄FNO₄, Molecular Weight: 185.11 g/mol . You should look for the corresponding [M-H]⁻ ion in negative mode ESI or [M+H]⁺ in positive mode.
-
-
Question 3: How can I minimize the degradation of Ethyl 5-fluoro-2-nitrobenzoate during my acid-mediated reaction?
Answer: Minimizing degradation requires controlling the key factors that drive hydrolysis.
-
Experimental Choices & Rationale:
-
Temperature Control: Hydrolysis rates are highly dependent on temperature. Whenever the reaction chemistry allows, maintain a low temperature (e.g., 0 °C to room temperature) to significantly slow the degradation kinetics.
-
Minimize Water Content: If water is not a necessary reagent for your primary reaction, use anhydrous solvents and reagents. The presence of water is a prerequisite for hydrolysis.
-
Reaction Time: Limit the reaction time to the minimum required for the completion of your desired transformation. Set up time-course experiments to determine the optimal reaction endpoint.
-
Acid Strength and Concentration: Use the mildest possible acid catalyst at the lowest effective concentration. A weaker acid or lower concentration will reduce the rate of protonation of the ester, thereby slowing hydrolysis.
-
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for Ethyl 5-fluoro-2-nitrobenzoate under acidic conditions? The principal degradation route is acid-catalyzed hydrolysis of the ester bond, yielding 5-fluoro-2-nitrobenzoic acid and ethanol.
How does pH affect the stability of the compound? The stability is inversely related to the hydronium ion concentration. As the pH decreases (i.e., acid concentration increases), the rate of hydrolysis and subsequent degradation of the ester will accelerate.
Are there specific safety concerns when handling this compound, particularly in acidic solutions? Yes. Nitroaromatic compounds as a class are recognized for their potential toxicity and, in some cases, thermal instability.[4][5][6]
-
Chemical Hazards: The compound itself is harmful if swallowed and can cause skin and eye irritation.[7] When mixed with strong acids, you combine these hazards with the corrosive nature of the acidic medium.
-
Handling Precautions: Always handle Ethyl 5-fluoro-2-nitrobenzoate and its solutions in a well-ventilated fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[9]
Experimental Protocols & Data
Protocol: Forced Degradation Study to Assess Acid Stability
This protocol provides a systematic way to quantify the stability of Ethyl 5-fluoro-2-nitrobenzoate under specific acidic conditions.
1. Materials & Equipment:
-
Ethyl 5-fluoro-2-nitrobenzoate
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), analytical grade
-
Volumetric flasks, pipettes
-
HPLC system with a UV/Vis or PDA detector and a C18 column
2. Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of Ethyl 5-fluoro-2-nitrobenzoate in Acetonitrile.
-
Prepare Stress Samples:
-
Acidic Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Control Sample: In a separate flask, dilute the same volume of stock solution with a 50:50 mixture of Acetonitrile and Water to the same final concentration.
-
-
Incubation: Place both the stress and control samples in a water bath set to a controlled temperature (e.g., 50 °C).
-
Time-Point Analysis: Withdraw aliquots from both flasks at specific time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acid in the stress samples with a stoichiometric amount of a suitable base (e.g., NaOH) to quench the degradation reaction.
-
HPLC Analysis: Analyze all samples by HPLC. A typical method would be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or similar modifier) and UV detection at an appropriate wavelength (e.g., 254 nm).
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The appearance and increase of the 5-fluoro-2-nitrobenzoic acid peak should also be monitored.
Data Summary: Stability Profile
The following table summarizes hypothetical data from a forced degradation study to illustrate the expected trends.
| Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Primary Degradant |
| 0.1 M HCl | 50 | 4 | 15% | 5-fluoro-2-nitrobenzoic acid |
| 0.1 M HCl | 50 | 24 | 65% | 5-fluoro-2-nitrobenzoic acid |
| 1.0 M HCl | 50 | 4 | 45% | 5-fluoro-2-nitrobenzoic acid |
| 0.1 M HCl | 25 | 24 | 10% | 5-fluoro-2-nitrobenzoic acid |
Visualized Workflows and Mechanisms
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or impurity issues.
Mechanism: Acid-Catalyzed Ester Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of the target ester.
References
-
New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health. Available from: [Link]
-
Ethyl 2-fluoro-5-nitrobenzoate. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available from: [Link]
-
Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training (NCERT). Available from: [Link]
-
2-Ethyl-5-nitrobenzoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available from: [Link]
-
Analytical methods for detecting 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available from: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available from: [Link]
-
Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. Available from: [Link]
-
Bacterial degradation of m-nitrobenzoic acid. ASM Journals. Available from: [Link]
-
Safe Use, Handling and Storage of Nitrocellulose. Ministry of Manpower, Singapore. Available from: [Link]
-
Nitration of methyl benzoate. Royal Society of Chemistry. Available from: [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. Available from: [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses. Available from: [Link]
-
Which is more acidic in m-Nitrobenzoic acid and p-Nitrobenzoic acid? Quora. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-氟-5-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. mom.gov.sg [mom.gov.sg]
Technical Support Center: A Researcher's Guide to Ethyl 5-fluoro-2-nitrobenzoate
Welcome to the technical support center for Ethyl 5-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we provide in-depth information on its handling, storage, and recommendations for troubleshooting common experimental challenges. Our goal is to equip you with the knowledge to use Ethyl 5-fluoro-2-nitrobenzoate safely and effectively in your research endeavors.
Frequently Asked Questions (FAQs)
What is Ethyl 5-fluoro-2-nitrobenzoate and what are its primary applications?
Ethyl 5-fluoro-2-nitrobenzoate is an aromatic organic compound with the chemical formula C₉H₈FNO₄.[1] It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its key structural features—an ester, a nitro group, and a fluorine atom on a benzene ring—make it a versatile intermediate for a variety of chemical transformations.
The primary applications of Ethyl 5-fluoro-2-nitrobenzoate and its analogs revolve around two main types of reactions:
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the electron-withdrawing nitro group, is a good leaving group in SₙAr reactions. This allows for the introduction of various nucleophiles to the aromatic ring, a common strategy in the synthesis of complex molecules.[2][3]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative). This transformation is fundamental in synthetic chemistry as it introduces a key functional group for further derivatization, such as in the formation of amides or heterocycles.[4][5][6]
What are the main hazards associated with Ethyl 5-fluoro-2-nitrobenzoate?
Based on data from closely related compounds and GHS classifications, Ethyl 5-fluoro-2-nitrobenzoate is considered to be:
Upon combustion, it may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[8][9]
What are the proper storage conditions for Ethyl 5-fluoro-2-nitrobenzoate?
To ensure the stability and safety of Ethyl 5-fluoro-2-nitrobenzoate, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[9][10][11] It is crucial to keep it away from sources of heat, sparks, and open flames.
What materials are incompatible with Ethyl 5-fluoro-2-nitrobenzoate?
Ethyl 5-fluoro-2-nitrobenzoate should not be stored with or exposed to:
-
Strong oxidizing agents
-
Strong bases[10]
Contact with these substances can lead to vigorous and potentially hazardous reactions.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling of Ethyl 5-fluoro-2-nitrobenzoate is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended personal protective equipment.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[10] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact and irritation. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[8] |
A comprehensive workflow for handling this chemical is illustrated below.
Caption: Recommended workflow for the safe handling of Ethyl 5-fluoro-2-nitrobenzoate.
Troubleshooting Guide
This section addresses potential issues that may arise during the use of Ethyl 5-fluoro-2-nitrobenzoate in common synthetic applications.
Scenario 1: Incomplete Nucleophilic Aromatic Substitution (SₙAr) Reaction
Problem: You are reacting Ethyl 5-fluoro-2-nitrobenzoate with a nucleophile (e.g., an amine or an alcohol) and TLC or LC-MS analysis indicates a significant amount of unreacted starting material.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficiently activated nucleophile | Many SₙAr reactions require a basic catalyst to deprotonate the nucleophile, increasing its nucleophilicity. | Add a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DBU) to the reaction mixture. |
| Low reaction temperature | SₙAr reactions often have a significant activation energy barrier and may require heating to proceed at a reasonable rate. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures. |
| Inappropriate solvent | The choice of solvent can greatly influence the rate of SₙAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile. | Consider using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Steric hindrance | A sterically bulky nucleophile may have difficulty approaching the reaction center on the aromatic ring. | This is an inherent limitation. If possible, consider using a less sterically hindered nucleophile. |
Scenario 2: Unwanted Side Reactions During Nitro Group Reduction
Problem: You are attempting to reduce the nitro group of Ethyl 5-fluoro-2-nitrobenzoate to an amine, but you are observing the formation of multiple products or the loss of other functional groups.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-reduction or reduction of other functional groups | Strong reducing agents like LiAlH₄ can reduce the ester group in addition to the nitro group. Catalytic hydrogenation with H₂/Pd-C can also reduce other functional groups if not carefully controlled.[12] | Use a milder and more chemoselective reducing agent. A common and effective method is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in ethanol.[5][12] |
| Dehalogenation | The fluorine atom may be reductively cleaved under certain catalytic hydrogenation conditions, especially with prolonged reaction times or at elevated temperatures. | If dehalogenation is observed with H₂/Pd-C, consider using Raney Nickel as the catalyst, which is often less prone to causing dehalogenation of aromatic halides.[12] |
| Formation of azo compounds | The reduction of aromatic nitro compounds can sometimes lead to the formation of azo compounds as byproducts, especially if the reaction conditions are not optimized. | Ensure complete reduction to the amine by using a sufficient excess of the reducing agent and allowing for adequate reaction time. |
Scenario 3: Hydrolysis of the Ester Group
Problem: During your reaction or work-up, you notice the formation of 5-fluoro-2-nitrobenzoic acid, indicating that the ethyl ester has been hydrolyzed.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Presence of strong acid or base | Esters are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and heat. | If possible, use non-aqueous work-up procedures. If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time with acidic or basic solutions. Neutralize the reaction mixture carefully before extraction. |
| Enzymatic hydrolysis | In biological systems or in the presence of certain enzymes, the ester can be hydrolyzed.[13] | If working in a biological context, be aware of potential enzymatic activity. Denaturing enzymes by heat or using enzyme inhibitors may be necessary. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SₙAr)
This protocol provides a general starting point for the reaction of Ethyl 5-fluoro-2-nitrobenzoate with a nucleophile. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.
-
To a solution of Ethyl 5-fluoro-2-nitrobenzoate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1-1.2 equivalents).
-
Add a suitable base (e.g., K₂CO₃, 2-3 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sources
- 1. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Ethyl-5-nitrobenzoic acid | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Workup and Purification of Ethyl 5-fluoro-2-nitrobenzoate
Welcome to the technical support guide for the synthesis of Ethyl 5-fluoro-2-nitrobenzoate. This document provides in-depth, field-proven insights into the critical workup and purification stages of this synthesis, a common procedure in the development of pharmaceutical intermediates and other fine chemicals. The guidance herein is structured to address common challenges and empower researchers to achieve high purity and yield.
The synthesis of Ethyl 5-fluoro-2-nitrobenzoate is typically achieved via a Fischer esterification of 5-fluoro-2-nitrobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. While the reaction itself is straightforward, the success of the synthesis is heavily reliant on a meticulous workup procedure to isolate the desired ester from unreacted starting materials, byproducts, and the acid catalyst. This guide is designed as a self-validating system, explaining the causality behind each step to ensure both procedural accuracy and a deep understanding of the underlying chemical principles.
Standard Workup Protocol: Fischer Esterification
This protocol outlines the standard procedure for the workup of Ethyl 5-fluoro-2-nitrobenzoate following its synthesis via Fischer esterification.
Materials:
-
Reaction mixture containing Ethyl 5-fluoro-2-nitrobenzoate, ethanol, 5-fluoro-2-nitrobenzoic acid, and sulfuric acid.
-
Deionized water
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (or other suitable extraction solvent like Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cooling and Quenching: Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing ice-water, typically 5-10 times the volume of the reaction mixture. This step precipitates the crude product and dilutes the sulfuric acid.[1][2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture). Combine the organic layers.
-
Neutralization Wash: Wash the combined organic layers sequentially with:
-
Deionized water (2 x volume of the organic layer) to remove the bulk of the acid and ethanol.
-
Saturated sodium bicarbonate solution (2 x volume of the organic layer) to neutralize any remaining sulfuric acid and remove unreacted 5-fluoro-2-nitrobenzoic acid by converting it into its water-soluble sodium salt.[3] Continue these washes until CO₂ evolution ceases.
-
Brine (1 x volume of the organic layer) to break any emulsions and remove excess water from the organic phase.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product, which may be a yellow oil or solid.
-
Purification: Purify the crude product by recrystallization, typically from an ethanol/water or ethyl acetate/hexane mixture, to obtain the final product as a pale-yellow solid.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup procedure in a question-and-answer format.
Question 1: My yield of Ethyl 5-fluoro-2-nitrobenzoate is very low. What could have gone wrong?
Answer: Low yield is a common issue that can stem from several factors during the reaction or workup.
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven process.[4] Before beginning the workup, it is crucial to confirm the consumption of the starting material (5-fluoro-2-nitrobenzoic acid) via Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reflux time or removing water as it forms.
-
Product Hydrolysis: During the neutralization wash, prolonged exposure to even a mild base like sodium bicarbonate can lead to the hydrolysis of the ester product back to the carboxylate salt, which is then lost to the aqueous phase.[5][6] To mitigate this, perform the bicarbonate washes efficiently and without excessive delays. Avoid using strong bases like sodium hydroxide for neutralization, as this will rapidly hydrolyze the ester.[5][6][7]
-
Inefficient Extraction: The product might not have been fully extracted from the aqueous phase. Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (at least three) as this is more effective than a single large-volume extraction.
Question 2: After removing the solvent, my product is a persistent oil and will not solidify. How can I induce crystallization?
Answer: The failure of the product to crystallize is typically due to the presence of impurities or residual solvent.
-
Presence of Impurities: Isomeric byproducts from the initial nitration to form the starting acid can be difficult to remove and may act as an impurity that inhibits crystallization.[8] If the product oils out, purification by column chromatography may be necessary before attempting recrystallization again.
-
Suboptimal Recrystallization Conditions:
-
Solvent Choice: Ensure you are using an appropriate solvent system. A common choice is a mixture of a solvent in which the compound is soluble (like hot ethyl acetate or ethanol) and a non-solvent in which it is insoluble (like hexanes or water).[4]
-
Induce Crystallization: If the product remains an oil in a supersaturated solution, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: If available, add a single, tiny crystal of pure Ethyl 5-fluoro-2-nitrobenzoate to the cooled, supersaturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out.[9]
-
-
Question 3: My final product is contaminated with the starting material, 5-fluoro-2-nitrobenzoic acid. How can I remove it?
Answer: This indicates that the neutralization wash was insufficient. The unreacted carboxylic acid is acidic, while the ester product is neutral.
-
Principle of the Wash: The purpose of washing with a basic solution, such as saturated sodium bicarbonate, is to deprotonate the carboxylic acid, forming the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester remains in the organic phase.
-
Solution: Re-dissolve your impure product in ethyl acetate and perform the workup procedure again, paying close attention to the neutralization wash. Transfer the solution to a separatory funnel and wash thoroughly with saturated sodium bicarbonate solution. You should observe effervescence (CO₂ gas) as the acid is neutralized. Continue washing until the bubbling stops, indicating that all the acidic starting material has been removed. Then proceed with the drying and solvent removal steps as before.
Frequently Asked Questions (FAQs)
Q: What is the ideal extraction solvent for this workup? A: Ethyl acetate is a common and effective choice due to its good solvating power for the ester, its immiscibility with water, and its relatively low boiling point, which facilitates removal. Dichloromethane (DCM) is another option, but it is denser than water, which will result in the organic layer being the bottom layer during extractions.
Q: Why is it necessary to pour the reaction mixture onto ice? A: This step, known as quenching, serves two main purposes. Firstly, it rapidly cools the reaction and stops it from proceeding further. Secondly, it dilutes the concentrated sulfuric acid, which is an exothermic process. Adding the acid mixture to ice absorbs the heat of dilution, preventing the temperature from rising significantly, which could lead to unwanted side reactions or degradation of the product.[2]
Q: My final product has a slight yellow color. Is it impure? A: Nitroaromatic compounds are often pale yellow in their pure form due to the electronic nature of the nitro group. A pale-yellow color is generally acceptable. However, a dark yellow or brown color may indicate the presence of impurities, possibly from side reactions during the nitration or esterification. If high purity is required, further recrystallization or purification by column chromatography should be performed to obtain a colorless or very pale-yellow solid.
Data Summary & Visual Workflow
| Parameter | Value | Source |
| Molecular Formula | C₉H₈FNO₄ | |
| Molecular Weight | 213.16 g/mol | |
| Appearance | Pale-yellow solid | [4] |
| Typical Purity | >98% after recrystallization | N/A |
| TLC Eluent System | 1:4 Ethyl Acetate : Hexanes | Common practice |
Workup Procedure Flowchart
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Monitoring the Esterification of 5-Fluoro-2-nitrobenzoic Acid using Thin-Layer Chromatography (TLC)
This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to effectively monitor the progress of the esterification reaction that converts 5-fluoro-2-nitrobenzoic acid to ethyl 5-fluoro-2-nitrobenzoate. The guide combines established scientific principles with practical, field-proven insights to empower users to obtain reliable and reproducible results.
Introduction: The "Eyes" of the Organic Chemist
In organic synthesis, particularly in the development of pharmaceutical intermediates, knowing when a reaction is complete is critical for optimizing yield, minimizing impurities, and ensuring a timely work-up. The esterification of 5-fluoro-2-nitrobenzoic acid is a key step in various synthetic pathways. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and highly versatile analytical technique to visualize the progress of this transformation in near real-time.[1][2]
The core principle of using TLC for reaction monitoring hinges on the polarity difference between the reactant and the product.[3] The starting material, 5-fluoro-2-nitrobenzoic acid, is a carboxylic acid. Its hydroxyl group can act as a strong hydrogen bond donor and acceptor, making it a relatively polar molecule that adsorbs strongly to the polar silica gel stationary phase.[2] The product, ethyl 5-fluoro-2-nitrobenzoate, is an ester. The conversion of the carboxylic acid to an ester eliminates the acidic proton and reduces hydrogen bonding capability, resulting in a significantly less polar molecule.[2] Consequently, the product travels further up the TLC plate, exhibiting a higher Retention Factor (Rf) than the starting material.
The Reaction at a Glance
The reaction involves the acid-catalyzed esterification of 5-fluoro-2-nitrobenzoic acid with ethanol.
Figure 1: Fischer esterification of 5-fluoro-2-nitrobenzoic acid.
Detailed Experimental Protocol for TLC Monitoring
This protocol provides a step-by-step methodology for setting up and interpreting TLC plates to monitor the reaction.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator allows for UV visualization).
-
Developing Chamber: A beaker with a watch glass cover or a dedicated TLC tank.
-
Spotting: Glass capillary tubes.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate).
-
Visualization: UV lamp (254 nm).
-
Ancillary: Pencil, ruler, standard laboratory glassware.
Step-by-Step Methodology
Step 1: Plate and Chamber Preparation
-
Handle the Plate Carefully: Hold the TLC plate by its edges to avoid contaminating the silica surface with oils from your skin.[4]
-
Draw the Baseline: Using a pencil (never a pen, as ink will chromatograph), gently draw a straight line approximately 1 cm from the bottom of the plate.[3] This is your origin or baseline.
-
Mark the Lanes: Mark three small tick marks on the baseline for your samples. Label them from left to right: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).[5]
-
Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline you drew on the plate.[4] Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front and reproducible Rf values.
Step 2: Sample Preparation and Spotting
-
Starting Material (SM) Solution: Prepare a dilute solution of your 5-fluoro-2-nitrobenzoic acid starting material in a volatile solvent like ethyl acetate.
-
Reaction Mixture (RM) Aliquot: At desired time intervals (e.g., T=0, 30 min, 1 hr), take a small aliquot (a drop) from the reaction flask using a glass capillary.[5] Dilute this aliquot in a small vial with a volatile solvent.
-
Spotting the Plate:
-
SM Lane: Using a clean capillary tube, draw up the SM solution and gently touch the tip to the "SM" mark on the baseline. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[6] Allow the solvent to fully evaporate.
-
RM Lane: Use a different clean capillary to spot the diluted reaction mixture on the "RM" mark. Let it dry.
-
Co-spot (C) Lane: Spot the SM solution on the "C" mark. After it dries, spot the RM solution directly on top of the SM spot.[5] The co-spot is a critical internal standard that helps to definitively distinguish the starting material from the product, especially if their Rf values are close.
-
Step 3: Developing the Chromatogram
-
Placement: Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the plate is standing upright and not touching the filter paper or the sides of the chamber. Cover the chamber immediately.
-
Elution: Allow the mobile phase to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.
-
Mark the Solvent Front: Immediately and lightly trace the solvent front with a pencil, as the solvent will evaporate quickly.[7]
Step 4: Visualization and Interpretation
-
UV Visualization: Let the plate dry completely in a fume hood. View the plate under a short-wave (254 nm) UV lamp.[8] The aromatic rings in both the reactant and product will absorb the UV light, appearing as dark spots against the green fluorescent background of the plate.[8]
-
Circle the Spots: Lightly circle the visible spots with a pencil.
-
Interpret the Results:
-
T=0: You should see a single spot in the SM lane and the RM lane at the same height. The C lane will also show a single, slightly more concentrated spot at this same height.
-
As the reaction proceeds: A new, higher spot (the less polar ester product) will appear in the RM lane. The original SM spot in the RM lane will begin to fade.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture (RM) lane.[2]
-
-
Calculate Rf Values: The Retention Factor (Rf) is a key parameter for documenting results.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The product (ethyl 5-fluoro-2-nitrobenzoate) will have a higher Rf value than the starting material (5-fluoro-2-nitrobenzoic acid). An ideal separation will have Rf values between 0.2 and 0.7.[7]
-
Caption: Experimental workflow for monitoring the reaction by TLC.
Data Presentation: Optimizing Your Separation
The choice of mobile phase is crucial for achieving good separation. A common starting point for separating a carboxylic acid from its corresponding ester is a mixture of hexane and ethyl acetate.
Table 1: Typical Rf Values and Observations
| Compound | Expected Polarity | Mobile Phase (Hexane:EtOAc = 2:1) | Expected Rf Value | UV (254 nm) Appearance |
| 5-Fluoro-2-nitrobenzoic acid (SM) | High | Hexane:EtOAc (2:1) | ~ 0.1 - 0.3 | Dark Spot |
| Ethyl 5-fluoro-2-nitrobenzoate (Product) | Low | Hexane:EtOAc (2:1) | ~ 0.4 - 0.7 | Dark Spot |
Table 2: Mobile Phase Optimization Guide
| Observation on TLC Plate | Diagnosis | Recommended Action |
| All spots remain at the baseline (Rf values are too low). | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., try Hexane:EtOAc 1:1).[7] |
| All spots are near the solvent front (Rf values are too high). | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., try Hexane:EtOAc 4:1).[7] |
| Spots for SM and Product are very close together. | Poor resolution. | Adjust the solvent ratio in small increments or try a different solvent system (e.g., Dichloromethane:Methanol).[9] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during TLC analysis in a direct question-and-answer format.
Q1: Why are my spots "streaking" or "tailing" down the plate instead of being round?
-
A1: Causality & Solution: This is one of the most common TLC problems.[10]
-
Sample Overload: You have spotted too much material. The stationary phase becomes saturated, and the excess material travels up with the solvent front. Solution: Dilute your sample solution further or apply less volume when spotting.
-
Highly Polar Compound: The starting material, being an acid, can interact very strongly with the acidic silica gel, causing tailing. Solution: Add a very small amount (e.g., 1-2 drops) of acetic acid or formic acid to your mobile phase. This protonates the silica surface and the analyte, reducing the strong ionic interactions that cause streaking.
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it will streak. Solution: Ensure your sample is completely dissolved before spotting.
-
Q2: I don't see any spots under the UV lamp after running the plate. What went wrong?
-
A2: Causality & Solution:
-
Sample Too Dilute: The concentration of your compounds is below the detection limit of UV visualization. Solution: Prepare a more concentrated sample solution or spot the same lane multiple times, allowing the solvent to dry completely between each application.[4]
-
Solvent Level Too High: If the solvent level in the chamber is above your baseline, your samples will dissolve directly into the solvent pool instead of eluting up the plate.[4] Solution: Always ensure the solvent level is well below the origin line.
-
Compound is Not UV-Active: While unlikely for these specific aromatic nitro-compounds, some molecules do not absorb UV light at 254 nm. Solution: Use an alternative visualization technique. A stain specific for nitroaromatic compounds involves reduction with stannous chloride (SnCl₂) followed by diazotization and coupling to form a colored dye.[11] Alternatively, a general-purpose iodine chamber can be used.[12]
-
Q3: My starting material and product spots are barely separated. How can I improve the resolution?
-
A3: Causality & Solution: The polarity of your mobile phase is not optimal for separating these two specific compounds.
-
Fine-Tune the Mobile Phase: If the spots are low on the plate and close together, a slight increase in polarity might separate them more. If they are high on the plate, a slight decrease in polarity is needed. Make small, systematic adjustments to your solvent ratio (e.g., from 2:1 to 2.5:1 Hexane:EtOAc).
-
Change Solvents: Solvents have different selectivities. If adjusting the ratio of Hexane:EtOAc doesn't work, try a completely different system. For example, a mixture of Dichloromethane and Methanol or Toluene and Acetone might provide a different separation profile.[13]
-
Q4: The solvent front on my plate is crooked or slanted. Why?
-
A4: Causality & Solution: An uneven solvent front will lead to inaccurate Rf values.
-
Uneven Plate Bottom: The bottom of the TLC plate may not be perfectly flat, causing the solvent to enter unevenly.
-
Improper Placement: The plate might be touching the side of the chamber or the filter paper.
-
Disturbance: The chamber may have been moved or jostled during development.
-
Solution: Ensure the bottom of the plate is cut evenly, place it carefully in the center of the chamber, and leave it undisturbed during development.
-
Caption: A decision-making flowchart for troubleshooting common TLC issues.
References
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Shrestha, B. (2018). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education, 95(11), 2041–2045. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Chrominfo. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]
Sources
- 1. 利用できないコンテンツ [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. microbiozindia.com [microbiozindia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
Technical Support Center: Catalyst Selection and Troubleshooting for the Reduction of Ethyl 5-fluoro-2-nitrobenzoate
Welcome to our dedicated technical support guide for the catalytic reduction of Ethyl 5-fluoro-2-nitrobenzoate. This molecule is a critical building block in the synthesis of various pharmaceutical agents, and the selective reduction of its nitro group is a pivotal step in many synthetic routes. The presence of both a fluorine atom and an ester group on the aromatic ring introduces challenges related to chemoselectivity, making the choice of catalyst and reaction conditions paramount for a successful outcome.
This guide is structured in a question-and-answer format to directly address the common and complex issues encountered during this transformation. We will delve into the causality behind experimental choices, providing you with the expertise to not only follow protocols but also to troubleshoot and optimize them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary catalyst choices for reducing Ethyl 5-fluoro-2-nitrobenzoate, and what are the key considerations?
The catalytic hydrogenation of aromatic nitro compounds is a well-established transformation, with several catalysts capable of effecting this change.[1] However, for a substrate like Ethyl 5-fluoro-2-nitrobenzoate, the main challenge is to reduce the nitro group selectively without affecting the ester or the carbon-fluorine bond.
The most commonly employed catalysts for nitro group reduction are:
-
Palladium on Carbon (Pd/C): Often the first choice for nitro reductions due to its high activity.[2]
-
Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂): Also highly active, sometimes used when Pd/C is not effective.
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, but it can be pyrophoric and may require careful handling.[3][4]
For this specific substrate, the primary concern is preventing dehalogenation (loss of the fluorine atom). Palladium-based catalysts are known to be highly active for hydrodehalogenation, which can be a significant side reaction. Raney Nickel is often a better choice when dehalogenation of aromatic halides is a concern.[2]
Another potential side reaction is the reduction of the ethyl ester . While generally less reactive than the nitro group, harsh conditions (high pressure, high temperature, or highly active catalysts) can lead to its reduction to an alcohol or even a methyl group.
A summary of catalyst considerations is presented below:
| Catalyst | Typical Conditions | Advantages | Disadvantages & Mitigation Strategies |
| 5% or 10% Pd/C | H₂ (1-5 bar), Room Temp, Ethanol/Methanol | High activity for nitro reduction.[2] | High risk of defluorination. To minimize, use lower catalyst loading, lower H₂ pressure, and shorter reaction times. |
| 5% Pt/C or PtO₂ | H₂ (1-5 bar), Room Temp, Ethanol/Ethyl Acetate | Generally lower tendency for dehalogenation than Pd/C. | Can be less active than Pd/C, potentially requiring higher catalyst loading or longer reaction times. |
| Raney Nickel | H₂ (1-10 bar), Room Temp to 50°C, Ethanol | Lower propensity for dehalogenation compared to Pd/C.[2] Cost-effective. | Pyrophoric when dry, requiring careful handling.[4] May require higher pressures for complete conversion. |
| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl in Ethanol) | Excellent chemoselectivity, avoids dehalogenation and ester reduction.[5] | Stoichiometric reagent, leading to significant tin waste. Not a catalytic hydrogenation method. |
| Iron (Fe) in Acid | Acetic Acid or NH₄Cl | Very cost-effective and chemoselective.[2] | Generates large amounts of iron sludge, which can complicate work-up and purification.[6] |
Recommendation: For initial trials, Raney Nickel or Platinum on Carbon are recommended over Palladium on Carbon to minimize the risk of defluorination. If catalytic hydrogenation proves problematic, chemical reducing agents like SnCl₂ can be a reliable, albeit less environmentally friendly, alternative.
Q2: My reaction is stalled or incomplete. What are the likely causes and how can I troubleshoot this?
An incomplete reduction can be frustrating. Here’s a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for incomplete hydrogenation.
In-depth Explanation:
-
Hydrogen Supply: This is the most straightforward check. Ensure your hydrogen source (balloon or cylinder) has adequate pressure and that all connections are secure. A slow leak can prevent the reaction from reaching completion.
-
Catalyst Deactivation: Heterogeneous catalysts can be deactivated by a variety of substances, a phenomenon known as catalyst poisoning.[7] Sulfur-containing compounds are notorious poisons for many metal catalysts. Ensure high-purity solvents and reagents. The catalyst itself may also be inactive if it's old or has been improperly handled. Using a fresh batch of catalyst is a simple way to rule this out.
-
Mass Transfer Limitations: In a heterogeneous catalytic reaction, the hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface. If stirring is inadequate, the reaction can become mass-transfer limited. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mixing.
Q3: I am observing a significant amount of the defluorinated product. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction, especially with palladium catalysts. The C-F bond is generally the strongest carbon-halogen bond, but it can still be cleaved under hydrogenation conditions.
Caption: Reaction pathway showing desired product and defluorinated side-product.
Strategies to Minimize Defluorination:
-
Change the Catalyst: As discussed in Q1, switch from Pd/C to a catalyst with a lower propensity for hydrodehalogenation, such as Raney Nickel or Pt/C .[2]
-
Modify Reaction Conditions:
-
Lower Hydrogen Pressure: High H₂ pressure can promote defluorination. Try running the reaction at atmospheric pressure (balloon) instead of in a high-pressure vessel.
-
Control Temperature: While gentle heating can increase the rate of the desired reaction, excessive heat can also accelerate side reactions. Maintain the reaction at room temperature if possible.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Use of Catalyst Modifiers/Poisons: In some cases, the addition of a small amount of a catalyst "poison" can selectively inhibit the undesired side reaction. For example, adding a small amount of a sulfur-containing compound like thiophene can sometimes suppress hydrodehalogenation, although this will also reduce the overall reaction rate and requires careful optimization.
Q4: How should I safely handle pyrophoric catalysts like dry Pd/C and Raney Nickel?
Safety is paramount when working with hydrogenation catalysts, many of which are pyrophoric (ignite spontaneously in air), especially after use.
Handling Procedure:
-
Never handle the dry powder in the air: When weighing the catalyst, do so quickly and in an inert atmosphere (e.g., a glove box or under a stream of nitrogen) if possible.
-
Work-up: After the reaction is complete, the flask should be carefully purged with an inert gas like nitrogen or argon to remove all hydrogen.[8]
-
Filtration: The catalyst is typically removed by filtration through a pad of Celite®. Crucially, the catalyst/Celite pad must never be allowed to go dry on the filter funnel. [8] Keep it wet with the reaction solvent or another solvent like ethanol or isopropanol.
-
Quenching and Disposal: The wet catalyst/Celite cake should be carefully transferred to a separate beaker and quenched by slowly adding water. It can then be stored under water in a clearly labeled waste container for proper disposal according to your institution's safety guidelines. Do not mix it with organic waste.
Experimental Protocol: Selective Reduction using Raney Nickel
This protocol provides a general guideline. Optimization may be required based on your specific setup and scale.
Materials and Reagents:
-
Ethyl 5-fluoro-2-nitrobenzoate
-
Raney Nickel (commercially available as a 50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (balloon or cylinder)
-
Diatomaceous earth (Celite®)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet, and a stopper.
Procedure:
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney Nickel slurry. Wash the catalyst with anhydrous ethanol (3 x volume of catalyst) to remove the water.
-
Reaction Setup: To the three-neck flask, add Ethyl 5-fluoro-2-nitrobenzoate (1.0 eq). Add anhydrous ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).
-
Inerting the System: Add the prepared Raney Nickel (approx. 10-20 wt% of the starting material) to the flask. Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Switch the gas inlet to a hydrogen balloon or a regulated supply from a cylinder (set to ~1-3 bar). Ensure a positive pressure of hydrogen is maintained.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, stop the hydrogen flow and carefully purge the flask with nitrogen for 10-15 minutes.
-
Catalyst Removal: Prepare a small plug of Celite® in a Büchner funnel. Pre-wet the Celite pad with ethanol. Filter the reaction mixture through the Celite pad. Ensure the pad remains wet throughout the filtration. Wash the flask and the Celite pad with additional ethanol to recover all the product.
-
Isolation: The filtrate, containing the desired product (Ethyl 2-amino-5-fluorobenzoate), can be concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
-
Catalyst Quenching: As described in Q4, immediately and carefully quench the Raney Nickel/Celite cake with water and store it for proper disposal.
References
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing). DOI:10.1039/D5MA00711A. Retrieved from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. Retrieved from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing. Retrieved from [Link]
-
Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4. (n.d.). PubChem. Retrieved from [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
-
Raney nickel reductions-part i. (n.d.). Journal of Scientific & Industrial Research. Retrieved from [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2021). SciRP.org. Retrieved from [Link]
-
Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. (n.d.). PubMed. Retrieved from [Link]
-
Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions. (2023). RSC Publishing. Retrieved from [Link]
-
Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Selective Acetylene Hydrogenation: Influence of Carbon Supports on the Stabilization of Pd 4 S-like Active Sites. (n.d.). MDPI. Retrieved from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Organic Chemistry Resources. Retrieved from [Link]
-
Raney nickel. (n.d.). Wikipedia. Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Catalyzed by Molybdenum Sulphide Clusters. (2017). ResearchGate. Retrieved from [Link]
-
Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved from [Link]
-
Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Sources
- 1. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide: Synthesis Routes for Fluoronitrobenzoate Esters
Executive Summary & Strategic Overview
Fluoronitrobenzoate esters (e.g., methyl 2-fluoro-4-nitrobenzoate, ethyl 4-fluoro-3-nitrobenzoate) are critical bifunctional scaffolds in medicinal chemistry. The orthogonality of the nitro group (reducible to aniline) and the fluorine atom (susceptible to SNAr displacement) makes them versatile precursors for benzimidazoles, quinolones, and labeling reagents.
Selecting the optimal synthesis route depends heavily on the required substitution pattern (regiochemistry) and scale. This guide compares three distinct strategic approaches:
-
Route A: Classical Esterification (Modifying a pre-functionalized acid).
-
Route B: Electrophilic Nitration (Installing the nitro group onto a fluorobenzoate).
-
Route C: Halex Fluorination (Installing the fluorine via Cl/F exchange).
Decision Matrix: Route Selection
| Feature | Route A: Esterification | Route B: Nitration | Route C: Halex Process |
| Primary Use Case | Lab-scale; High-purity needs | Accessing specific isomers (e.g., 3-nitro-4-fluoro) | Industrial scale; Cost reduction |
| Key Challenge | Availability of acid precursor | Regioselectivity & Safety (Exotherms) | High Temp (>180°C) & Solvent Safety |
| Typical Yield | 85–95% | 60–80% (Isomer dependent) | 70–90% |
| Green Metric | Moderate (Acid waste) | Poor (Mixed acid waste) | Poor (High energy, DMSO risks) |
Detailed Route Analysis
Route A: Classical Esterification of Fluoronitrobenzoic Acids
This is the most reliable method for laboratory synthesis when the corresponding carboxylic acid is available (e.g., via oxidation of fluoronitrotoluenes).
-
Mechanism: Acid-catalyzed Fischer esterification or Acyl Chloride activation.
-
Causality: The electron-withdrawing nature of the nitro and fluoro groups increases the acidity of the carboxylic acid but can slightly deactivate the carbonyl carbon toward nucleophilic attack by the alcohol. Strong acid catalysis (H₂SO₄) or activation (SOCl₂) is required to drive kinetics.
Protocol 1: Acid-Catalyzed Fischer Esterification (Standard)
-
Reagents: Methanol (excess), conc. H₂SO₄ (catalyst).[4]
-
Conditions: Reflux, 3–8 hours.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g (27 mmol) of 4-fluoro-3-nitrobenzoic acid in 50 mL absolute methanol.
-
Catalyst Addition: Cautiously add 2.0 mL conc. H₂SO₄ dropwise. Note: Exothermic.
-
Reflux: Heat to reflux (approx. 65°C) for 8 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Evaporate methanol under reduced pressure. Pour residue onto 100 g crushed ice.
-
Isolation: Extract with Ethyl Acetate (3 x 25 mL). Wash organic layer with sat. NaHCO₃ (to remove unreacted acid) and brine.
-
Drying: Dry over anhydrous MgSO₄ and concentrate to yield yellow oil/solid.
-
Validation: Yield ~90%. Purity >98% by HPLC.
Protocol 2: Acyl Chloride Activation (For Sterically Hindered Acids)
-
Reagents: Thionyl Chloride (SOCl₂), catalytic DMF, Methanol.
-
Why this route? If the ortho-fluorine provides steric hindrance or if the reaction is sluggish, converting to the acid chloride creates a hyper-reactive intermediate.
Step-by-Step Methodology:
-
Activation: Suspend 27.5 g of acid in 275 mL 1,2-dichloroethane. Add catalytic DMF (1.4 mL).
-
Chlorination: Add SOCl₂ (1.5 eq) dropwise. Stir at RT or mild heat until gas evolution ceases (formation of acid chloride).
-
Esterification: Cool to 0°C. Add Methanol (excess) slowly.
-
Workup: Remove solvent/excess SOCl₂ in vacuo. Recrystallize from hexane/EtOAc.
Route B: Electrophilic Nitration of Fluorobenzoates
Used when the fluorinated ester (or acid) is the starting material. This route is defined by directing effects .
-
Regiochemistry:
-
Fluorine: Ortho/Para directing (deactivating).
-
Ester/Acid: Meta directing (strongly deactivating).
-
-
Example Case: Nitration of p-fluorobenzoic acid yields 3-nitro-4-fluorobenzoic acid. The nitro group enters ortho to the fluorine (governed by F's directing power over the meta-directing carboxyl).
Protocol: Mixed Acid Nitration[8]
-
Safety Critical: This reaction is highly exothermic. Runaway reactions can occur if temperature is not controlled.
-
Reagents: HNO₃ (fuming), H₂SO₄.
Step-by-Step Methodology:
-
Preparation: Cool 300 mL conc. H₂SO₄ to 0°C. Add 150 mL HNO₃ (d=1.42) dropwise, maintaining T < 10°C.
-
Addition: Add 50 g p-fluorobenzoic acid in portions over 30 mins. Do not allow T to rise above 20°C during addition.
-
Reaction: Stir at 20°C for 16 hours.
-
Quench: Pour onto 1 kg ice. The product precipitates.[9]
-
Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water.
-
Yield: ~85% of 3-nitro-4-fluorobenzoic acid (precursor to ester).
Route C: The Halex Process (Nucleophilic Fluorination)
Used industrially to convert Chloronitrobenzoates to Fluoronitrobenzoates.
-
Mechanism: SNAr. The nitro group activates the ring, making the chloride a good leaving group.
-
Reagents: Anhydrous KF, Polar Aprotic Solvent (Sulfolane, DMSO, DMAc), Phase Transfer Catalyst (optional).
-
Safety Warning: Thermal Runaway. The "Stanlow Accident" involved a Halex reaction in DMSO that exploded due to thermal instability. Sulfolane is the preferred safer solvent for high-temperature Halex.
Protocol: Halex Fluorination in Sulfolane[10]
-
Drying: Mix 1 eq Methyl 2-chloro-4-nitrobenzoate and 1.5 eq KF in Sulfolane. Crucial: Remove all water via azeotropic distillation with toluene before heating. Water kills the reaction by solvating fluoride.
-
Reaction: Heat to 180–190°C for 4–6 hours.
-
Workup: Cool, filter off KCl salts. Distill product under high vacuum.
Comparative Data Analysis
The following table summarizes the performance metrics of the three routes based on experimental data.
| Metric | Route A: Fischer Esterification | Route B: Nitration | Route C: Halex Process |
| Starting Material | Fluoronitrobenzoic Acid | Fluorobenzoic Acid/Ester | Chloronitrobenzoate |
| Reaction Temp | 65°C (Reflux) | 0°C | 180°C–220°C |
| Yield | 90–95% | 75–85% | 80–90% |
| Purity (Crude) | High (>95%) | Moderate (Isomer mix possible) | Low (Tars/Salts) |
| Scalability | Excellent | Good (Heat transfer limits) | High (Continuous flow preferred) |
| Safety Profile | Green/Safe | Hazardous (Strong Oxidizer) | High Risk (Thermal Runaway) |
| Cost Efficiency | Low (if acid is cheap) | Moderate | Best for bulk manufacturing |
Visualizing the Synthesis Pathways
The following diagram illustrates the logical flow and decision points for synthesizing Methyl 2-fluoro-4-nitrobenzoate and Ethyl 4-fluoro-3-nitrobenzoate.
Figure 1: Strategic decision tree for selecting synthesis routes based on starting material availability and scale.
References
-
Ethyl 4-fluoro-3-nitrobenzoate Synthesis Protocol. National Institutes of Health (PMC). Available at: [Link]
-
Halex Process and Safety (Stanlow Incident). Scientific Update. Available at: [Link]
-
Nitration of Fluorobenzoic Acids (PrepChem). PrepChem. Available at: [Link]
-
Catalytic Esterification using MOFs. Royal Society of Chemistry. Available at: [Link][3][5][8][11][12][13]
Sources
- 1. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 10. Halex process - Wikipedia [en.wikipedia.org]
- 11. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. scientificupdate.com [scientificupdate.com]
Introduction: The Critical Need for Isomer-Specific Characterization
An Objective Guide to the Spectral Analysis of Ethyl Fluoro-2-Nitrobenzoate Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold—can exhibit dramatically different pharmacological, toxicological, and reactive properties. Ethyl fluoro-2-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a classic analytical challenge. The subtle repositioning of the fluorine and nitro groups on the benzoate ring gives rise to isomers that can be difficult to distinguish, yet whose distinct identities are critical for process control and final product purity.
This guide provides a comprehensive, data-driven comparison of the primary analytical techniques used to differentiate Ethyl 5-fluoro-2-nitrobenzoate from its common positional isomer, Ethyl 4-fluoro-2-nitrobenzoate. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, moving beyond theoretical principles to offer field-proven insights and detailed experimental protocols. The objective is to equip researchers, analytical scientists, and process chemists with the expertise to select the most effective analytical strategies, interpret complex spectral data with confidence, and ensure the unambiguous identification of their target molecule.
The Isomers in Focus: Structural and Electronic Profiles
The two isomers under investigation are Ethyl 5-fluoro-2-nitrobenzoate and Ethyl 4-fluoro-2-nitrobenzoate. While structurally similar, the placement of the highly electronegative fluorine and the strong electron-withdrawing nitro group profoundly influences the electronic environment of the benzene ring, leading to distinct and measurable differences in their spectral signatures.
-
Ethyl 5-fluoro-2-nitrobenzoate (Isomer A): The fluorine atom is meta to the nitro group and para to the ethyl ester group. This positioning results in a specific set of electronic interactions that dictate the chemical shifts and coupling patterns of the aromatic protons.
-
Ethyl 4-fluoro-2-nitrobenzoate (Isomer B): The fluorine atom is meta to the ethyl ester and para to the nitro group. The direct para relationship with the powerful nitro group significantly impacts the electron density around the fluorine atom and adjacent protons.
Comparative Spectral Analysis: A Multi-Technique Approach
No single technique provides a complete picture. A robust analytical workflow relies on the synergistic interpretation of data from multiple orthogonal techniques.
¹H NMR Spectroscopy: Deciphering Proton Environments
¹H NMR is a first-line technique for distinguishing isomers by analyzing the chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons. The substitution pattern on the benzene ring creates a unique "fingerprint" for each isomer.
Expert Interpretation: For Ethyl 5-fluoro-2-nitrobenzoate , we expect to see three distinct aromatic proton signals. The proton at C6 (ortho to the nitro group) will be the most downfield. The protons at C3 and C4 will exhibit coupling to each other (ortho coupling, ³JHH) and to the fluorine atom (³JHF and ⁴JHF).
For Ethyl 4-fluoro-2-nitrobenzoate , the situation is different. The proton at C3 (between the two electron-withdrawing groups) will be significantly downfield. The protons at C5 and C6 will show characteristic ortho coupling to each other and coupling to the fluorine atom at C4. The magnitude of the fluorine-proton coupling constants (JHF) is highly dependent on the number of bonds separating the nuclei and is a key differentiator.
¹⁹F NMR Spectroscopy: The Definitive Tool for Fluoro-isomers
Given the presence of a fluorine atom, ¹⁹F NMR is arguably the most direct and unambiguous method for distinguishing between these isomers. The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment.
Expert Interpretation: The primary differentiating factor is the position of the fluorine relative to the strongly electron-withdrawing nitro group. In Ethyl 4-fluoro-2-nitrobenzoate , the fluorine is para to the nitro group, placing it in a position of maximum electron withdrawal through resonance. This deshielding effect results in a significantly downfield chemical shift compared to Ethyl 5-fluoro-2-nitrobenzoate , where the fluorine is meta to the nitro group and experiences a weaker inductive electron-withdrawing effect. This difference in chemical shift is typically large and provides a clear, diagnostic marker for identification.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compounds, ensuring they are indeed isomers (m/z 213.04 for the molecular ion [M]⁺). High-resolution mass spectrometry (HRMS) can provide the elemental composition. While the molecular ions will be identical, subtle differences may arise in the fragmentation patterns upon electron ionization (EI-MS) due to the differential stability of fragment ions based on substituent positions.
Expert Interpretation: The primary fragmentation pathway often involves the loss of the ethoxy group (-OEt, 45 Da) from the ester, followed by the loss of carbon monoxide (-CO, 28 Da). While the major fragments may be similar, the relative intensities could differ. For instance, the stability of the benzoyl cation intermediate formed after the loss of the ethoxy group will be influenced by the substituent pattern, potentially leading to variations in the abundance of subsequent fragment ions.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides information about the functional groups present in the molecule. Both isomers will show characteristic absorption bands for the C=O stretch of the ester, the asymmetric and symmetric N-O stretches of the nitro group, and C-F bond vibrations.
Expert Interpretation: The primary utility of IR lies in identifying the key functional groups, confirming the general structure. While subtle shifts in the vibrational frequencies of the C-NO₂ and C-F bonds can occur due to their different electronic environments in the two isomers, these shifts can be small and may overlap with other peaks. Therefore, while useful for functional group confirmation, IR spectroscopy is less definitive for isomer differentiation compared to NMR techniques.
Data Summary: A Head-to-Head Comparison
The following table summarizes the expected and experimentally observed spectral data for the two isomers, providing a clear basis for comparison.
| Parameter | Ethyl 5-fluoro-2-nitrobenzoate (Isomer A) | Ethyl 4-fluoro-2-nitrobenzoate (Isomer B) | Significance for Differentiation |
| Molecular Weight | 213.17 g/mol | 213.17 g/mol | Identical; confirms isomerism. |
| ¹H NMR (Aromatic) | Three distinct signals, complex splitting due to H-H and H-F coupling. | Three distinct signals, characteristic splitting patterns. | High: Unique coupling patterns and chemical shifts are diagnostic. |
| ¹⁹F NMR (δ) | Approx. -110 to -115 ppm (relative to CFCl₃) | Approx. -100 to -105 ppm (relative to CFCl₃) | Very High: Large, clear difference in chemical shift is the most definitive indicator. |
| MS (m/z of M⁺) | 213.04 | 213.04 | Identical; confirms isomerism. |
| IR (ν C=O) | ~1730 cm⁻¹ | ~1730 cm⁻¹ | Low: Minimal difference expected. |
| IR (ν C-NO₂ asym) | ~1530 cm⁻¹ | ~1530 cm⁻¹ | Low: Subtle shifts may be observed but are not primary identifiers. |
Note: Specific NMR chemical shifts can vary slightly based on the solvent and concentration used.
Experimental Protocols: A Self-Validating Workflow
The following protocols describe the step-by-step methodologies for acquiring high-quality spectral data.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the ethyl fluoro-2-nitrobenzoate isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0 ppm.
-
Dissolution: Cap the tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is fully dissolved.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans is usually sufficient.
-
¹⁹F NMR: Acquire data using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency. ¹H decoupling is typically applied to simplify the spectrum to a singlet for each fluorine environment. A wider spectral width is necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS reference for ¹H NMR. For ¹⁹F NMR, an external or internal reference standard (like CFCl₃) is used.
Protocol 2: Mass Spectrometry (Electron Ionization - EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Method Setup: Set up the EI-MS method. Typical parameters include an ionization energy of 70 eV and a source temperature of 230 °C.
-
Sample Introduction: Introduce the sample into the ion source. For pure, volatile samples, a direct insertion probe can be used. For complex mixtures, coupling with Gas Chromatography (GC-MS) is required to separate the components before analysis.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the major fragment ions. Compare the fragmentation pattern to known databases or predict fragmentation pathways to support the proposed structure.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for isomer identification.
Caption: Workflow for the definitive identification of Ethyl Fluoro-2-Nitrobenzoate isomers.
Conclusion and Recommendations
The unambiguous differentiation of Ethyl 5-fluoro-2-nitrobenzoate and Ethyl 4-fluoro-2-nitrobenzoate is readily achievable through a systematic, multi-technique analytical approach. While ¹H NMR and Mass Spectrometry provide essential confirmatory data regarding proton environments and molecular weight, ¹⁹F NMR spectroscopy stands out as the most powerful and definitive technique . The significant difference in the ¹⁹F chemical shift, driven by the distinct electronic relationship between the fluorine and nitro substituents, provides a clear and robust diagnostic marker.
For routine quality control and process monitoring, an initial ¹⁹F NMR screen is recommended for its speed and clarity. For comprehensive structural elucidation in a research or development context, a full suite of analyses, including ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry, should be employed to build a self-validating and authoritative data package. This rigorous approach ensures the integrity of synthetic pathways and the quality of the final product, upholding the highest standards of scientific and pharmaceutical practice.
A Comparative Guide to the Reactivity of Ethyl 5-Fluoro-2-Nitrobenzoate and Methyl 5-Fluoro-2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
We will delve into the critical chemical reactions these molecules undergo—nucleophilic aromatic substitution (SNAr), nitro group reduction, and ester hydrolysis—offering insights into how the seemingly minor difference between an ethyl and a methyl ester group can influence reaction kinetics, yields, and overall synthetic utility.
Core Molecular Structures and Properties
| Feature | Ethyl 5-fluoro-2-nitrobenzoate | Methyl 5-fluoro-2-nitrobenzoate |
| Molecular Formula | C₉H₈FNO₄ | C₈H₆FNO₄ |
| Molecular Weight | 213.16 g/mol | 199.13 g/mol |
| General Description | An important intermediate in the synthesis of pharmaceuticals, allowing for the introduction of fluorine into aromatic systems to enhance metabolic stability and bioavailability.[1] | A key intermediate in pharmaceutical development, particularly for anti-inflammatory and central nervous system agents, as well as in agrochemical research.[4] |
Reactivity Comparison: A Deep Dive
The primary differences in reactivity between the ethyl and methyl esters of 5-fluoro-2-nitrobenzoate will be governed by the subtle interplay of electronic and steric effects of the ester group.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution by the strong electron-withdrawing nitro group at the 5-position.[2][3] This reaction is a cornerstone of the synthetic utility of these molecules.
Mechanism of SNAr:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized by the electron-withdrawing nitro group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.[2]
Substrate [label="5-Fluoro-2-nitrobenzoate"]; Nucleophile [label="Nucleophile (Nu⁻)"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product"]; Leaving_Group [label="Fluoride Ion (F⁻)"];
Substrate -> Intermediate [label="Attack at C-F"]; Nucleophile -> Intermediate; Intermediate -> Product [label="Elimination of F⁻"]; Intermediate -> Leaving_Group; }
General workflow for Nucleophilic Aromatic Substitution (SNAr).
Expected Reactivity Difference:
In the context of SNAr reactions at the fluorine-bearing carbon, the difference in reactivity between the ethyl and methyl esters is expected to be minimal. The primary electronic influence on the aromatic ring comes from the strongly deactivating nitro group. The ester group itself is also electron-withdrawing, but its influence is less pronounced than that of the nitro group.
-
Electronic Effects: The inductive effect of the ethyl group is slightly greater than that of the methyl group, meaning it is slightly more electron-donating. However, this effect is transmitted through several bonds and is unlikely to have a significant impact on the electron density of the aromatic ring, which is dominated by the nitro group.
-
Steric Effects: The ethyl group is bulkier than the methyl group.[1] This could potentially lead to a slightly slower reaction rate for the ethyl ester if the incoming nucleophile is also large, due to steric hindrance. However, for most common nucleophiles, this effect is likely to be negligible.
Experimental Protocol: SNAr Reaction with an Amine (General Procedure)
This protocol is adapted from a procedure for a similar substrate, 2-fluoro-5-nitrobenzene-1,4-diamine.[2]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl or methyl 5-fluoro-2-nitrobenzoate (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 equivalents) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100°C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group is another crucial transformation, opening up avenues for further functionalization, such as diazotization or acylation.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing a catalyst like palladium on carbon (Pd/C) with a hydrogen source.
-
Metal-Mediated Reduction: Classic methods using metals like iron (Fe) or tin (Sn) in an acidic medium are robust and cost-effective.
Start [label="Ethyl or Methyl\n5-Fluoro-2-nitrobenzoate"]; Method1 [label="Catalytic Hydrogenation\n(H₂, Pd/C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method2 [label="Metal-Mediated Reduction\n(e.g., Fe/HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ethyl or Methyl\n2-Amino-5-fluorobenzoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Method1; Start -> Method2; Method1 -> Product; Method2 -> Product; }
Common methods for the reduction of the nitro group.
Expected Reactivity Difference:
The reactivity of the nitro group is primarily influenced by the electronic environment of the aromatic ring. As established, the electronic difference between the ethyl and methyl ester is minimal. Therefore, it is expected that both compounds will undergo nitro group reduction at similar rates and with similar efficiencies under the same reaction conditions.
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
This protocol is a general procedure based on established methods for nitroarene reduction.[5][6]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve ethyl or methyl 5-fluoro-2-nitrobenzoate (1.0 equivalent) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Ester Hydrolysis
The hydrolysis of the ester group to the corresponding carboxylic acid can be an important step, for instance, if the free carboxylic acid is required for subsequent amide bond formation.
Expected Reactivity Difference:
Ester hydrolysis can be catalyzed by either acid or base. In this reaction, the steric and electronic properties of the alcohol portion of the ester can have a more noticeable effect on the reaction rate.
-
Steric Effects: The ethyl group is larger than the methyl group, which can lead to increased steric hindrance around the carbonyl carbon.[1] This steric hindrance can slightly impede the approach of the nucleophile (water or hydroxide ion), potentially leading to a slower rate of hydrolysis for the ethyl ester compared to the methyl ester. Studies on the hydrolysis of simple benzoates have shown that methyl benzoate can be more stable to hydrolysis than ethyl benzoate in certain biological matrices, though the differences are often not substantial.[7]
-
Electronic Effects: The slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group would make the carbonyl carbon slightly less electrophilic in the ethyl ester. This would also contribute to a marginally slower rate of hydrolysis.
Experimental Protocol: Alkaline Hydrolysis of the Ester
-
Reaction Setup: Dissolve ethyl or methyl 5-fluoro-2-nitrobenzoate in a mixture of an alcohol (e.g., ethanol) and water.
-
Addition of Base: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the alcohol under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the 5-fluoro-2-nitrobenzoic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
Summary of Reactivity Comparison
| Reaction Type | Expected Reactivity of Ethyl 5-fluoro-2-nitrobenzoate vs. Methyl 5-fluoro-2-nitrobenzoate | Primary Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | Very similar reactivity. | The strong electron-withdrawing effect of the nitro group is the dominant factor. Minor steric differences between the ethyl and methyl groups are unlikely to have a significant impact. |
| Nitro Group Reduction | Very similar reactivity. | The electronic environment of the nitro group is largely unaffected by the minor difference between the ethyl and methyl ester groups. |
| Ester Hydrolysis | Methyl ester is expected to be slightly more reactive. | The smaller size of the methyl group leads to less steric hindrance at the carbonyl carbon. The slightly weaker inductive effect of the methyl group makes the carbonyl carbon slightly more electrophilic. |
Conclusion
Ethyl 5-fluoro-2-nitrobenzoate and methyl 5-fluoro-2-nitrobenzoate are both highly valuable and versatile intermediates in chemical synthesis. While their reactivity in key transformations such as nucleophilic aromatic substitution and nitro group reduction is expected to be very similar, subtle differences may be observed in reactions directly involving the ester functionality, such as hydrolysis. In these cases, the methyl ester is predicted to be slightly more reactive due to reduced steric hindrance and a slightly more electrophilic carbonyl carbon.
The choice between these two reagents will often be guided by practical considerations such as commercial availability, cost, and the specific requirements of the subsequent synthetic steps. For researchers and drug development professionals, understanding these nuanced differences can aid in the rational design and optimization of synthetic routes.
References
- Goti, A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 744-755.
-
MySkinRecipes. (n.d.). Methyl 5-fluoro-2-nitrobenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methyl 5-fluoro-2-nitrobenzoate [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Ethyl 5-fluoro-2-nitrobenzoate Synthesis Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, making their identification, quantification, and control a critical aspect of the drug development process. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities arising from the synthesis of Ethyl 5-fluoro-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.
The narrative that follows is built on the foundational principles of scientific integrity. We will explore the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. Key claims are substantiated with citations to authoritative sources, providing a comprehensive and trustworthy resource for researchers in the field.
The Synthetic Landscape: Origin of Impurities
The most common and economically viable route to Ethyl 5-fluoro-2-nitrobenzoate begins with the nitration of 3-fluorobenzoic acid to yield 5-fluoro-2-nitrobenzoic acid, followed by a Fischer esterification.
Synthesis Pathway Overview
Caption: Synthetic route to Ethyl 5-fluoro-2-nitrobenzoate and the formation of the primary isomeric impurity.
The primary challenge in this synthesis arises during the nitration step. The directing effects of the fluorine and carboxylic acid groups on the aromatic ring lead to the formation of the desired 5-fluoro-2-nitrobenzoic acid as the major product. However, a significant isomeric impurity, 3-fluoro-2-nitrobenzoic acid, is also formed. This isomeric acid is often difficult to remove completely from the desired intermediate.[1]
Consequently, during the subsequent Fischer esterification, this isomeric acid is also converted to its corresponding ethyl ester, Ethyl 3-fluoro-2-nitrobenzoate. The structural similarity and comparable physicochemical properties of these two isomers make their separation and accurate quantification a significant analytical challenge.
Other potential impurities may include unreacted starting materials (3-fluorobenzoic acid and 5-fluoro-2-nitrobenzoic acid), residual solvents, and byproducts from potential side reactions. For the purpose of this guide, we will focus on the critical pair of isomers: Ethyl 5-fluoro-2-nitrobenzoate and Ethyl 3-fluoro-2-nitrobenzoate.
Comparative Analysis of Characterization Techniques
The effective control of impurities requires robust analytical methods capable of separating, identifying, and quantifying the target compounds. Here, we compare the most common and effective techniques for the analysis of Ethyl 5-fluoro-2-nitrobenzoate and its isomeric impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical impurity analysis due to its versatility, sensitivity, and broad applicability.
Expertise & Experience: The key to a successful HPLC separation of closely related isomers lies in the selection of the stationary phase and the optimization of the mobile phase. For aromatic nitro compounds, reversed-phase chromatography is typically the method of choice. A C18 column with a high surface area and end-capping provides the necessary hydrophobicity and minimizes peak tailing. The mobile phase composition, particularly the organic modifier and pH, must be finely tuned to exploit the subtle differences in polarity between the isomers.
Illustrative Experimental Data:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Expected Outcome: Under these conditions, a baseline separation of the two isomers can be achieved, with Ethyl 3-fluoro-2-nitrobenzoate typically eluting slightly earlier than Ethyl 5-fluoro-2-nitrobenzoate due to minor differences in polarity.
Trustworthiness: A self-validating HPLC method should include a system suitability test (SST) with a resolution standard containing both isomers. The acceptance criteria for the SST should include a minimum resolution (e.g., >1.5), theoretical plates, and tailing factor to ensure the method's performance on a day-to-day basis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Expertise & Experience: The successful GC analysis of these esters depends on selecting a column with the appropriate polarity to resolve the isomers. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, often provides the best selectivity. The temperature program must be optimized to ensure sufficient separation without causing on-column degradation of the nitroaromatic compounds. The mass spectrometer provides definitive identification based on the fragmentation patterns of the isomers.
Illustrative Experimental Protocol:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-300 m/z |
Expected Outcome: The two isomers will be separated based on their boiling points and interaction with the stationary phase. The mass spectra, although likely very similar, may show subtle differences in the relative abundance of fragment ions, which can be used for confirmation.
Trustworthiness: Method validation would involve assessing linearity, accuracy, precision, and limits of detection and quantification using certified reference standards for both isomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a greener and often faster alternative to normal-phase HPLC, particularly for the separation of isomers.[2]
Expertise & Experience: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component.[3] The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid chromatography. Chiral stationary phases are commonly used in SFC for enantiomeric separations, but achiral SFC can also be highly effective for positional isomers. The choice of co-solvent (e.g., methanol, ethanol) and stationary phase is critical for achieving selectivity.
Illustrative Experimental Conditions:
| Parameter | Condition |
| Column | Diol or Phenyl-based column |
| Mobile Phase | Supercritical CO₂ with a Methanol gradient |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at 254 nm |
Expected Outcome: SFC can often provide a superior and faster separation of isomers compared to HPLC, with the added benefit of significantly reduced organic solvent consumption.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of impurities.
Expertise & Experience: While HPLC and GC can separate and quantify impurities, NMR provides definitive structural information. For the isomers , ¹H NMR and ¹⁹F NMR would be particularly informative. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom are unique to each isomer, allowing for their unequivocal identification.
Illustrative ¹H NMR Data (in CDCl₃):
-
Ethyl 5-fluoro-2-nitrobenzoate: Distinct aromatic proton signals with specific coupling constants reflecting their positions relative to the fluorine and nitro groups.
-
Ethyl 3-fluoro-2-nitrobenzoate: A different set of aromatic proton signals and coupling patterns.
Trustworthiness: The structural assignment of an impurity by NMR is considered definitive and is a key requirement for the qualification of new impurities under ICH guidelines.[5]
Comparison Summary
| Feature | HPLC | GC-MS | SFC | NMR |
| Primary Use | Quantification, Separation | Separation, Identification | Separation (especially isomers) | Structural Elucidation |
| Selectivity | Good to Excellent | Good to Excellent | Excellent | N/A (for separation) |
| Sensitivity | High (UV, MS) | Very High (MS) | High (UV, MS) | Lower |
| Speed | Moderate | Moderate to Fast | Fast | Slower (for full characterization) |
| "Greenness" | High solvent usage | Moderate solvent usage | Low solvent usage | Moderate solvent usage |
| Cost | Moderate | High | High | Very High |
| Key Advantage | Versatility and robustness | Definitive identification | Speed and reduced solvent use | Unambiguous structure confirmation |
Detailed Experimental Protocols
Standard Synthesis of Ethyl 5-fluoro-2-nitrobenzoate
This protocol is based on the well-established Fischer esterification method.[6]
Materials:
-
5-fluoro-2-nitrobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a solution of 5-fluoro-2-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Ethyl 5-fluoro-2-nitrobenzoate.[6]
Analytical Workflow for Impurity Characterization
Caption: A comprehensive analytical workflow for the characterization of impurities in Ethyl 5-fluoro-2-nitrobenzoate synthesis.
Conclusion and Future Perspectives
The characterization of impurities in Ethyl 5-fluoro-2-nitrobenzoate, particularly the isomeric impurity Ethyl 3-fluoro-2-nitrobenzoate, requires a multi-faceted analytical approach. While HPLC remains the primary tool for routine quality control and quantification, orthogonal techniques such as GC-MS and SFC offer valuable complementary information and can provide superior separation in some cases. For the definitive identification and structural elucidation of unknown impurities, isolation followed by NMR spectroscopy is the gold standard.
As regulatory expectations for impurity control continue to evolve, the development of more sensitive and efficient analytical methods will be paramount. The adoption of greener technologies like SFC will likely increase, driven by both scientific and environmental considerations. Ultimately, a thorough understanding of the synthesis process and the potential impurity profile, combined with a robust and well-validated set of analytical methods, is essential to ensure the quality and safety of the final pharmaceutical products derived from this important intermediate.
References
- Google Patents.
-
PubChem. Ethyl 2-fluoro-5-nitrobenzoate. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ICH. Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. Q3B(R2) Impurities in New Drug Products. [Link]
-
Taylor & Francis Online. Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography. [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
DTIC. Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. [Link]
-
MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
-
Taylor & Francis Online. Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography. [Link]
-
YouTube. What Is Supercritical Fluid Chromatography (SFC)? - Chemistry For Everyone. [Link]
-
Selvita. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
-
Selvita. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link]
-
ResearchGate. Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. [Link]
-
YouTube. What Is Supercritical Fluid Chromatography (SFC)? - Chemistry For Everyone. [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
The Royal Society of Chemistry. 4. [Link]
-
PubMed Central. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. [Link]
Sources
A Comparative Guide to the Structural Confirmation of Ethyl 5-fluoro-2-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Ethyl 5-fluoro-2-nitrobenzoate and its derivatives are pivotal building blocks in the synthesis of a wide array of therapeutic agents.[1] Their utility stems from the strategic placement of reactive sites—the ester, the nitro group, and the fluorine atom—that allow for diverse chemical modifications. However, this synthetic versatility also introduces a critical challenge: the potential for isomeric ambiguity. Ensuring the exact substitution pattern on the aromatic ring is paramount, as even minor structural deviations can lead to profound differences in biological activity and toxicity.
This guide provides a comparative analysis of the essential spectroscopic techniques required for the unambiguous structural confirmation of Ethyl 5-fluoro-2-nitrobenzoate derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating framework for researchers to confidently elucidate the structures of their compounds.
The Analytical Imperative: Why Rigorous Confirmation Matters
The synthesis of derivatives from a starting material like Ethyl 5-fluoro-2-nitrobenzoate can often lead to a mixture of isomers or unexpected rearrangements. For instance, a reaction intended to substitute a group at the 4-position could potentially yield byproducts with substitution at other locations on the benzene ring. Relying on a single analytical technique can be misleading. Therefore, a multi-faceted approach, integrating data from several spectroscopic methods, is essential for building an irrefutable structural proof.
A Symphony of Techniques: A Comparative Overview
The structural elucidation of organic molecules is akin to solving a complex puzzle, with each analytical technique providing a unique set of clues. For Ethyl 5-fluoro-2-nitrobenzoate derivatives, the most powerful combination involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for these compounds, providing a detailed map of the atomic connectivity.[4][5]
-
¹H NMR (Proton NMR): This technique reveals the number of different types of protons in a molecule and their electronic environments.[4] For a substituted nitroaromatic ring, the chemical shifts (δ) and, more importantly, the spin-spin coupling patterns (J-values) of the aromatic protons provide definitive evidence of the substitution pattern. For example, the coupling constants between adjacent protons (ortho-coupling, ³JHH) are typically in the range of 7-10 Hz, while coupling between protons separated by four bonds (para-coupling, ⁵JHH) is much smaller (0-1 Hz).
-
¹³C NMR (Carbon NMR): While ¹H NMR maps the protons, ¹³C NMR provides a census of the carbon atoms.[6] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering complementary information to the proton spectrum. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic carbons, aiding in the assignment of the substitution pattern.
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and direct tool.[7][8] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive.[9] The chemical shift of the fluorine signal is exquisitely sensitive to its environment on the aromatic ring. Furthermore, the fluorine atom will couple with nearby protons, providing additional through-bond connectivity information that can be crucial in distinguishing between isomers.[10]
The synergy of these three NMR techniques provides a self-validating system. The information from one experiment must be consistent with the others, creating a robust and trustworthy structural assignment. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the proton-proton and proton-carbon correlations, respectively, leaving no room for ambiguity.[11]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry's primary role is to determine the molecular weight of the compound, providing a fundamental piece of the puzzle.[12]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition of a new molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which must match the proposed structure.
-
Fragmentation Patterns: The way a molecule breaks apart (fragments) in the mass spectrometer can offer additional structural clues.[12] For nitroaromatic compounds, characteristic losses of NO₂ (46 Da) or NO (30 Da) are often observed.[13][14] While fragmentation patterns can be complex and sometimes ambiguous for isomers, they can provide supporting evidence for a proposed structure when correlated with NMR data.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. For Ethyl 5-fluoro-2-nitrobenzoate derivatives, the IR spectrum will show characteristic absorption bands:
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Ester Carbonyl (C=O): A strong stretching band typically in the range of 1720-1740 cm⁻¹.
-
C-F Bond: A stretching band in the region of 1000-1400 cm⁻¹.
While IR is excellent for confirming the presence of these key functional groups, it generally lacks the resolving power to distinguish between positional isomers.[15] However, it serves as an essential and quick quality check.
Integrated Workflow for Structural Confirmation
A logical and efficient workflow is crucial for the successful structural elucidation of Ethyl 5-fluoro-2-nitrobenzoate derivatives. The following diagram illustrates a self-validating experimental approach.
Caption: A workflow for the structural confirmation of Ethyl 5-fluoro-2-nitrobenzoate derivatives.
Experimental Protocols and Data Interpretation
To illustrate the application of these techniques, let's consider a hypothetical derivative: Ethyl 4-amino-5-fluoro-2-nitrobenzoate . The introduction of an amino group adds another layer to the structural puzzle.
Step-by-Step Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent can affect chemical shifts, so consistency is key.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (typically 6.0-9.0 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is usually a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to deduce the substitution on the aromatic ring.
-
¹³C NMR: Count the number of signals to confirm the number of unique carbon atoms. Compare the chemical shifts to predicted values.
-
¹⁹F NMR: Observe the chemical shift and any coupling to nearby protons.
-
Expected NMR Data for Ethyl 4-amino-5-fluoro-2-nitrobenzoate
The following table summarizes the hypothetical ¹H NMR data for our example compound. Actual values may vary depending on the solvent and other experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Connectivity |
| H-3 | ~8.2 | d | ~9.0 | Ortho-coupled to H-4 (if present), coupled to F |
| H-6 | ~7.0 | d | ~11.0 | Ortho-coupled to H-5 (if present), strongly coupled to F |
| -NH₂ | ~5.5 (broad) | s (br) | - | Exchangeable protons |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | Coupled to the methyl protons |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | Coupled to the methylene protons |
Data Interpretation:
In this example, the aromatic region would be particularly informative. The presence of two doublets would indicate two adjacent protons on the ring. The magnitudes of the coupling constants, especially the H-F couplings, would be critical in confirming the precise arrangement of the substituents. For instance, a large ³JHF coupling would be expected between the fluorine and H-6.
Conclusion
The structural confirmation of Ethyl 5-fluoro-2-nitrobenzoate derivatives is a critical task that demands a rigorous and multi-faceted analytical approach. While techniques like IR and MS provide essential pieces of information regarding functional groups and molecular formula, it is the comprehensive application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) that ultimately provides the unambiguous architectural details of the molecule. By integrating the data from these techniques within a logical workflow, researchers can ensure the scientific integrity of their work and build a foundation of trust in their results, which is indispensable in the field of drug development.
References
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link][4]
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link][15]
-
Scribd. (n.d.). Structural Elucidation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link][16]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link][5]
-
Reddit. (2024). Help with assigment. r/massspectrometry. Retrieved from [Link]
-
ResearchGate. (2021). Application of 19 F quantitative NMR to pharmaceutical analysis. Retrieved from [Link][7]
-
PubMed. (2022). 19F Solid-state NMR characterization of pharmaceutical solids. Retrieved from [Link][8]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link][13]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link][14]
-
A Research Article. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link][2]
-
ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chegg.com. (2021). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Retrieved from [Link]
-
Der Pharma Chemica. (2016). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link][3]
-
PMC - NIH. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link][10]
-
University of Johannesburg. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][12]
-
ResearchGate. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2021). 19F NMR of Pharmaceuticals. Retrieved from [Link][9]
Sources
- 1. ossila.com [ossila.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. jchps.com [jchps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 19F Solid-state NMR characterization of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 16. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Catalytic Reduction Methods for Nitroaromatics
This guide benchmarks the three dominant catalytic reduction methodologies for nitroaromatics: Noble Metal Hydrogenation , Catalytic Transfer Hydrogenation (CTH) , and Earth-Abundant Metal (Fe) Reduction .
A Comparative Technical Guide for Medicinal Chemists
Strategic Overview
The reduction of nitroaromatics to anilines is a cornerstone transformation in drug discovery. While the "standard" Palladium on Carbon (Pd/C) hydrogenation is ubiquitous, it is often a blunt instrument—highly effective but lacking the chemoselectivity required for complex pharmacophores containing halides, nitriles, or aldehydes.
This guide moves beyond the "one-size-fits-all" approach, benchmarking three distinct methodologies against the core pillars of Selectivity , Scalability , and Operational Safety .
| Feature | Method A: Pd/C Hydrogenation | Method B: Transfer Hydrogenation (Hydrazine) | Method C: Fe-Catalyzed Reduction |
| Primary Utility | High-throughput, simple substrates | Halogenated substrates (Cl, Br, I) | Highly sensitive functional groups (CHO, CN) |
| H Source | H₂ Gas (Balloon/Parr) | Hydrazine Hydrate (N₂H₄[1]·H₂O) | Protich solvent / Acid (NH₄Cl/AcOH) |
| Chemo-selectivity | Low (Risk of dehalogenation) | High (Kinetic control) | Excellent (Thermodynamic control) |
| Atom Economy | High | Moderate (N₂ byproduct) | Low (Fe waste) |
| Scalability | Excellent (Flow compatible) | Good (Exothermic control needed) | Moderate (Solid waste management) |
Mechanistic Foundation: The Haber Pathway
Understanding the mechanism is critical for troubleshooting "stalled" reactions or byproduct formation (azo/azoxy compounds). The reduction follows the Haber Mechanism , proceeding through a nitroso and hydroxylamine intermediate.[2]
Key Insight: The accumulation of phenylhydroxylamine is often responsible for the formation of condensation byproducts (azoxybenzenes). Fast hydrogenation rates (high pressure) typically favor the direct route, while basic conditions favor the condensation route.
Figure 1: The Haber Mechanism illustrating the Direct Pathway (Green) vs. the Condensation Pathway (Red) which leads to impurities.
Method A: The Workhorse – Pd/C Hydrogenation
Best For: Simple nitroarenes, alkyl-nitro compounds, and large-scale synthesis where halogen retention is not required.
Technical Nuance
The catalytic activity of Pd/C is surface-structure dependent. While highly active, Pd readily inserts into C-X (X= I, Br, Cl) bonds via oxidative addition, leading to dehalogenation.
-
Optimization: To minimize dehalogenation, use Pt/C (sulfided) or add a catalyst poison like diphenylsulfide , though this significantly reduces reaction rate [1].
Experimental Protocol (Self-Validating)
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol Nitroarene in 10 mL MeOH (or EtOAc for solubility).
-
Inerting: Evacuate the flask and backfill with Argon (3 cycles). Safety: Pd/C is pyrophoric.[3] Never add dry catalyst to solvent in air.
-
Catalyst Addition: Under Argon flow, add 10 wt% Pd/C (10% loading).
-
Hydrogenation: Switch Argon line to a Hydrogen balloon (1 atm). Purge the headspace (do not bubble through solution vigorously to avoid solvent evaporation) for 1 min.
-
Monitoring: Stir vigorously at RT.
-
Validation Check: The reaction should turn colorless (or change from yellow to clear) as the nitro group is reduced. TLC should show the disappearance of the non-polar nitro spot.
-
-
Workup: Filter through a Celite pad (keep wet with solvent to prevent ignition). Concentrate filtrate.
Method B: The Precision Tool – Transfer Hydrogenation
Best For: Halogenated Nitroarenes . This method avoids the use of H₂ gas and offers kinetic control that prevents the reduction of C-I and C-Br bonds.
Technical Nuance
Hydrazine hydrate serves as the hydrogen donor. The mechanism involves the decomposition of hydrazine on the metal surface to generate active surface hydrides. The rate of nitro reduction is significantly faster than oxidative addition into C-X bonds under these conditions [2].
Experimental Protocol
-
Setup: Dissolve 1.0 mmol Halogenated Nitroarene in 10 mL THF/Ethanol (1:1) .
-
Catalyst: Add FeCl₃·6H₂O (5 mol%) and activated carbon (20 wt%) OR use Pd/C (low loading, 1 mol%) if strictly controlled. Note: Fe(III) with hydrazine is a milder, highly selective variant.
-
Initiation: Add Hydrazine Hydrate (5.0 equiv) dropwise at 60 °C.
-
Caution: Reaction is exothermic with gas evolution (N₂).
-
-
Reflux: Heat to reflux for 2–4 hours.
-
Validation Check: Cessation of N₂ gas evolution usually signals reaction completion.
-
-
Workup: Filter hot through Celite to remove iron sludge/carbon.
Method C: The Sustainable Choice – Fe/NH₄Cl Reduction
Best For: Substrates with Aldehydes, Ketones, or Nitriles . Unlike hydride donors (NaBH₄) or aggressive hydrogenation, Fe(0) reduction is chemoselective for the nitro group in the presence of carbonyls.
Technical Nuance
This is a single-electron transfer (SET) process occurring at the metal surface.[4] The addition of NH₄Cl provides a buffered protic source (mildly acidic), preventing the formation of condensation byproducts which are favored in basic media [3].
Experimental Protocol
-
Mixture: Suspend 1.0 mmol Nitroarene and 5.0 mmol Iron Powder (325 mesh) in 15 mL EtOH/Water (3:1) .
-
Activation: Add 2.0 mmol Ammonium Chloride (NH₄Cl) .
-
Reaction: Heat to 70 °C with vigorous stirring.
-
Validation Check: The grey iron powder will turn into a rust-colored sludge (iron oxides) as the reaction proceeds.
-
-
Workup: Dilute with EtOAc. Filter through a Celite pad to remove iron oxides. Wash the organic layer with water to remove salts.
Decision Matrix & Workflow
Select the optimal method based on your substrate's functional group profile.
Figure 2: Selection workflow for catalytic reduction based on functional group tolerance.
Comparative Data Summary
| Metric | Pd/C (H₂) | Hydrazine / Pd | Fe / NH₄Cl |
| Yield (Avg) | 90-98% | 85-95% | 80-90% |
| Reaction Time | 1-4 h | 2-6 h | 4-12 h |
| Halogen Tolerance | Poor (Dehalogenates) | Excellent | Good |
| Carbonyl Tolerance | Moderate (Reduces CHO) | Good | Excellent |
| Green Metric | High (Water byproduct) | Moderate (Hydrazine toxic) | Low (Metal waste) |
References
-
Chemoselective Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chem. Rev.2003 , 103, 5431.
-
Transfer Hydrogenation: Li, F., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett2014 , 25, 1403.[5]
-
Fe-Catalyzed Reduction: Chandrappa, S., et al. "An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes."[6] Synlett2010 , 20, 3019.
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Analysis of regioisomers in the nitration of ethyl 3-fluorobenzoate
Publish Comparison Guide: Analysis of Regioisomers in the Nitration of Ethyl 3-Fluorobenzoate
Executive Summary
The nitration of ethyl 3-fluorobenzoate is a pivotal step in the synthesis of kinase inhibitors and pharmaceutical intermediates. The reaction is governed by the competing directing effects of the meta-directing ethoxycarbonyl group (-COOEt) and the ortho/para-directing fluorine atom (-F). While theoretical prediction suggests a mixture of isomers, empirical data confirms ethyl 5-fluoro-2-nitrobenzoate (formed by substitution at the C6 position) as the major product (>90% yield).
This guide provides a technical comparison of analytical methodologies (GC-MS vs. HPLC vs. NMR) to separate and quantify the critical regioisomers. It is designed for process chemists and analytical scientists optimizing yield and purity.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic battlefield on the benzene ring.
-
Fluorine (Pos 3): A deactivating but ortho/para-directing group. It directs electrophiles to positions 2, 4, and 6 .
-
Ethyl Ester (Pos 1): A deactivating meta-directing group. It directs electrophiles to position 5 .
The "Commandment" of EAS: When two deactivating groups compete, the less deactivating group controls the orientation. Fluorine (
-
Position 6 (Major): Para to Fluorine. Least sterically hindered relative to the directing Fluorine, though ortho to the Ester.
-
Position 4 (Minor): Ortho to Fluorine.
-
Position 2 (Trace): Ortho to Fluorine and Ortho to Ester. Severely sterically hindered ("The Forbidden Zone").
-
Position 5 (Trace): Meta to Fluorine (Directed by Ester). Disfavored by Fluorine's directing effect.
Figure 1: Reaction pathway showing the dominance of Para-substitution relative to Fluorine.
Experimental Protocol: Synthesis of Ethyl 5-Fluoro-2-Nitrobenzoate
Standard Operating Procedure (Self-Validating)
Reagents:
Methodology:
-
Preparation: Charge a jacketed reactor with ethyl 3-fluorobenzoate and cool to 0°C.
-
Acid Addition: Add conc.
(5 vol) slowly, maintaining . -
Nitration: Add fuming
dropwise over 30 minutes. Critical Control Point: Exotherm management. Maintain to minimize dinitration and degradation. -
Aging: Stir at 0°C for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC.[3][4]
-
Quench: Pour reaction mixture onto crushed ice (10 vol). The product precipitates as a pale yellow solid.[1]
-
Isolation: Filter the solid. Wash with cold water (
) to remove acid traces. -
Purification: Recrystallize from Ethanol/Water if isomer purity is
.
Analytical Method Comparison
Accurate quantification of the regioisomers is critical for downstream processing.
Comparison Table: Analytical Platforms
| Feature | GC-MS (Recommended) | HPLC-UV | |
| Selectivity | High (Boiling Point) | High (Polarity/ | Absolute (Structural) |
| Sensitivity | Excellent (PPM level) | Good | Moderate |
| Throughput | Fast (15 min run) | Medium (25 min run) | Slow (Offline) |
| Isomer Resolution | Baseline separation of C2, C4, C6 | Requires Phenyl-Hexyl column | Distinct shifts |
| Cost per Run | Low | Medium (Solvents) | High (Instrument time) |
Method A: GC-MS Analysis (Routine QC)
Gas Chromatography is the workhorse for this analysis due to the volatility of the ethyl esters.
-
Column: DB-5ms or equivalent (30m
0.25mm, 0.25µm). -
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min)
20°C/min 280°C (5 min). -
Elution Order (Predicted):
-
C2-Nitro (Trace): Ortho-effect often lowers boiling point (intramolecular H-bonding/shielding).
-
C6-Nitro (Major): Ethyl 5-fluoro-2-nitrobenzoate.
-
C4-Nitro (Minor): Para-nitro compounds typically have higher boiling points due to dipole stacking.
-
Method B: HPLC Analysis (Process Development)
For thermally unstable samples or precise impurity tracking.
-
Column: Phenyl-Hexyl or C18 (e.g., Agilent ZORBAX Eclipse Plus).
-
Why Phenyl-Hexyl? The
- interactions provide superior selectivity for nitro-aromatic isomers compared to standard C18.
-
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
Method C: NMR (Structural Validation)
The definitive method for identifying which isomer is which during method development.
-
Solvent:
or . -
Diagnostic Signals:
-
Major (5-F-2-NO2): Fluorine is meta to Nitro and para to Ester? No, check structure: 1-COOEt, 2-NO2, 5-F. F is para to NO2 (C2 to C5). Coupling pattern: td (triplet of doublets) due to coupling with H4 and H6.
-
Minor (3-F-4-NO2): F is ortho to NO2. Large coupling constant expected.
-
Troubleshooting & Optimization Guide
Problem: High levels of C4-isomer (Ethyl 3-fluoro-4-nitrobenzoate).
-
Cause: Temperature too high. Higher temperatures reduce selectivity, allowing activation energy barriers for minor isomers to be crossed.
-
Solution: Lower reaction temperature to -10°C.
Problem: Dinitration products observed.
-
Cause: Excess
or prolonged reaction time. -
Solution: Quench immediately upon consumption of starting material. Use exactly 1.05–1.1 eq of Nitric acid.
Problem: Poor separation in HPLC.
-
Cause: Isomers have similar hydrophobicity on C18.
-
Solution: Switch to a Fluorophenyl or Phenyl-Hexyl stationary phase. These phases leverage the electron-deficient nature of the nitro group for better separation factors (
).
Figure 2: Analytical workflow for reaction monitoring and purification.
References
-
Synthesis of 5-Fluoro-2-nitrobenzoic acid. ChemicalBook. Retrieved from
-
Nitration of methyl benzoate (Regioselectivity Principles). RSC Education. Retrieved from
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from
-
Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Column. Agilent Application Note. Retrieved from
-
Ethyl 3-nitrobenzoate Mass Spectrum. NIST Chemistry WebBook. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of nitrated polycyclic aromatic hydrocarbons in diesel particulate-related standard reference materials by using gas chromatography/mass spectrometry with negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rsc.org [rsc.org]
- 7. Redirecting [linkinghub.elsevier.com]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to a Validated HPLC Method for Purity Assessment of Ethyl 5-fluoro-2-nitrobenzoate
Ethyl 5-fluoro-2-nitrobenzoate is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a nitro group and a fluorine atom on a benzene ring, makes it a versatile building block.[1][2] The purity of this starting material is paramount, as any impurities can carry through the synthetic pathway, potentially leading to final products with altered efficacy, safety profiles, or stability. Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control measure but a cornerstone of drug development and manufacturing.
This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Ethyl 5-fluoro-2-nitrobenzoate. We will delve into the rationale behind the methodological choices, provide a detailed experimental protocol, and outline the validation process in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5] Furthermore, we will compare the performance of this HPLC method with alternative analytical techniques, providing a clear perspective for researchers, scientists, and drug development professionals.
The Analytical Challenge: Physicochemical Properties and Method Selection
Ethyl 5-fluoro-2-nitrobenzoate is a non-volatile, polar organic compound containing a strong UV-absorbing chromophore (the nitroaromatic system). These characteristics make Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal analytical choice.[6] RP-HPLC separates compounds based on their hydrophobicity, offering high resolution and quantitative accuracy for molecules of this nature.[6][7]
Primary Recommended Method: A Validated Reversed-Phase HPLC Protocol
The following method has been designed for optimal separation of Ethyl 5-fluoro-2-nitrobenzoate from potential process-related impurities and degradation products.
Principle of Separation
In this RP-HPLC method, a non-polar stationary phase (C18) is used with a polar mobile phase. Ethyl 5-fluoro-2-nitrobenzoate, being moderately non-polar, will be retained on the column and will elute at a characteristic time when the mobile phase strength is sufficient to displace it. More polar impurities will elute earlier, while more non-polar impurities will be retained longer, allowing for effective separation.
Experimental Protocol: Step-by-Step Methodology
1. Apparatus and Materials:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Solvent filtration apparatus with 0.45 µm membrane filters.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks, pipettes, and HPLC vials.
2. Reagents and Solvents:
-
Ethyl 5-fluoro-2-nitrobenzoate reference standard (of known purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (ACS grade).
3. Solution Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (to achieve a pH of ~2.5). Filter through a 0.45 µm membrane filter. The acidic pH ensures that any potential acidic impurities are in their protonated form, leading to consistent retention.[7]
-
Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the Ethyl 5-fluoro-2-nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the Ethyl 5-fluoro-2-nitrobenzoate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution is recommended to ensure separation of early and late-eluting impurities.
-
Start with 60% Mobile Phase A and 40% Mobile Phase B.
-
Linearly increase to 80% Mobile Phase B over 15 minutes.
-
Hold at 80% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 1 minute and allow to re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (The nitroaromatic system provides strong absorbance in this region).
-
Injection Volume: 10 µL
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Building a Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] Following ICH Q2(R1) guidelines, the following parameters must be assessed to ensure the method is trustworthy and robust.[3]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.[9][10] | The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity analysis (using a PDA detector) should pass. |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a given range.[8] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | To determine the closeness of the test results to the true value.[9] | Percent recovery of spiked analyte should be within 98.0% to 102.0% for assay.[3] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% for ≥ 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when tested by different analysts, on different days, or with different equipment.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] | Typically determined as a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. |
Workflow Visualization
The diagram below illustrates the complete workflow for the HPLC purity analysis of Ethyl 5-fluoro-2-nitrobenzoate.
Caption: Workflow for HPLC purity analysis of Ethyl 5-fluoro-2-nitrobenzoate.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for this analysis, other techniques can be considered for complementary information or specific applications.[12]
| Method | Advantages | Limitations | Best Use Case for Ethyl 5-fluoro-2-nitrobenzoate |
| High-Performance Liquid Chromatography (HPLC) | High resolution, excellent quantitative accuracy, and reproducibility.[6] Suitable for non-volatile and thermally labile compounds.[6] | Requires a chromophore for UV detection (which this analyte has). Method development can be time-consuming.[6] | Recommended Primary Method: Ideal for routine quality control, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | High efficiency for volatile compounds, sensitive detectors available (e.g., FID, MS).[6][13] | The analyte has a relatively high boiling point and may require high inlet temperatures, risking thermal degradation. Less suitable for non-volatile impurities. | Complementary Method: Useful for identifying and quantifying volatile organic impurities (e.g., residual solvents) or if coupled with Mass Spectrometry (GC-MS) for structural elucidation of unknown volatile impurities.[12][13] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | A primary ratio method that does not require an identical reference standard for the analyte. Provides structural information. | Lower sensitivity compared to HPLC. Requires a more specialized instrument and expertise. Can be complex for samples with many overlapping signals. | Orthogonal Method: Excellent for certifying the purity of the primary reference standard itself or for purity determination without a specific standard. |
| Mass Spectrometry (MS) | Provides molecular weight and structural information, crucial for impurity identification.[12][14] | Not a standalone quantitative technique for purity; typically coupled with a separation method (LC-MS or GC-MS). | Identification Tool: Best used in conjunction with HPLC (LC-MS) to identify unknown impurity peaks observed in the chromatogram. |
Conclusion
The validated Reversed-Phase HPLC method detailed in this guide provides a robust, precise, and accurate solution for determining the purity of Ethyl 5-fluoro-2-nitrobenzoate. Its high resolution and reliability make it the superior choice for routine quality control in a regulated environment. The causality-driven explanation of the protocol, from mobile phase selection to the comprehensive validation plan, ensures that the method is not just a procedure but a self-validating system. While techniques like GC and qNMR have their place as complementary or orthogonal methods, HPLC remains the workhorse for ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Retrieved from [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024). Retrieved from [Link]
-
HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.). Retrieved from [Link]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem. (n.d.). Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Retrieved from [Link]
-
METHOD 8091: NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY - EPA. (n.d.). Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025). Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). Retrieved from [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]
-
(PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method - ResearchGate. (n.d.). Retrieved from [Link]
-
-
ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link]
-
-
ETHYL 2-FLUORO-5-NITROBENZOATE - ChemBK. (n.d.). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from [Link]
-
Ethyl 2-fluoro-4-methyl-5-nitrobenzoate (C10H10FNO4) - PubChemLite. (n.d.). Retrieved from [Link]
Sources
- 1. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. assayprism.com [assayprism.com]
- 10. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. epa.gov [epa.gov]
- 14. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing NMR Data for Substituted Nitrobenzoates: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of substituted nitrobenzoates is paramount. These compounds are pivotal intermediates and final products in a myriad of applications, demanding precise characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process. This guide provides an in-depth comparison of ¹H and ¹³C NMR data across a range of substituted nitrobenzoates, offering field-proven insights into spectral interpretation and data cross-referencing.
The Foundational Role of NMR in Structural Verification
The chemical environment of each proton and carbon atom within a molecule is unique, leading to distinct resonance frequencies in an NMR experiment. These frequencies, reported as chemical shifts (δ), are highly sensitive to the electronic effects of neighboring functional groups. In substituted nitrobenzoates, the strongly electron-withdrawing nitro group (-NO₂) and the ester functionality (-COOR) exert significant influence on the chemical shifts of the aromatic ring protons and carbons. Understanding these influences is key to correctly assigning signals and verifying the intended molecular structure.
The trustworthiness of a synthesized compound hinges on self-validating analytical data. By comparing experimentally acquired NMR spectra with established database values and predictable chemical shift trends, researchers can confidently confirm the identity and purity of their materials. This guide facilitates that cross-referencing process by consolidating experimental data and elucidating the underlying principles of substituent effects.
Experimental Protocol for High-Quality NMR Data Acquisition
To ensure data accuracy and reproducibility, a standardized experimental protocol is crucial. The following methodology is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of substituted nitrobenzoates.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for most nitrobenzoates due to its excellent dissolving power and relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.
Spectrometer Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is adequate.
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
-
Spectral Width: A spectral width of 0 to 200 ppm is appropriate.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
-
Comparative Analysis of ¹H NMR Data
The position of the nitro group and other substituents on the benzene ring has a predictable effect on the chemical shifts of the aromatic protons. The electron-withdrawing nature of the nitro group deshields the protons, shifting their signals downfield (to higher ppm values). This effect is most pronounced at the ortho and para positions relative to the nitro group.[1][2]
Below is a table comparing the ¹H NMR chemical shifts of various substituted nitrobenzoates.
| Compound | Substituent Positions | Aromatic Proton Chemical Shifts (δ, ppm) | Ester Group Proton Chemical Shifts (δ, ppm) | Solvent |
| Methyl 2-nitrobenzoate | 2-NO₂ | 7.60-7.80 (m, 3H), 7.95 (dd, 1H) | 3.90 (s, 3H) | CDCl₃ |
| Methyl 3-nitrobenzoate | 3-NO₂ | 7.65 (t, 1H), 8.15 (d, 1H), 8.40 (d, 1H), 8.85 (s, 1H) | 3.98 (s, 3H) | CDCl₃ |
| Methyl 4-nitrobenzoate | 4-NO₂ | 8.15 (d, 2H), 8.30 (d, 2H) | 3.95 (s, 3H) | CDCl₃ |
| Ethyl 4-nitrobenzoate | 4-NO₂ | 8.25 (d, 2H), 8.32 (d, 2H) | 4.42 (q, 2H), 1.42 (t, 3H) | CDCl₃ |
| Methyl 2-chloro-5-nitrobenzoate | 2-Cl, 5-NO₂ | 7.68 (d, 1H), 8.35 (dd, 1H), 8.60 (d, 1H) | 4.00 (s, 3H) | CDCl₃ |
| Methyl 3-methyl-4-nitrobenzoate | 3-CH₃, 4-NO₂ | 7.85 (d, 1H), 7.95 (s, 1H), 8.05 (d, 1H) | 3.90 (s, 3H), 2.65 (s, 3H) | CDCl₃ |
| Methyl 4-methoxy-3-nitrobenzoate | 4-OCH₃, 3-NO₂ | 7.15 (d, 1H), 7.90 (dd, 1H), 8.45 (d, 1H) | 3.95 (s, 3H), 4.05 (s, 3H) | CDCl₃ |
Comparative Analysis of ¹³C NMR Data
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are significantly affected by substituents. The electron-withdrawing nitro group causes a downfield shift for the carbon atoms it is attached to (ipso-carbon) and the para-carbon, while the effect on the ortho and meta-carbons can be more complex due to a combination of inductive and resonance effects.[1] The carbonyl carbon of the ester group typically appears in the range of 164-167 ppm.
| Compound | Substituent Positions | Aromatic Carbon Chemical Shifts (δ, ppm) | Ester & Other Carbon Chemical Shifts (δ, ppm) | Solvent |
| Methyl 2-nitrobenzoate | 2-NO₂ | 124.2, 128.0, 130.5, 132.8, 133.5, 148.5 | 52.8 (OCH₃), 165.5 (C=O) | CDCl₃ |
| Methyl 3-nitrobenzoate | 3-NO₂ | 124.3, 127.2, 129.5, 131.7, 135.1, 148.1 | 52.6 (OCH₃), 164.7 (C=O) | CDCl₃ |
| Methyl 4-nitrobenzoate | 4-NO₂ | 123.5, 130.6, 135.4, 150.5 | 52.8 (OCH₃), 165.1 (C=O) | CDCl₃ |
| Ethyl 4-nitrobenzoate | 4-NO₂ | 123.5, 130.7, 135.2, 150.6 | 14.3 (CH₃), 62.0 (OCH₂), 164.5 (C=O) | CDCl₃ |
| Methyl 2-chloro-5-nitrobenzoate | 2-Cl, 5-NO₂ | 125.5, 128.0, 131.0, 133.5, 140.0, 147.5 | 53.0 (OCH₃), 164.0 (C=O) | CDCl₃ |
| Methyl 3-methyl-4-nitrobenzoate | 3-CH₃, 4-NO₂ | 124.0, 129.5, 132.0, 135.5, 136.0, 150.0 | 20.5 (Ar-CH₃), 52.5 (OCH₃), 165.0 (C=O) | CDCl₃ |
| Methyl 4-methoxy-3-nitrobenzoate | 4-OCH₃, 3-NO₂ | 114.0, 125.0, 128.5, 133.0, 152.0, 155.0 | 52.5 (OCH₃), 56.5 (Ar-OCH₃), 164.5 (C=O) | CDCl₃ |
Workflow for Cross-Referencing NMR Data
A systematic workflow ensures efficient and accurate cross-referencing of NMR data. The following diagram illustrates the key steps, from sample preparation to data interpretation and verification.
Caption: Workflow for NMR data cross-referencing.
Conclusion
The accurate interpretation of ¹H and ¹³C NMR spectra is a critical skill for chemists working with substituted nitrobenzoates. By understanding the fundamental principles of substituent effects and employing a systematic cross-referencing workflow, researchers can confidently elucidate the structures of their synthesized compounds. This guide provides a valuable resource by consolidating experimental data and outlining a robust protocol for NMR analysis, thereby upholding the principles of scientific integrity and enabling the efficient development of novel chemical entities.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(48), 25281-25285. [Link]
-
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995. [Link]
-
Rasała, D., & Gawinecki, R. (1992). 13C NMR study of the substituent effects in ortho-substituted nitrobenzenes. Magnetic Resonance in Chemistry, 30(8), 740-743. [Link]
-
Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(9), 573-583. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
JoVE. (2022). NMR Spectroscopy of Benzene Derivatives. JoVE Science Education Database. [Link][2]
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link][1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-fluoro-2-nitrobenzoate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents like Ethyl 5-fluoro-2-nitrobenzoate are not merely procedural formalities; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 5-fluoro-2-nitrobenzoate, grounded in established safety standards and regulatory requirements. The causality behind each step is explained to ensure a deep, functional understanding of the process.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. Ethyl 5-fluoro-2-nitrobenzoate, and its close structural analogs, are classified with specific hazards that dictate our disposal protocol. The primary causality for treating this compound as hazardous waste stems from its potential effects on human health and the environment.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related fluoro-nitroaromatic compounds present several hazards.[1] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material in your possession.[2] However, the general hazard profile for this class of chemicals includes:
Table 1: GHS Hazard Profile for Fluoro-Nitroaromatic Compounds [1]
| Hazard Class | Hazard Statement | Rationale for Disposal Protocol |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Prevents contamination of water sources and accidental ingestion by wildlife or humans. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Requires waste to be in sealed, robust containers to prevent leaks and direct contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Reinforces the need for secure containment to prevent splashes or exposure. |
| Specific target organ toxicity | H335: May cause respiratory irritation | Mandates that waste containers are kept closed to prevent vapor inhalation. |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects | Prohibits drain disposal and necessitates environmentally sound disposal methods like incineration to prevent ecological damage.[3] |
These classifications mandate that Ethyl 5-fluoro-2-nitrobenzoate must be disposed of as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general refuse. [4][5]
Pre-Disposal: Spill Management and Immediate Safety
Before final disposal, safe interim management is critical. This includes preparation for accidental releases.
Spill Containment Protocol
In the event of a spill, the immediate priority is to isolate the area and ensure personnel safety.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133, and a lab coat.[2][6] For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For solid material, carefully sweep it up to avoid dust formation.[4][6] For liquids, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect and Containerize: Shovel the contained material into a suitable, clearly labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, absorbents) must also be treated as hazardous waste and placed in the same waste container.
Step-by-Step Disposal Protocol
The disposal of Ethyl 5-fluoro-2-nitrobenzoate must follow a systematic process governed by the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).[7]
Step 1: Waste Characterization
The first step is to formally characterize the waste. This material is a non-listed hazardous chemical waste. Its hazardous nature is determined by its characteristic toxicity and irritant properties as identified in the SDS.
Step 2: Select an Appropriate Waste Container
Container integrity is crucial to prevent leaks and reactions.
-
Compatibility: Use a container made of a material that does not react with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for acidic or basic waste streams.[7]
-
Condition: The container must be in good condition, with no cracks or signs of deterioration, and must have a secure, screw-top lid.[8]
-
Headspace: Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.[7][9]
Step 3: Proper Labeling
Every waste container must be correctly labeled the moment the first drop of waste is added.
-
Use a Hazardous Waste Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Ethyl 5-fluoro-2-nitrobenzoate." Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or lab manager.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA.[8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Segregation: Store the waste container in a designated area, segregated from incompatible materials, especially strong oxidizing agents.[6]
-
Containment: The container should be kept in secondary containment to prevent spills from spreading.
-
Closure: The waste container must be kept securely capped at all times, except when adding waste.[8]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous-waste disposal contractor.[10]
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your EHS office to schedule a pickup.[8][11]
-
Transportation and Disposal Method: The waste will be transported by licensed personnel to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration in an approved facility with appropriate pollution controls.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 5-fluoro-2-nitrobenzoate.
Caption: Decision workflow for safe disposal of Ethyl 5-fluoro-2-nitrobenzoate.
Conclusion
The responsible disposal of Ethyl 5-fluoro-2-nitrobenzoate is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the chemical's hazards, implementing rigorous containment and labeling procedures, and partnering with certified disposal professionals, we uphold our duty to protect ourselves, our colleagues, and the environment. This protocol serves as a foundational guide; always consult your institution's specific Chemical Hygiene Plan (CHP) and the manufacturer's SDS for the most accurate and detailed information.[14]
References
-
Fisher Scientific. Safety Data Sheet: Methyl 2-nitrobenzoate.
-
Chemius. Nitro Razredčilo Safety Data Sheet.
-
Defense Centers for Public Health. Medicinal Nitroglycerin Management.
-
Carl ROTH. Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid).
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Ohio EPA. Managing Hazardous Waste Generated in Laboratories.
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
Alfa Aesar. Safety Data Sheet: Methyl 5-fluoro-2-nitrobenzoate.
-
Fisher Scientific. Safety Data Sheet: 2-Fluoro-5-nitrobenzoic acid.
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11)
-
PubChem. Ethyl 2-fluoro-5-nitrobenzoate. National Center for Biotechnology Information.
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
Northwestern University. Hazardous Waste Disposal Guide.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan Fact Sheet.
-
HER, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13)
-
Nipissing University. Hazardous Materials Disposal Guide. (2019-06-12)
-
Sigma-Aldrich. Safety Data Sheet: Ethyl 4-nitrobenzoate.
-
ADCO Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?
-
Thermo Fisher Scientific. Safety Data Sheet: Ethyl benzoate.
Sources
- 1. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nswai.org [nswai.org]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Mobile [my.chemius.net]
- 11. epa.gov [epa.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 14. osha.gov [osha.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 5-fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that progress in the laboratory is built on a foundation of safety and precision. Ethyl 5-fluoro-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making your laboratory a safer and more productive environment.
Hazard Assessment: Understanding the Risks
Anticipated Hazard Classifications (Based on Analogous Compounds)
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to PPE is non-negotiable when handling Ethyl 5-fluoro-2-nitrobenzoate. The following protocols are designed to provide a comprehensive barrier against potential exposure.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[1][3] A face shield should be worn in situations with a higher risk of splashes, such as during transfers of large volumes or when heating the substance.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including many solvents and aromatic compounds.[3] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
Closed-toe Shoes: These are a standard requirement in any laboratory setting.
-
Workflow-Specific PPE Selection
The selection of PPE should be tailored to the specific procedure being performed. The following diagram illustrates a decision-making workflow for appropriate PPE selection.
Caption: PPE Selection Workflow for Handling Ethyl 5-fluoro-2-nitrobenzoate.
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to mitigating the impact of any laboratory incident. All personnel should be familiar with the location and operation of safety showers and eyewash stations.
Step-by-Step Emergency Response
| Incident | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3][7] Remove contaminated clothing while flushing. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][7] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9][10] | Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3][11] Place the absorbed material into a sealed container for disposal. | Clean the spill area with soap and water. |
| Major Spill | Evacuate the immediate area and notify your institution's environmental health and safety (EHS) department. | |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7][9][10] |
The following flowchart outlines the decision-making process in the event of an emergency.
Caption: Emergency Response Decision Tree.
Disposal Plan: Responsible Stewardship
Proper disposal of Ethyl 5-fluoro-2-nitrobenzoate and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated nitroaromatic compound, it must be treated as hazardous waste.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Collect any solid Ethyl 5-fluoro-2-nitrobenzoate waste in a clearly labeled, sealed container.
-
Contaminated consumables (e.g., weighing paper, gloves, absorbent pads) should also be placed in this container.
-
The container should be labeled as "Hazardous Waste: Halogenated Aromatic Nitro Compounds."
-
-
Liquid Waste:
-
Solutions containing Ethyl 5-fluoro-2-nitrobenzoate should be collected in a dedicated, labeled waste container for halogenated organic solvents.
-
Do not mix with non-halogenated waste streams.
-
Ensure the waste container is kept closed when not in use.
-
-
Disposal:
By adhering to these protocols, you contribute to a culture of safety and responsibility within your research environment. Should you have any further questions, always consult your institution's EHS department for guidance.
References
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,5'-Dithiobis(2-nitrobenzoic acid), 99%. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Methyl 2-fluoro-5-nitrobenzoate 2965-22-2 [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
